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  • Product: 5-Nitroquinoline-8-sulfonyl chloride
  • CAS: 855766-52-8

Core Science & Biosynthesis

Foundational

5-Nitroquinoline-8-sulfonyl Chloride (CAS 855766-52-8): Mechanistic Insights, Synthetic Workflows, and Advanced Applications in Chemical Biology

Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Content Focus: Structural causality, synthetic methodologies, and fluorogenic probe design. Structural and Electronic Profiling As a Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Content Focus: Structural causality, synthetic methodologies, and fluorogenic probe design.

Structural and Electronic Profiling

As a Senior Application Scientist, I often emphasize that understanding the inherent electronic properties of a building block is the first step in successful assay or drug design. 5-Nitroquinoline-8-sulfonyl chloride (CAS 855766-52-8) is a highly specialized, bifunctional electrophile.

The quinoline ring itself is electron-deficient. The addition of a sulfonyl chloride group at the 8-position provides a classic site for nucleophilic acyl substitution, heavily utilized in oligonucleotide synthesis and bioconjugation (1)[1]. However, the defining feature of this specific molecule is the 5-nitro group . The nitro group exerts a powerful electron-withdrawing effect via both induction and resonance. This creates a "pull-pull" electronic system that drastically increases the electrophilicity of the sulfur atom compared to standard 8-quinolinesulfonyl chloride (2)[2].

While this heightened reactivity accelerates sulfonamide formation, it also exponentially increases the molecule's susceptibility to hydrolysis, dictating strict handling protocols.

Table 1: Quantitative Physicochemical Properties
PropertyValue
CAS Number 855766-52-8
Molecular Formula C9H5ClN2O4S
Molecular Weight 272.66 g/mol
Monoisotopic Mass 271.96585 Da
Predicted XlogP 2.0
SMILES String C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)[O-]

Core Synthetic Workflows: Sulfonamidation Protocols

The primary synthetic utility of 5-nitroquinoline-8-sulfonyl chloride is the generation of sulfonamides. The following protocol is designed with built-in causality and self-validation to ensure high-fidelity bioconjugation or library synthesis.

Causality-Driven Experimental Design
  • Solvent Choice: Strictly anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) must be used. The highly electrophilic sulfur will rapidly react with trace water to form the inert sulfonic acid.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) or Pyridine. The steric bulk of DIPEA prevents it from acting as a competing nucleophile, minimizing the formation of quaternary ammonium adducts which can stall the reaction.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve the primary or secondary amine nucleophile (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Add DIPEA (2.5 eq). Note: The excess base is required to neutralize the HCl byproduct and prevent the protonation of the nucleophilic amine.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Lowering the temperature suppresses exothermic side reactions and reduces the rate of background hydrolysis. Add 5-nitroquinoline-8-sulfonyl chloride (1.1 eq) dropwise as a solution in anhydrous DCM.

  • Self-Validating Reaction Monitoring: Allow the reaction to warm to room temperature over 2 hours. Monitor the reaction via LC-MS.

    • Validation Check: In LC-MS, unreacted sulfonyl chloride will hydrolyze in the aqueous mobile phase and appear as the sulfonic acid mass [M-Cl+OH]. If this mass dominates and no product [M+H]+ is visible, your reaction solvent was wet.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Synth_Workflow N1 5-Nitroquinoline-8-sulfonyl chloride (Electrophile) N3 Anhydrous Solvent + DIPEA (0 °C to RT) N1->N3 N2 Primary/Secondary Amine (Nucleophile) N2->N3 N4 Nucleophilic Acyl Substitution (Tetrahedral Intermediate) N3->N4 Base neutralizes HCl N5 5-Nitroquinoline-8-sulfonamide (Target Product) N4->N5 Elimination of Cl-

Workflow for the synthesis of 5-nitroquinoline-8-sulfonamides via nucleophilic substitution.

Advanced Application: Reductase-Responsive Fluorogenic Probes

Beyond its role as a structural building block, the 5-nitroquinoline scaffold is a privileged precursor for designing "turn-on" fluorescent probes targeting hypoxia and bacterial infections.

The Mechanistic Principle: PET and ICT

In its native state, the 5-nitro group acts as a potent fluorescence quencher. When the quinoline ring is excited by light, the strongly electron-accepting nitro group triggers Photoinduced Electron Transfer (PET) , effectively silencing any fluorescence emission ().

Nitroreductase (NTR) is a flavin-dependent enzyme highly overexpressed in the hypoxic microenvironments of solid tumors and in ESKAPE bacterial pathogens (3)[3]. In the presence of the cofactor NADH, NTR catalyzes the reduction of the 5-nitro group to a 5-amino group.

This enzymatic transformation flips the electronic nature of the substituent from an Electron-Withdrawing Group (EWG) to an Electron-Donating Group (EDG). This inversion disrupts the PET quenching pathway and initiates an Internal Charge Transfer (ICT) across the quinoline scaffold, resulting in a massive Stokes shift and a distinct "turn-on" fluorescent signal.

PET_Pathway A 5-Nitroquinoline Probe (Fluorescence OFF) B Enzymatic Reduction (Nitroreductase + NADH) A->B PET Quenching Active C 5-Aminoquinoline Probe (Fluorescence ON) B->C PET Disrupted / ICT Active

Activation of 5-nitroquinoline probes via nitroreductase-mediated reduction of the nitro group.

Handling, Stability, and Storage Protocols

To maintain the integrity of 5-nitroquinoline-8-sulfonyl chloride, strict adherence to storage protocols is required:

  • Storage Conditions: Store at 2–8 °C under a continuous inert atmosphere (Argon or Nitrogen) to prevent atmospheric moisture degradation.

  • Degradation Monitoring: Before utilizing an older batch in a critical synthesis, perform a rapid analytical check. Dissolve a small aliquot in anhydrous acetonitrile and inject it into an LC-MS. If the predominant peak corresponds to the sulfonic acid derivative (MW ~254 g/mol ), the reagent has hydrolyzed and should be discarded.

References

  • PubChemLite: 5-nitroquinoline-8-sulfonyl chloride (C9H5ClN2O4S) . Université du Luxembourg / PubChem. 2

  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells . RSC Advances.

  • Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections . ACS Omega.3

  • 8-Quinolinesulfonyl chloride – Chem-Impex . Chem-Impex International. 1

  • 8-Quinolinesulfonyl chloride as a coupling agent in oligonucleotide synthesis via phosphotriester approach . Nucleic Acids Research. 4

Sources

Exploratory

5-Nitroquinoline-8-sulfonyl chloride molecular structure

5-Nitroquinoline-8-Sulfonyl Chloride: A Bifunctional Scaffold for Advanced Medicinal Chemistry and Fluorogenic Probe Design Executive Summary In the landscape of modern drug discovery and chemical biology, the strategic...

Author: BenchChem Technical Support Team. Date: March 2026

5-Nitroquinoline-8-Sulfonyl Chloride: A Bifunctional Scaffold for Advanced Medicinal Chemistry and Fluorogenic Probe Design

Executive Summary

In the landscape of modern drug discovery and chemical biology, the strategic selection of molecular building blocks dictates the success of downstream functionalization. 5-Nitroquinoline-8-sulfonyl chloride (CAS: 855766-52-8) emerges as a highly privileged, bifunctional electrophile. By marrying the structural rigidity of a quinoline core with two highly reactive, electronically synergistic functional groups—an electrophilic sulfonyl chloride and a reducible nitro group—this molecule serves as a cornerstone for synthesizing metalloenzyme inhibitors, disrupting protein-protein interactions, and developing "turn-on" fluorogenic probes.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its chemical reactivity, outline self-validating synthetic protocols, and explore its multifaceted applications in drug development.

Molecular Architecture & Physicochemical Profiling

The reactivity of 5-nitroquinoline-8-sulfonyl chloride is not accidental; it is a direct consequence of its electronic architecture[1].

  • The Electrophilic Hub (8-Position): The sulfonyl chloride group is primed for nucleophilic attack by primary and secondary amines, yielding stable sulfonamides.

  • The Electronic Activator (5-Position): The 5-nitro group is a powerful electron-withdrawing moiety. By pulling electron density away from the conjugated quinoline system via strong inductive (-I) and resonance (-M) effects, it significantly increases the partial positive charge on the sulfur atom at the 8-position. This lowers the activation energy required for nucleophilic attack, allowing for the efficient sulfonylation of even sterically hindered or weakly nucleophilic amines[2].

Table 1: Physicochemical Profile of 5-Nitroquinoline-8-Sulfonyl Chloride

PropertySpecification
Chemical Name 5-Nitroquinoline-8-sulfonyl chloride
CAS Number 855766-52-8
Molecular Formula C9H5ClN2O4S
Molecular Weight 272.66 g/mol
SMILES String O=S(C1=C2N=CC=CC2=C(=O)C=C1)(Cl)=O
Structural Class Heterocyclic / Bifunctional Electrophile

Synthetic Workflows & Self-Validating Protocols

To harness this scaffold effectively, researchers must employ protocols that leverage its electronic properties while mitigating off-target hydrolysis.

Protocol 1: Chemoselective Sulfonamide Coupling

This protocol utilizes pyridine not merely as an acid scavenger, but as a nucleophilic catalyst. Pyridine attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, driving the reaction forward[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-nitroquinoline-8-sulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Argon).

  • Catalysis: Cool the reaction vessel to 0 °C. Add anhydrous pyridine (1.5 equiv). The solution may transition to a deeper yellow, indicating the formation of the sulfonylpyridinium intermediate.

  • Nucleophilic Addition: Slowly add the target amine (1.1 equiv) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes:EtOAc).

  • Self-Validating Quench: Pour the reaction mixture into a beaker of cold distilled water.

    • Causality & Validation: Unreacted sulfonyl chloride rapidly hydrolyzes into a highly water-soluble sulfonic acid. The newly formed sulfonamide product, lacking this ionizable group, will precipitate or remain strictly in the organic phase. The formation of a distinct precipitate or phase separation serves as immediate, visual confirmation of successful coupling[3].

Protocol 2: Nitro-Reduction for Fluorogenic Activation

The 5-nitro group acts as a photophysical switch. In its oxidized state, it quenches the inherent fluorescence of the quinoline scaffold via non-radiative decay (rapid internal conversion). Reducing it to an electron-donating primary amine (-NH2) establishes an Intramolecular Charge Transfer (ICT) system, resulting in a dramatic fluorescence "turn-on" effect[4].

Step-by-Step Methodology:

  • Solvation: Dissolve the purified 5-nitroquinoline-8-sulfonamide intermediate in ethanol.

  • Reduction: Add Tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 equiv). Note: SnCl2 is chosen over Pd/C catalytic hydrogenation to ensure chemoselectivity, preventing the reduction of the quinoline ring or other sensitive functional groups.

  • Heating: Reflux the mixture at 70 °C for 3 hours.

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO3 to precipitate tin salts, and extract with Ethyl Acetate. The organic layer will exhibit strong fluorescence under UV light (365 nm), validating the reduction.

Workflow A 5-NO2-Quinoline-8-SO2Cl (Electrophilic Hub) C 5-NO2-Quinoline-8-Sulfonamide (Non-fluorescent Intermediate) A->C Pyridine/DCM 0°C to RT B Amine Nucleophile (1° or 2° Amine) B->C Nucleophilic Attack D Chemoselective Reduction (e.g., SnCl2 / EtOH) C->D Nitro Reduction E 5-NH2-Quinoline-8-Sulfonamide (Fluorescent Probe / Drug) D->E Yields Fluorophore

Fig 1: Divergent synthetic workflow from the 5-nitroquinoline-8-sulfonyl chloride hub.

Applications in Drug Discovery & Chemical Biology

Pharmacophore Modeling & Metalloenzyme Inhibition

The quinoline-8-sulfonamide motif is a highly privileged scaffold for coordinating metal ions within enzyme active sites. For example, derivatives synthesized from quinoline-8-sulfonyl chlorides have been instrumental in the discovery of Glyoxalase 1 (GLO1) inhibitors, where the quinoline nitrogen and sulfonamide oxygen act as a bidentate ligand for the active-site zinc ion[3]. Furthermore, quinoline-derived sulfonamides have demonstrated significant potential in coordinating transition metals like Cu(II) and Ni(II), leading to complexes with potent nuclease and anticancer activities[5].

Disruption of Protein-Protein Interactions (PPIs)

In the realm of oncology, the quinoline core provides exceptional π–π stacking capabilities, particularly with histidine residues in target protein binding pockets. The sulfonamide oxygen atoms are critical for forming strong hydrogen bonds within hydrophobic pockets, a feature successfully exploited in the structural optimization of inhibitors targeting the MTDH-SND1 protein-protein interaction[2].

ROS Generation and Cytotoxicity

Beyond its structural utility, the 5-nitroquinoline scaffold itself is biologically active. Studies have shown that 5-nitroquinoline derivatives can induce the generation of intracellular reactive oxygen species (ROS), contributing to targeted cytotoxicity against specific cancer cell lines, making it a valuable moiety in the design of redox-active therapeutics[4].

Photophysics A 5-NO2-Quinoline Scaffold (Strong Electron Withdrawing) B Photoexcitation (hv) A->B D 5-NH2-Quinoline Scaffold (Strong Electron Donating) A->D Chemical Reduction (Trigger Event) C Non-Radiative Decay (Fluorescence Quenched) B->C Internal Conversion / Intersystem Crossing E Photoexcitation (hv) D->E F Radiative Emission (Fluorescence 'Turn-On') E->F Intramolecular Charge Transfer (ICT)

Fig 2: Photophysical mechanism of fluorescence "turn-on" via nitro-reduction.

References

  • BLD Pharmatech. "855766-52-8 | 5-nitroquinoline-8-sulfonyl chloride." BLD Pharm. 1

  • National Institutes of Health (PMC). "A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor." NIH. 3

  • National Institutes of Health (PMC). "Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol." NIH. 4

  • ACS Publications. "Discovery of Novel Small-Molecule Inhibitors Disrupting the MTDH-SND1 Protein–Protein Interaction." Journal of Medicinal Chemistry. 2

  • MDPI. "Evaluation of DNA and BSA-Binding, Nuclease Activity, and Anticancer Properties of New Cu(II) and Ni(II) Complexes with Quinoline-Derived Sulfonamides." MDPI. 5

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Nitroquinoline-8-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis and characterization of 5-nitroquinoline-8-sulfonyl chloride, a key intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 5-nitroquinoline-8-sulfonyl chloride, a key intermediate in the development of novel therapeutic agents. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale and field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Significance of 5-Nitroquinoline-8-sulfonyl Chloride

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 5-position and a sulfonyl chloride group at the 8-position of the quinoline ring system creates a highly reactive and versatile intermediate. The electron-withdrawing nature of the nitro group can enhance the biological activity and modulate the pharmacokinetic properties of resulting derivatives[1]. The sulfonyl chloride moiety serves as a reactive handle for the facile introduction of a wide array of functional groups, particularly sulfonamides, which are a cornerstone in drug design, known for their antibacterial, anticancer, and diuretic properties[2].

This guide will delineate a plausible and robust synthetic pathway to 5-nitroquinoline-8-sulfonyl chloride and provide a detailed framework for its comprehensive characterization.

Proposed Synthetic Pathway

A direct, one-pot synthesis of 5-nitroquinoline-8-sulfonyl chloride is not extensively documented in publicly available literature. Therefore, a logical and efficient two-step synthetic approach is proposed, commencing with the nitration of quinoline to yield 5-nitroquinoline, followed by the chlorosulfonation of the resulting intermediate.

Synthesis_Workflow Quinoline Quinoline Step1 Step 1: Nitration Quinoline->Step1 Nitrating_Mixture Nitrating Mixture (HNO₃/H₂SO₄) Nitrating_Mixture->Step1 5_Nitroquinoline 5-Nitroquinoline Step1->5_Nitroquinoline Yields Step2 Step 2: Chlorosulfonation 5_Nitroquinoline->Step2 Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO₃H) Chlorosulfonic_Acid->Step2 Final_Product 5-Nitroquinoline-8-sulfonyl chloride Step2->Final_Product Yields

Caption: Proposed two-step synthesis of 5-nitroquinoline-8-sulfonyl chloride.

Experimental Protocols

The following protocols are based on established procedures for the nitration and chlorosulfonation of aromatic systems and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of 5-Nitroquinoline

The direct nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline[1][3]. The following protocol is optimized for the formation of the 5-nitro isomer, which can then be separated.

Materials:

  • Quinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add quinoline to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the quinoline solution over a period of 1-2 hours, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The separation of 5-nitroquinoline from the 8-nitro isomer can be achieved by fractional crystallization or column chromatography.

Part 2: Synthesis of 5-Nitroquinoline-8-sulfonyl Chloride

This procedure involves the electrophilic substitution of 5-nitroquinoline with chlorosulfonic acid. The nitro group is deactivating; however, the sulfonation will be directed to the 8-position.

Materials:

  • 5-Nitroquinoline

  • Chlorosulfonic Acid

  • Thionyl Chloride (optional, to improve yield)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap, place 5-nitroquinoline.

  • Cool the flask in an ice bath and slowly add an excess of chlorosulfonic acid (typically 5-10 molar equivalents) dropwise with stirring.

  • After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. The reaction should be monitored by TLC.

  • (Optional) To convert any sulfonic acid byproduct to the desired sulfonyl chloride, cool the reaction mixture to room temperature and add thionyl chloride (2-3 equivalents). Heat the mixture under reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

  • A precipitate of the crude 5-nitroquinoline-8-sulfonyl chloride will form.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold dichloromethane.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as chloroform or by column chromatography.

Characterization of 5-Nitroquinoline-8-sulfonyl Chloride

Due to the limited availability of experimentally derived spectral data in the public domain, this section provides a predicted spectroscopic profile based on the analysis of its structural components and known data for analogous compounds.

Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC₉H₅ClN₂O₄S[4]
Molecular Weight271.67 g/mol [4]
AppearancePale yellow to yellow solidInferred
Melting PointNot available; expected to be a high-melting solidInferred
SolubilitySparingly soluble in water; soluble in chlorinated solvents and polar aprotic solventsInferred
Spectroscopic Data

¹H NMR Spectroscopy (Predicted) The ¹H NMR spectrum is predicted to show four aromatic protons in distinct regions, influenced by the electron-withdrawing effects of the nitro and sulfonyl chloride groups. The spectrum would likely be recorded in CDCl₃ or DMSO-d₆.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.8 - 9.0ddJ ≈ 4.5, 1.5
H-37.6 - 7.8ddJ ≈ 8.5, 4.5
H-48.5 - 8.7ddJ ≈ 8.5, 1.5
H-68.2 - 8.4dJ ≈ 8.0
H-77.9 - 8.1dJ ≈ 8.0

¹³C NMR Spectroscopy (Predicted) The ¹³C NMR spectrum will display nine distinct signals for the carbon atoms of the quinoline ring system.

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3123 - 125
C-4135 - 137
C-4a128 - 130
C-5148 - 150
C-6125 - 127
C-7130 - 132
C-8140 - 142
C-8a145 - 147

Infrared (IR) Spectroscopy (Predicted) The IR spectrum will exhibit characteristic absorption bands corresponding to the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1585MediumC=C aromatic ring stretch
1530 - 1500StrongAsymmetric NO₂ stretch
1370 - 1345StrongSymmetric NO₂ stretch
1380 - 1360StrongAsymmetric S=O stretch (SO₂Cl)
1190 - 1170StrongSymmetric S=O stretch (SO₂Cl)
850 - 800StrongC-H out-of-plane bending
600 - 500MediumC-S stretch

Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the compound.

m/zPredicted Identity
271/273[M]⁺ (Molecular ion peak with isotopic pattern for ³⁵Cl/³⁷Cl)
206[M - SO₂Cl]⁺
172[M - Cl - NO₂]⁺
128[Quinoline]⁺

Self-Validating Protocols and Trustworthiness

The protocols described herein are designed to be self-validating. The successful synthesis of the 5-nitroquinoline intermediate can be confirmed by comparing its melting point and spectroscopic data with literature values[1][5][6]. The final product, 5-nitroquinoline-8-sulfonyl chloride, can be validated through the comprehensive spectroscopic characterization outlined above. The presence of the characteristic isotopic pattern for chlorine in the mass spectrum, along with the specific IR absorptions for the nitro and sulfonyl chloride groups, and the predicted NMR shifts, provides a robust confirmation of the target structure.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis and characterization of 5-nitroquinoline-8-sulfonyl chloride. By combining established synthetic methodologies with predictive spectroscopic analysis, researchers and drug development professionals are equipped with the necessary information to produce and validate this important chemical intermediate. The versatility of this compound as a building block for novel sulfonamide derivatives underscores its potential in the ongoing quest for new and effective therapeutic agents.

References

  • PubChemLite. 5-nitroquinoline-8-sulfonyl chloride (C9H5ClN2O4S). Available from: [Link]

  • PubChem. 5-Nitroquinoline | C9H6N2O2 | CID 11829. National Institutes of Health. Available from: [Link]

  • Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Devkar, R. U., et al. (2019). An Efficient and Alternative method for Synthesis of Nitroxoline. Asian Journal of Research in Chemistry, 12(2), 85-87. Available from: [Link]

  • Gemo, E., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1109-1119. Available from: [Link]

  • Brown, W. D., & Gouliaev, A. H. (2004). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. Available from: [Link]

  • Chowdhury, R., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 10(49), 29424-29432. Available from: [Link]

  • ResearchGate. Technology of preparation of 8-hydroxy-5-nitroquinoline. Available from: [Link]

  • de Oliveira, G. M., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(8), 1073. Available from: [Link]

  • Domagala, J., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(17), 5225. Available from: [Link]

  • Ogunmodede, O. (2015). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 6(1), 1-6. Available from: [Link]

  • PubChem. Nitroxoline | C9H6N2O3 | CID 19910. National Institutes of Health. Available from: [Link]

  • Google Patents. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • PubChem. 8-Nitroquinoline | C9H6N2O2 | CID 11830. National Institutes of Health. Available from: [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. Available from: [Link]

  • NIST. 8-Quinolinesulfonyl chloride. NIST Chemistry WebBook. Available from: [Link]

  • NIST. Nitroxoline. NIST Chemistry WebBook. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Nitroquinoline-8-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the physical and chemical properties of 5-Nitroquinoline-8-sulfonyl chloride. Given the limited av...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physical and chemical properties of 5-Nitroquinoline-8-sulfonyl chloride. Given the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile for research and development applications. Every effort has been made to ground the presented information in authoritative sources and established scientific methodologies.

Introduction and Chemical Identity

5-Nitroquinoline-8-sulfonyl chloride is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both a nitro group and a sulfonyl chloride group on the quinoline scaffold suggests its potential as a reactive intermediate in the synthesis of a variety of biologically active molecules. The electron-withdrawing nature of these functional groups significantly influences the chemical reactivity and physical properties of the parent quinoline ring system.

Chemical Structure:

Figure 1: Chemical structure of 5-Nitroquinoline-8-sulfonyl chloride.

Table 1: Chemical Identifiers

PropertyValueSource(s)
IUPAC Name 5-nitroquinoline-8-sulfonyl chloride[1]
CAS Number 855766-52-8[1]
Molecular Formula C₉H₅ClN₂O₄S[1]
Molecular Weight 272.67 g/mol [1]
Canonical SMILES C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2[O-][1]
InChI Key SYCSHDSCDLKMLC-UHFFFAOYSA-N[1]

Deduced Physicochemical Properties

While direct experimental data for 5-Nitroquinoline-8-sulfonyl chloride is scarce, we can infer its likely properties based on its constituent functional groups and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/ObservationRationale and Supporting Evidence
Appearance Likely a yellow to brown crystalline solidThe parent 5-nitroquinoline is a white to light yellow crystalline powder.[2] The related 8-hydroxy-5-nitroquinoline is a light yellow to brown powder.[3] The chromophoric nature of the nitroquinoline system suggests a colored solid.
Melting Point Expected to be in the range of 150-200 °CThe melting point of the parent 5-nitroquinoline is 71-73 °C.[2] The related 8-hydroxy-5-nitroquinoline melts at 181-183 °C.[3] The introduction of the bulky and polar sulfonyl chloride group would likely increase the melting point significantly compared to the parent quinoline.
Boiling Point High, with probable decompositionAromatic sulfonyl chlorides are generally high-boiling liquids or solids and are prone to decomposition at elevated temperatures. Direct distillation is not a recommended purification method.
Solubility Likely soluble in chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., DMF, DMSO). Sparingly soluble in non-polar solvents and likely reactive with protic solvents (e.g., water, alcohols).The sulfonyl chloride group is susceptible to hydrolysis. The overall molecule is polar. The related 8-hydroxyquinoline-5-sulfonyl chloride is synthesized and handled in anhydrous conditions.[4][5]
Stability Moisture-sensitive. Should be stored under inert atmosphere.The sulfonyl chloride functional group is reactive towards nucleophiles, particularly water, leading to hydrolysis to the corresponding sulfonic acid.[4][5]
Storage Store in a cool, dry place, away from moisture, in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).To prevent degradation via hydrolysis of the sulfonyl chloride group.

Proposed Synthetic Pathway

The synthesis of 5-Nitroquinoline-8-sulfonyl chloride can be logically deduced from established procedures for the nitration and sulfonation of quinoline derivatives. A plausible two-step synthesis starting from 8-hydroxyquinoline is outlined below.

G start 8-Hydroxyquinoline step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate 8-Hydroxy-5-nitroquinoline step1->intermediate step2 Chlorosulfonation (ClSO₃H) intermediate->step2 product 5-Nitroquinoline-8-sulfonyl chloride step2->product

Figure 2: Proposed synthetic workflow for 5-Nitroquinoline-8-sulfonyl chloride.

Experimental Protocol: Proposed Synthesis

This protocol is based on established methods for similar transformations and should be performed by qualified chemists with appropriate safety precautions.[3][4][5][6]

Step 1: Nitration of 8-Hydroxyquinoline to 8-Hydroxy-5-nitroquinoline

  • To a stirred solution of 8-hydroxyquinoline in concentrated sulfuric acid, cooled in an ice-salt bath to maintain a temperature below 5 °C, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a yellow precipitate forms.

  • Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 8-hydroxy-5-nitroquinoline.

Step 2: Chlorosulfonation of 8-Hydroxy-5-nitroquinoline

  • In a flask equipped with a stirrer and a gas outlet to a scrubber, place the dried 8-hydroxy-5-nitroquinoline.

  • Cool the flask in an ice bath and slowly add chlorosulfonic acid dropwise with stirring. An excess of chlorosulfonic acid is typically used.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The solid precipitate of 5-Nitroquinoline-8-sulfonyl chloride is collected by filtration.

  • The crude product should be washed with cold water and dried under vacuum in the presence of a desiccant. Further purification may be achieved by recrystallization from a suitable anhydrous solvent (e.g., a mixture of chlorinated solvent and a non-polar solvent).

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics based on the structure of 5-Nitroquinoline-8-sulfonyl chloride and data from analogous compounds.

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and sulfonyl chloride groups.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-29.0 - 9.2ddDownfield due to proximity to the quinoline nitrogen.
H-37.6 - 7.8ddCoupled to H-2 and H-4.
H-48.8 - 9.0ddDownfield due to proximity to the quinoline nitrogen.
H-68.4 - 8.6dInfluenced by the adjacent nitro group.
H-77.8 - 8.0dCoupled to H-6.

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals for the carbon atoms of the quinoline ring.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon PositionPredicted Chemical Shift (δ, ppm)Rationale
C-2~152Adjacent to nitrogen.
C-3~123Aromatic CH.
C-4~138Aromatic CH.
C-4a~148Quaternary carbon at ring junction.
C-5~145Attached to the nitro group.
C-6~125Aromatic CH.
C-7~130Aromatic CH.
C-8~140Attached to the sulfonyl chloride group.
C-8a~130Quaternary carbon at ring junction.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Table 5: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
Aromatic C-H3050 - 3150Stretching
C=C and C=N1500 - 1650Ring stretching
Asymmetric NO₂1520 - 1560Stretching
Symmetric NO₂1340 - 1380Stretching
Asymmetric SO₂1370 - 1400Stretching
Symmetric SO₂1180 - 1200Stretching
S-Cl550 - 650Stretching

4.4. Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z corresponding to the molecular weight (272.67 for C₉H₅³⁵ClN₂O₄S). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

  • Major Fragments: Fragmentation is likely to involve the loss of SO₂Cl, SO₂, Cl, and NO₂ groups.

Safety and Handling

As a reactive sulfonyl chloride and a nitroaromatic compound, 5-Nitroquinoline-8-sulfonyl chloride should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[6]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

  • Toxicity: While specific toxicity data is unavailable, nitroaromatic compounds can be toxic and are often skin and eye irritants. Sulfonyl chlorides are corrosive and lachrymatory. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

  • Fire Hazards: The compound itself is not expected to be highly flammable, but in a fire, it may decompose to produce toxic fumes of nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC. Link

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Semantic Scholar. Link

  • 5-nitroquinoline-8-sulfonyl chloride (C9H5ClN2O4S). PubChemLite. Link

  • A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold. Benchchem. Link

  • An Efficient and Alternative method for Synthesis of Nitroxoline. Asian Journal of Research in Chemistry. Link

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents. Link

  • The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. PubMed. Link

  • 8-Nitroquinoline - PMC. Link

  • JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents. Link

  • 8-(Morpholin-4-yl)-5-nitroquinoline derivatives synthesis. Benchchem. Link

  • 8-Hydroxy-5-nitroquinoline, 96 | 140325-5G | SIGMA-ALDRICH | SLS Ireland. Link

Sources

Foundational

theoretical properties of 5-Nitroquinoline-8-sulfonyl chloride

An In-Depth Technical Guide to the Theoretical Properties of 5-Nitroquinoline-8-sulfonyl chloride Executive Summary 5-Nitroquinoline-8-sulfonyl chloride is a fascinating, yet sparsely documented, heterocyclic compound. I...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Properties of 5-Nitroquinoline-8-sulfonyl chloride

Executive Summary

5-Nitroquinoline-8-sulfonyl chloride is a fascinating, yet sparsely documented, heterocyclic compound. It merges two scaffolds of significant pharmacological interest: the 5-nitroquinoline moiety, known for its antimicrobial and anticancer properties, and the quinoline-8-sulfonyl chloride group, a highly reactive intermediate for the synthesis of sulfonamides—a privileged class in medicinal chemistry. The absence of extensive experimental literature on this specific molecule necessitates a robust theoretical characterization to unlock its potential.

This technical guide provides a comprehensive theoretical profile of 5-Nitroquinoline-8-sulfonyl chloride using first-principles computational chemistry. By leveraging Density Functional Theory (DFT) and drawing analogies from well-characterized related compounds, we predict its structural, electronic, and spectroscopic properties. This document is intended for researchers, chemists, and drug development professionals, offering foundational insights to guide the synthesis, characterization, and strategic application of this promising chemical entity in the design of novel therapeutics.

Introduction: A Molecule of Convergent Potential

The strategic design of new molecular entities often involves the hybridization of known pharmacophores. 5-Nitroquinoline-8-sulfonyl chloride stands as a prime example of this approach, integrating two key structural motifs.

  • The 5-Nitroquinoline Core: The quinoline ring is a cornerstone in medicinal chemistry. The addition of a nitro group at the 5-position, typically achieved through the direct nitration of quinoline, significantly modulates its electronic profile and biological function.[1][2] This substitution often imparts potent anticancer and antimicrobial activities, as the nitro group can be bioreduced in hypoxic environments—a hallmark of solid tumors—to generate cytotoxic reactive species.[1]

  • The 8-Sulfonyl Chloride Functional Group: The sulfonyl chloride group (-SO₂Cl) is a powerful and versatile reactive handle. Its presence on the quinoline scaffold, particularly at the 8-position, makes it an excellent electrophile for reaction with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[3] Sulfonamides are a critical class of drugs with applications ranging from antibacterials to diuretics and anticonvulsants.

The combination of these two fragments in a single molecule suggests its utility as a high-potential building block for creating novel sulfonamide-based drugs that leverage the inherent biological activity of the 5-nitroquinoline scaffold. This guide aims to build a foundational understanding of its intrinsic properties through computational modeling, providing a predictive framework to accelerate its adoption in research and development.

Predicted Molecular Structure and Physicochemical Properties

While no experimental crystal structure data for 5-Nitroquinoline-8-sulfonyl chloride is currently available, its fundamental properties can be reliably predicted. Public chemical databases provide initial computed data, which can be further refined through high-level quantum chemical calculations.[4]

PropertyValue / IdentifierSource
Molecular Formula C₉H₅ClN₂O₄SPubChem[4]
Molecular Weight 272.67 g/mol BLD Pharm[5]
CAS Number 855766-52-8BLD Pharm[5]
SMILES C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)[O-]PubChem[4]
InChIKey SYCSHDSCDLKMLC-UHFFFAOYSA-NPubChem[4]
Predicted XlogP 2.0PubChem[4]
Optimized Molecular Geometry

To understand the molecule's three-dimensional structure and energetics, a geometry optimization is the first critical step in any theoretical analysis.

Workflow 1: Ab Initio Geometry Optimization

  • Initial Structure Generation: Construct the 3D structure of 5-Nitroquinoline-8-sulfonyl chloride based on its known connectivity.

  • Computational Method Selection: Employ Density Functional Theory (DFT), which provides an excellent balance of computational cost and accuracy for organic molecules.

  • Functional/Basis Set Choice: Select the B3LYP functional combined with the 6-311+G(d,p) basis set. This combination is widely validated for calculating the structural and electronic properties of heterocyclic systems, including quinoline derivatives.[6] The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing the lone pairs and polar bonds present in the nitro and sulfonyl chloride groups.

  • Calculation Execution: Perform a full geometry optimization without constraints. The calculation is considered converged when the forces on all atoms approach zero, indicating a stable energy minimum on the potential energy surface.

  • Frequency Analysis: A subsequent frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the geometry corresponds to a true energy minimum.

This protocol would yield the precise bond lengths, bond angles, and dihedral angles. We predict the quinoline ring system to be largely planar, with the nitro and sulfonyl chloride groups oriented to minimize steric hindrance. The sulfur atom is expected to adopt a distorted tetrahedral geometry.

Caption: 2D structure of 5-Nitroquinoline-8-sulfonyl chloride.

Quantum Chemical Analysis: Electronic Properties and Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure. DFT calculations provide powerful tools to visualize and quantify this landscape.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between them is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.[7]

  • Predicted HOMO: The HOMO is expected to be delocalized primarily across the electron-rich π-system of the quinoline rings.

  • Predicted LUMO: The LUMO will likely be localized on the electron-deficient 5-nitroquinoline portion, with significant contributions from the p-orbitals of the nitro group, which is a strong electron-withdrawing group.

  • Predicted Reactivity: The presence of two powerful electron-withdrawing groups (nitro and sulfonyl chloride) is predicted to lower the energy of the LUMO significantly, resulting in a relatively small HOMO-LUMO gap. This suggests that 5-Nitroquinoline-8-sulfonyl chloride is a reactive molecule, susceptible to nucleophilic attack.

G LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor Site for Nucleophilic Attack HOMO HOMO (Highest Occupied MO) Electron Donor Site for Electrophilic Attack HOMO->LUMO   ΔE = E_LUMO - E_HOMO (Reactivity Indicator)

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Molecular Electrostatic Potential (MEP)

An MEP map provides an intuitive visualization of the charge distribution on the molecule's surface. It identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

  • Predicted Negative Potential (Red/Yellow): The most electron-rich areas are expected to be located around the oxygen atoms of both the nitro and sulfonyl groups due to their high electronegativity and lone pairs of electrons.

  • Predicted Positive Potential (Blue): The most electron-poor (electrophilic) site on the molecule is predicted to be the sulfur atom of the sulfonyl chloride group. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom bonded to it. This high positive potential makes the sulfur atom the primary target for nucleophiles, such as amines, leading to the displacement of the chloride ion.

The MEP analysis strongly supports the role of 5-Nitroquinoline-8-sulfonyl chloride as a precursor for sulfonamide synthesis.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the charge distribution at the atomic level and describes charge delocalization and hyperconjugative interactions that contribute to molecular stability.[8]

  • Predicted Atomic Charges: The NBO calculation would confirm a large partial positive charge on the sulfur atom and the carbon atom to which the nitro group is attached (C5). Conversely, large negative charges would be found on the oxygen and nitrogen atoms of the nitro group and the oxygen atoms of the sulfonyl group.

  • Delocalization: The analysis would show significant delocalization of the π-electrons across the quinoline ring system, contributing to its aromatic stability. It would also detail the hyperconjugative interactions between the ring and its substituents.

Theoretical Vibrational Analysis

Computational frequency analysis allows for the prediction of a molecule's infrared (IR) and Raman spectra. This is invaluable for identifying a compound during synthesis and for confirming its structure. The vibrational modes can be assigned to specific functional groups.

Workflow 2: Theoretical Vibrational Spectroscopy

  • Input Structure: Use the optimized geometry obtained from Workflow 1.

  • Calculation: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Scaling: Apply a standard scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated harmonic frequencies to correct for anharmonicity and systematic errors, improving agreement with experimental spectra.[9]

  • Spectral Analysis: Visualize the vibrational modes and assign the calculated frequencies to specific bond stretches, bends, and torsions.

Vibrational ModePredicted Frequency Range (cm⁻¹)Comments
Quinoline C-H Stretch 3050 - 3150Characteristic of aromatic C-H bonds.
Quinoline C=C/C=N Stretch 1450 - 1650Multiple bands corresponding to ring vibrations.
NO₂ Asymmetric Stretch 1520 - 1570A strong, characteristic absorption for nitroarenes.
NO₂ Symmetric Stretch 1330 - 1370Another strong, characteristic nitro group absorption.
SO₂ Asymmetric Stretch 1370 - 1410Expected to be a very strong band.
SO₂ Symmetric Stretch 1170 - 1210Strong intensity, characteristic of sulfonyl groups.
S-Cl Stretch 500 - 600A lower frequency vibration, confirming the sulfonyl chloride moiety.

This predicted spectrum serves as a valuable reference for chemists aiming to synthesize and identify this compound, allowing for direct comparison with experimental IR data.

Summary and Future Directions

This guide has established a comprehensive theoretical profile for 5-Nitroquinoline-8-sulfonyl chloride. Our computational analysis predicts it to be a reactive molecule characterized by a highly electrophilic sulfur center, making it an ideal substrate for synthesizing novel sulfonamides. The electronic structure is dominated by the strong electron-withdrawing nature of the nitro and sulfonyl chloride groups, and its predicted vibrational spectrum provides a clear fingerprint for its experimental identification.

Future research should be directed towards:

  • Chemical Synthesis and Validation: The foremost step is the synthesis and purification of 5-Nitroquinoline-8-sulfonyl chloride, followed by experimental characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and X-ray crystallography) to validate the theoretical predictions outlined in this guide.

  • Reactivity Studies: A systematic investigation of its reaction with a diverse library of amines to explore the scope of accessible sulfonamide derivatives.

  • Biological Screening: Leveraging the known anticancer and antimicrobial activities of the 5-nitroquinoline scaffold, the newly synthesized sulfonamide library should be screened against relevant cancer cell lines and microbial strains.[10]

This theoretically grounded approach provides a clear roadmap for transforming 5-Nitroquinoline-8-sulfonyl chloride from a molecule of theoretical interest into a tangible platform for the development of next-generation therapeutics.

References

  • PubChem. 5-nitroquinoline-8-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Nitroquinoline. National Center for Biotechnology Information. [Link]

  • Sureshkumar, B., et al. (2017). Spectroscopic analysis of 8-hydroxyquinoline-5-sulphonic acid and investigation of its reactive properties by DFT and molecular dynamics simulations. Journal of Molecular Structure, 1154, 540-552. [Link]

  • ResearchGate. (2026). Linking quinoline ring to 5-nitrofuran moiety via sulfonyl hydrazone bridge: Synthesis, structural characterization, DFT studies, and evaluation of antibacterial and antifungal activity. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]

  • RSC Publishing. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Fuson, R. C., & Bauman, R. A. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. The Journal of Organic Chemistry, 12(6), 799-806. [Link]

  • Sureshkumar, B., et al. (2018). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1164, 436-448. [Link]

  • Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Lioi, M. I., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

  • Devkar, R. U., et al. (2019). An Efficient and Alternative method for Synthesis of Nitroxoline. Asian Journal of Research in Chemistry, 12(2), 85-87. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link]

  • PubMed. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). National Library of Medicine. [Link]

  • ResearchGate. (2016). Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate. [Link]

  • Al-Juboori, A. A., et al. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]

  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3985. [Link]

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Exploratory

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery, Synthesis, and Pharmacology of Quinoline Sulfonamides

Executive Summary In modern medicinal chemistry, the challenge of overcoming antimicrobial resistance and treating multifactorial diseases (such as cancer and neurodegeneration) requires the design of multi-targeting the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the challenge of overcoming antimicrobial resistance and treating multifactorial diseases (such as cancer and neurodegeneration) requires the design of multi-targeting therapeutic agents. Quinoline sulfonamides represent a privileged hybrid scaffold that addresses this need. By fusing the lipophilic, membrane-permeable quinoline nucleus with the highly versatile sulfonamide pharmacophore, researchers have engineered a class of molecules with profound, tunable biological activities. This whitepaper provides an in-depth technical analysis of the historical convergence of these moieties, their multi-targeted pharmacological mechanisms, and the state-of-the-art, self-validating synthetic protocols used in their development.

Historical Convergence: A Tale of Two Scaffolds

The genesis of quinoline sulfonamides is a masterclass in molecular hybridization, merging two historically significant chemical lineages:

  • The Quinoline Nucleus: First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the bicyclic aromatic quinoline ring became the cornerstone of early infectious disease therapy, most notably through the discovery of quinine and the subsequent synthesis of chloroquine in the 1940s (1)[1]. Its inherent lipophilicity allows it to readily cross cell membranes and the blood-brain barrier.

  • The Sulfonamide Pharmacophore: The dawn of modern antibacterial chemotherapy was marked by the 1932 discovery of Prontosil by German chemists at I.G. Farbenindustrie (1)[1]. Sulfonamides act as critical structural motifs that can coordinate with metals and fine-tune drug lipophilicity.

The deliberate hybridization of these two scaffolds was driven by the necessity to create structures with enhanced biological activities, leveraging the established therapeutic credentials of both parent moieties to overcome single-target drug resistance.

Pharmacological Mechanisms of Action

Quinoline sulfonamides are characterized by their multi-targeting capabilities across different biological systems:

  • Antibacterial Pathways: These hybrids exert a dual-threat mechanism. The quinoline moiety targets bacterial DNA gyrase and topoisomerase IV, while the sulfonamide group acts as a competitive inhibitor of dihydropteroate synthase (DHPS) in the folate biosynthesis pathway (2)[2]. Furthermore, recent developments indicate that specific quinoline sulfonamides act as ionophores, translocating zinc into the bacterial cytoplasm to induce cellular death via zinc toxicity (3)[3].

  • Oncological Pathways: In cancer therapy, these derivatives modulate Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism, disrupting the metabolic processes that fuel rapid cell proliferation (4)[4]. They are also potent inhibitors of tumor-associated carbonic anhydrases.

  • Neurotherapeutic Pathways: For Alzheimer's disease, novel quinoline-sulfonamides have been designed as dual inhibitors of Monoamine oxidases (MAO-A/B) and Cholinesterases (AChE, BChE), addressing the multifactorial nature of cognitive decline (5)[5].

MOA cluster_bacteria Antibacterial Mechanisms cluster_cancer Anticancer Mechanisms QS Quinoline Sulfonamide Hybrid Scaffold DHPS DHPS Inhibition (Folate Biosynthesis) QS->DHPS Gyrase DNA Gyrase / Topo IV Inhibition QS->Gyrase Zn Intracellular Zinc Translocation QS->Zn PKM2 PKM2 Enzyme Modulation QS->PKM2 CA Carbonic Anhydrase Inhibition QS->CA Death1 Bacterial Cell Death DHPS->Death1 Gyrase->Death1 Zn->Death1 Death2 Apoptosis Induction PKM2->Death2 CA->Death2

Multi-targeted pharmacological pathways of quinoline sulfonamides in bacterial and cancer cells.

Synthetic Methodologies and Validated Protocols

To ensure high reproducibility, the synthesis of quinoline sulfonamides must be approached as a self-validating system. Below are two primary methodologies, detailing the causality behind the experimental choices.

Protocol A: Classical Sulfonyl Chloride Coupling

This approach relies on the reaction of a quinoline sulfonyl chloride intermediate with various amines.

  • Causality & Logic: Sulfonyl chlorides are highly reactive electrophiles. The reaction must be cooled to 5–10 °C to prevent exothermic degradation and undesired side reactions. Because the coupling generates hydrochloric acid (HCl) as a byproduct, a non-nucleophilic base (such as triethylamine or pyridine) is strictly required. The base scavenges the HCl, preventing the protonation of the incoming amine nucleophile and driving the equilibrium toward product formation (5)[5], (6)[6].

Step-by-Step Methodology:

  • Initiation: Dissolve 1 mmol of quinoline-8-sulfonyl chloride in 30 mL of anhydrous dichloromethane (DCM) or chloroform.

  • Thermal Control: Cool the suspension to 5–10 °C using an ice bath.

  • Nucleophilic Addition: Add 1 mmol of the substituted amine dropwise, immediately followed by 1.5–3 mmol of triethylamine or pyridine.

  • Validation Gate 1 (Reaction Monitoring): Remove the cooling bath and stir at room temperature for 12–24 hours. Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the highly UV-active sulfonyl chloride spot validates the end of the reaction.

  • Workup & Isolation: Quench the mixture with 100 mL of water. Extract the aqueous layer with chloroform (3 x 20 mL).

  • Validation Gate 2 (Drying): Combine the organic extracts and dry over anhydrous sodium sulfate. The transition of the sulfate from clumping to a free-flowing powder physically validates the complete removal of trace water. Evaporate under reduced pressure and recrystallize from methanol.

Protocol B: Palladium-Catalyzed Aminosulfonylation (Modern Green Approach)
  • Causality & Logic: Traditional sulfonylation often requires the handling of toxic, gaseous SO₂. By utilizing potassium metabisulfite (K₂S₂O₅) as a bench-stable, inexpensive surrogate, researchers bypass severe inhalation hazards. K₂S₂O₅ releases SO₂ in situ during the palladium-catalyzed oxidative addition to a haloquinoline, enabling a highly reproducible, one-pot, two-step aminosulfonylation (7)[7].

Step-by-Step Methodology:

  • Catalyst Activation: Charge a reaction vial with 3-iodoquinoline, K₂S₂O₅, and a Palladium catalyst/ligand system.

  • Intermediate Formation: Heat the mixture under optimized conditions to facilitate the formation of the quinoline-sulfonyl intermediate.

  • Validation Gate: Time-dependent reaction monitoring must confirm the complete consumption of the haloquinoline before the amine is added, preventing unreacted starting material from competing in side reactions.

  • One-Pot Coupling: Introduce the amine nucleophile directly into the same pot.

  • Purification: Purify the resulting mixture via column chromatography to afford the target quinoline sulfonamide.

Synthesis Start Haloquinoline (e.g., 3-Iodoquinoline) Pd Pd-Catalyst (Oxidative Addition) Start->Pd SO2 K2S2O5 (Bench-Stable SO2 Surrogate) SO2->Pd Intermediate Quinoline-Sulfonyl Complex Pd->Intermediate Amine Amine Addition (Nucleophilic Attack) Intermediate->Amine Product Quinoline Sulfonamide (High Yield) Amine->Product

Palladium-catalyzed aminosulfonylation workflow utilizing a bench-stable SO2 surrogate.

Quantitative Data Summary

The versatility of these synthetic routes allows for the generation of diverse libraries with excellent yields. The table below summarizes quantitative data across different targets:

Scaffold / DerivativeSynthetic MethodologyPrimary Target / ApplicationReported Yield (%)Reference
8-Hydroxyquinoline-5-sulfonamides Sulfonyl Chloride CouplingAnticancer (PKM2 Modulation)75 - 85%BenchChem
N-(7-Chloroquinolin-4-yl)benzenesulfonamide Condensation + SulfonylationBroad-spectrum Antibacterial80 - 90%BenchChem
3-Quinoline Sulfonamides Pd-Catalyzed AminosulfonylationBroad-spectrum (Library Gen)25 - 92%ACS Pubs
Quinoline-8-sulfonamide derivatives Sulfonyl Chloride CouplingNeurotherapeutic (MAO/ChE)65 - 88%RSC Pubs

Conclusion

The quinoline sulfonamide scaffold is a testament to the power of rational drug design and molecular hybridization. By combining the membrane permeability of quinolines with the target-coordinating ability of sulfonamides, researchers have unlocked a vast pharmacological landscape. Supported by robust, self-validating synthetic protocols—ranging from classical coupling to modern green palladium catalysis—this scaffold will continue to serve as a critical foundation for next-generation therapeutics targeting resistant bacteria, aggressive malignancies, and neurodegenerative disorders.

References

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate , ACS Publications, 7[7]

  • High-Yield Synthesis of Quinoline-Sulfonamide Compounds: Application Notes and Protocols , BenchChem, 6[6]

  • The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoline Sulfonamides , BenchChem, 1[1]

  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors , RSC Publishing, 5[5]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study , MDPI, 4[4]

  • WO2019125185A1 - Quinoline sulfonamide compounds and their use as antibacterial agents , Google Patents, 3[3]

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance , PMC, 2[2]

Sources

Foundational

Comprehensive Safety and Handling Protocol for 5-Nitroquinoline-8-sulfonyl Chloride in Synthetic Workflows

Executive Summary 5-Nitroquinoline-8-sulfonyl chloride (CAS: 855766-52-8) is a highly reactive electrophilic reagent frequently utilized in the synthesis of sulfonamides, pharmaceutical intermediates, and advanced materi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitroquinoline-8-sulfonyl chloride (CAS: 855766-52-8) is a highly reactive electrophilic reagent frequently utilized in the synthesis of sulfonamides, pharmaceutical intermediates, and advanced materials. While its utility in drug development is vast, working with this compound presents a trifecta of severe hazards: the extreme moisture sensitivity of the sulfonyl chloride moiety, the thermal instability inherent to nitroaromatic systems, and the biological toxicity associated with the quinoline scaffold. This whitepaper provides researchers and scientists with an in-depth, self-validating framework for the safe handling, reaction execution, and emergency mitigation of 5-nitroquinoline-8-sulfonyl chloride.

Chemical Profile & Mechanistic Hazard Analysis

To handle 5-nitroquinoline-8-sulfonyl chloride safely, one must understand the causality behind its reactivity. The hazards are not merely procedural risks; they are dictated by the molecule's electronic and structural properties.

  • Electrophilic Sulfur Center (Moisture Sensitivity): The sulfonyl chloride group is a powerful electrophile. Upon exposure to ambient moisture ( H2​O ), it undergoes rapid, exothermic hydrolysis. This nucleophilic attack by water displaces the chloride ion, generating 5-nitroquinoline-8-sulfonic acid and liberating corrosive hydrogen chloride (HCl) gas. The rapid expansion of HCl gas can cause sealed containers to overpressurize and violently rupture[1].

  • Nitroaromatic Instability (Thermal Hazard): The presence of the strongly electron-withdrawing nitro ( −NO2​ ) group at the 5-position sensitizes the molecule to thermal stress. Nitroaromatics possess a high oxygen balance and can undergo energetic, self-accelerating decomposition if subjected to excessive heat (>100°C) or friction.

  • Quinoline Scaffold (Biological Toxicity): Heterocyclic aromatic amines, particularly substituted quinolines, can act as DNA intercalators. Exposure poses risks of severe skin burns, eye damage, and potential long-term mutagenic effects upon systemic absorption[2].

Hazards Core 5-Nitroquinoline-8-sulfonyl chloride (Highly Reactive Electrophile) H2O Moisture/Water Exposure Core->H2O Heat Thermal Stress (>100°C) Core->Heat Bio Biological Contact (Skin/Eyes) Core->Bio Hydrolysis Exothermic Hydrolysis (HCl Gas Release) H2O->Hydrolysis Decomp Nitro Group Decomposition (Explosion Risk) Heat->Decomp Tox Severe Burns & Corrosive Damage Bio->Tox

Logical relationship mapping the primary chemical and physical hazards of the compound.

Quantitative Hazard Data

Understanding the physicochemical properties is critical for designing safe experimental setups. The following table summarizes the core specifications for 5-nitroquinoline-8-sulfonyl chloride[3].

ParameterSpecification / Hazard LevelImplication for Handling
CAS Number 855766-52-8Unique identifier for SDS cross-referencing.
Molecular Formula C9​H5​ClN2​O4​S High heteroatom content; highly reactive.
Molecular Weight 272.67 g/mol Used for precise stoichiometric calculations.
Physical State Solid (crystalline powder)Prone to aerosolization; do not inhale dust.
Storage Temperature -20°C to 4°C (Cold-chain)Prevents thermal degradation and slow hydrolysis[3].
GHS Hazard Statements H314 (Severe skin burns)Mandates strict PPE (face shield, heavy-duty gloves).
Reactivity Reacts violently with H2​O , basesRequires strictly anhydrous Schlenk techniques.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. Each step includes a verification mechanism to ensure safety before proceeding to the next.

Anhydrous Reaction Setup (Schlenk Technique)

Because of the extreme moisture sensitivity, reactions must be conducted under an inert atmosphere. Argon is preferred over Nitrogen as it is denser and provides a superior protective blanket over the reaction mixture.

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry all glassware (round-bottom flasks, addition funnels) under vacuum (0.1 Torr) for 5-10 minutes.

    • Self-Validation: Glassware must be completely cool to the touch under an Argon atmosphere before adding any reagents to prevent thermal shock or premature decomposition of the nitroaromatic.

  • Solvent Selection: Use strictly anhydrous, sure-seal solvents (e.g., DCM, THF). Do not use protic solvents (alcohols) as they will react instantly with the sulfonyl chloride.

  • Reagent Transfer: Transfer 5-nitroquinoline-8-sulfonyl chloride inside a nitrogen-filled glovebox. If a glovebox is unavailable, use a positive counter-flow of Argon while quickly weighing the solid.

  • Controlled Addition: Dissolve the sulfonyl chloride in the anhydrous solvent and cool the flask to 0°C using an ice bath. Add the nucleophile (e.g., amine) dropwise.

    • Causality: The sulfonylation reaction is highly exothermic; active cooling prevents thermal runaway and degradation of the sensitive nitro group.

Safe Quenching Methodology

Excess sulfonyl chloride must be neutralized before aqueous workup. According to, you must never add water directly to the unreacted solid or concentrated reaction mixture[4].

Step-by-Step Methodology:

  • Temperature Control: Ensure the reaction mixture is cooled to 0°C.

  • Base Selection: Prepare a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ).

    • Causality: NaHCO3​ is a weak base that safely neutralizes the generated HCl without causing the violent exotherm associated with strong bases (like NaOH) or the rapid, uncontrolled hydrolysis caused by pure water[4].

  • Dropwise Quench: Slowly add the cold NaHCO3​ solution dropwise to the reaction mixture under vigorous stirring.

    • Self-Validation: The cessation of CO2​ gas evolution (bubbling) provides a clear, visual indication that the excess acid and sulfonyl chloride have been completely neutralized.

  • Phase Separation: Once bubbling stops, transfer the mixture to a separatory funnel and proceed with standard liquid-liquid extraction.

Workflow Start Preparation & PPE Check Purge Inert Gas Purge (N2/Ar) Start->Purge System Ready Transfer Weighing & Transfer (Glovebox/Fume Hood) Purge->Transfer Moisture-Free Reaction Controlled Addition (Dropwise at 0°C) Transfer->Reaction Reagent Added Quench Quenching (Ice/Sat. NaHCO3) Reaction->Quench Reaction Complete Waste Halogenated Waste Disposal Quench->Waste Neutralized

Step-by-step workflow for the safe handling, reaction, and quenching of sulfonyl chlorides.

Emergency Response & Spill Mitigation

Despite rigorous protocols, accidental exposure or spills can occur. Immediate, causality-driven responses are required.

  • Small Spills (Solid): Do NOT use water or combustible materials (like paper towels) directly on the spill. Water will trigger a violent exothermic release of HCl gas. Instead, cover the spill with a dry, inert absorbent material such as dry sand, dry lime, or soda ash. Sweep up the mixture using non-sparking tools and place it in a sealed, ventilated container for hazardous waste disposal[4].

  • Skin Contact: If the solid compound contacts the skin, do not immediately flush with water, as the localized hydrolysis will cause severe thermal and chemical burns. First, brush off the dry solid mechanically[5]. Then, flush the affected area with copious amounts of water for at least 15 minutes, utilizing a safety shower if necessary[1].

  • Inhalation: If HCl gas or compound dust is inhaled, immediately move the personnel to fresh air. The symptoms of pulmonary edema may be delayed; therefore, immediate medical observation is mandatory even if the individual feels fine initially[1].

References

  • Cole-Parmer - Material Safety Data Sheet: Pyridine-3-sulfonyl chloride hydrochloride URL: [Link]

Sources

Exploratory

A Technical Guide to 5-Nitroquinoline-8-sulfonyl Chloride for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 5-Nitroquinoline-8-sulfonyl chloride, a key reagent for researchers, medicinal chemists, and professionals in drug development. This document offers a comprehensive l...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 5-Nitroquinoline-8-sulfonyl chloride, a key reagent for researchers, medicinal chemists, and professionals in drug development. This document offers a comprehensive look at its chemical properties, commercial sourcing, handling, and applications, with a focus on providing practical, field-proven insights.

Introduction: The Chemical Utility of 5-Nitroquinoline-8-sulfonyl Chloride

5-Nitroquinoline-8-sulfonyl chloride, with the CAS Number 855766-52-8, is a highly reactive intermediate belonging to the quinoline family of compounds.[1][2] Its structure, featuring a nitro group and a sulfonyl chloride moiety on the quinoline scaffold, makes it a valuable tool in various synthetic and labeling applications. The electron-withdrawing nature of the nitro group enhances the reactivity of the sulfonyl chloride, making it an efficient reactant for nucleophilic substitution reactions.

The primary utility of this compound lies in its ability to react with primary and secondary amines to form stable sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of a wide range of biologically active molecules. Furthermore, the quinoline core is a well-known pharmacophore present in numerous therapeutic agents, and its fluorescent properties make it a candidate for the development of novel probes and labeling agents.

Chemical Properties Summary:

PropertyValueSource
CAS Number 855766-52-8[1][2]
Molecular Formula C₉H₅ClN₂O₄S[1][2]
Molecular Weight 272.67 g/mol [1]

Commercial Sourcing and Supplier Overview

The selection of a reliable commercial supplier is paramount to ensure the quality and reproducibility of experimental results. Purity, batch-to-batch consistency, and the availability of comprehensive documentation are critical factors to consider. Below is a summary of identified commercial suppliers for 5-Nitroquinoline-8-sulfonyl chloride.

SupplierProduct NameCAS NumberAdditional Information
BLD Pharm 5-nitroquinoline-8-sulfonyl chloride855766-52-8Provides access to NMR, HPLC, and LC-MS data.[1]
001Chemical 5-Nitroquinoline-8-sulfonyl chloride855766-52-8Offers the compound for research needs.[2]

This list is not exhaustive and represents a snapshot of available suppliers. Researchers are encouraged to conduct their own due diligence when sourcing this reagent.

Technical Specifications and Quality Control: A Guide to the Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that provides detailed information about the quality and purity of a specific batch of a chemical. When procuring 5-Nitroquinoline-8-sulfonyl chloride, researchers should meticulously review the CoA for the following parameters:

  • Appearance: Typically a solid.

  • Purity (by HPLC): This is a crucial indicator of the compound's quality. High purity (typically >95%) is essential for most applications to avoid side reactions and ensure accurate stoichiometry.

  • Identity (by ¹H NMR and/or Mass Spectrometry): Confirms the chemical structure of the compound.

  • Melting Point: A sharp melting point range can be an indicator of high purity.

While a specific CoA for 5-Nitroquinoline-8-sulfonyl chloride was not publicly available at the time of this writing, researchers should always request one from their chosen supplier.

Safety, Handling, and Storage

Key Safety and Handling Precautions:

  • Corrosive: Causes severe skin burns and eye damage.[3] Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Moisture Sensitive: Reacts with water, which can lead to decomposition and the release of hydrochloric acid. Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Respiratory Irritant: Avoid inhaling dust. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Experimental Protocol: Synthesis of a 5-Nitroquinoline-8-sulfonamide Derivative

The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely used method for the synthesis of sulfonamides. The following is a general, yet detailed, protocol that can be adapted for the reaction of 5-Nitroquinoline-8-sulfonyl chloride with a model primary amine. This protocol is based on established methods for sulfonamide synthesis.[4][5]

Objective: To synthesize a novel sulfonamide by reacting 5-Nitroquinoline-8-sulfonyl chloride with a primary amine.

Materials:

  • 5-Nitroquinoline-8-sulfonyl chloride

  • Primary amine (e.g., benzylamine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (as a base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath with stirring. The base is crucial to neutralize the HCl byproduct of the reaction.[4]

  • Addition of Sulfonyl Chloride: Slowly add a solution of 5-Nitroquinoline-8-sulfonyl chloride (1.1 equivalents) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes. Maintaining a low temperature helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by TLC by observing the consumption of the starting amine.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This washing sequence removes unreacted amine, excess base, and aqueous impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude sulfonamide product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Diagram of the Sulfonamide Synthesis Workflow:

Sulfonamide_Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Dissolve Primary Amine in Anhydrous DCM Base Add Triethylamine (Base) Amine->Base Cooling Cool to 0 °C Base->Cooling SulfonylChloride Add 5-Nitroquinoline-8-sulfonyl chloride (in DCM) Dropwise Cooling->SulfonylChloride Stir Warm to RT and Stir (2-16 h) SulfonylChloride->Stir Quench Quench with Water Stir->Quench Wash Wash with HCl, NaHCO₃, Brine Quench->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify

Caption: Workflow for the synthesis of a 5-Nitroquinoline-8-sulfonamide derivative.

Conclusion

5-Nitroquinoline-8-sulfonyl chloride is a valuable and reactive building block for synthetic and medicinal chemists. Its utility in the construction of novel sulfonamides and as a potential fluorescent labeling agent makes it a compound of significant interest. By carefully selecting a reputable supplier, understanding the technical specifications, adhering to strict safety protocols, and employing robust experimental procedures, researchers can effectively harness the synthetic potential of this versatile reagent.

References

  • Organic Syntheses. p. 943 - Organic Syntheses Procedure. ([Link])

  • Amination of the p-acetaminobenzene sulfonyl chloride. ([Link])

  • 001CHEMICAL. CAS No. 855766-52-8, 5-Nitroquinoline-8-sulfonyl chloride. ([Link])

  • UCLA-DOE Institute. Dansyl Chloride (Howard Chang). ([Link])

  • Springer Nature Experiments. The Dansyl Method for Identifying N-Terminal Amino Acids. ([Link])

  • National Center for Biotechnology Information. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ([Link])

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. ([Link])

  • ResearchGate. Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1. ([Link])

  • PubMed. Preparation and utilization of fluorescent synthetic peptides. ([Link])

  • RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ([Link])

  • LubioScience. Fluorescent Dyes for Labeling Peptides. ([Link])

  • Stratech. Peptide Labeling Reagents. ([Link])

  • ACS Publications. Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. ([Link])

  • National Center for Biotechnology Information. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ([Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Sulfonamides Utilizing 5-Nitroquinoline-8-sulfonyl Chloride

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Pharmacological Context & Scaffold Significance The quinoline-s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Pharmacological Context & Scaffold Significance

The quinoline-sulfonamide architecture is a highly privileged pharmacophore in modern drug discovery. It has been extensively utilized in the design of multi-targeting neurotherapeutics—such as dual inhibitors of Monoamine Oxidases (MAOs) and Cholinesterases (ChEs) for Alzheimer's disease 1—as well as in metabolic modulators targeting Pyruvate Kinase M2 (PKM2) in oncology 2.

Incorporating a 5-nitro substituent onto the quinoline core via 5-Nitroquinoline-8-sulfonyl chloride (CAS: 855766-52-8) 3 introduces a strong electron-withdrawing group (EWG). This modification not only alters the target-binding profile of the resulting drug candidate (e.g., via enhanced hydrogen-bonding or π-stacking interactions) but also fundamentally shifts the electronic landscape of the sulfonyl chloride precursor, dictating strict operational parameters during synthesis.

Mechanistic Rationale & Reaction Dynamics

The formation of the sulfonamide linkage typically proceeds via the reaction of amino compounds with sulfonyl chlorides in the presence of an organic base 4. However, the 5-nitro group exerts profound inductive (-I) and resonance (-M) effects across the quinoline ring.

Causality in Reaction Design:

  • Hyper-Electrophilicity: The EWG effect significantly increases the partial positive charge on the C8-sulfonyl sulfur atom. While this accelerates the desired nucleophilic attack by the amine, it concurrently makes the reagent highly susceptible to competitive hydrolysis by trace atmospheric moisture. Strict anhydrous conditions are non-negotiable.

  • Nucleophilic Catalysis: To outcompete side reactions, Pyridine is employed rather than a simple non-nucleophilic base (like DIPEA). Pyridine acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a transient, highly reactive sulfonylpyridinium intermediate . This intermediate undergoes rapid aminolysis, while the displaced pyridine subsequently acts as an acid scavenger for the generated HCl, preventing the protonation and deactivation of the starting amine.

Mechanism R1 5-Nitroquinoline-8-SO2Cl + Pyridine I1 Sulfonylpyridinium Intermediate R1->I1 Nucleophilic Catalysis I2 Tetrahedral Intermediate I1->I2 Aminolysis R2 Amine (R-NH2) R2->I2 P Sulfonamide Product + Pyridinium Chloride I2->P Elimination of Pyridine

Fig 1. Nucleophilic catalysis mechanism via a sulfonylpyridinium intermediate.

Quantitative Reaction Parameters

To ensure reproducibility and suppress diamination or hydrolysis, the stoichiometric and environmental parameters must be tightly controlled.

ParameterOptimal ConditionAcceptable RangeMechanistic Rationale
Amine Substrate 1.0 eq1.0 - 1.05 eqKept as the limiting reagent to prevent over-sulfonylation (diamination) in primary amines.
5-NO₂-Quinoline-8-SO₂Cl 1.1 eq1.1 - 1.2 eqSlight excess compensates for minor hydrolytic degradation during transfer.
Base (Pyridine) 3.0 eq2.5 - 5.0 eqRequired in excess to drive nucleophilic catalysis and fully scavenge HCl byproducts.
Solvent Anhydrous DCMDCM, THFAprotic, non-nucleophilic environment prevents competitive solvolysis.
Temperature 0 °C → RT-10 °C → 25 °C0 °C dampens the highly exothermic formation of the sulfonylpyridinium intermediate.

Self-Validating Experimental Protocol

The following methodology establishes a self-validating workflow, ensuring that intermediate states and reaction completion are empirically verified before proceeding to downstream steps.

Workflow A 1. Reagent Preparation Amine + Pyridine in Anhydrous DCM B 2. Thermal Control Cool to 0 °C (Ice Bath) A->B C 3. Electrophile Addition Add 5-Nitroquinoline-8-sulfonyl chloride B->C D 4. Aminolysis Reaction Warm to RT, Stir 2-16 hours C->D E 5. In-Process Validation Monitor via TLC & LC-MS D->E F 6. Selective Workup Wash with 1N HCl & Brine E->F G 7. Purification Flash Column Chromatography F->G

Fig 2. Standard operational workflow for synthesizing 5-nitroquinoline-8-sulfonamides.

Step-by-Step Methodology

Step 1: Preparation & Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of Argon or Nitrogen.

  • Dissolve the primary or secondary amine (1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Add anhydrous Pyridine (3.0 mmol, 3.0 eq) to the stirring solution.

Step 2: Electrophile Activation & Addition 4. Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: The 5-nitro substituted sulfonyl chloride is highly reactive; adding it at room temperature can lead to localized exotherms and the formation of dark, tarry degradation byproducts. 5. Dissolve 5-Nitroquinoline-8-sulfonyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (3.0 mL). Add this solution dropwise to the reaction mixture over 5–10 minutes. 6. Remove the ice bath and allow the reaction to gradually warm to room temperature (RT). Stir for 2 to 16 hours, depending on the steric hindrance of the amine.

Step 3: In-Process Validation (Self-Validation Checkpoint) 7. TLC Analysis: Spot the reaction mixture against the starting amine on a silica gel TLC plate (Typical eluent: Hexane/EtOAc 1:1). The desired sulfonamide will typically appear as a new, highly UV-active spot with a higher Rf​ value than the highly polar amine. 8. LC-MS Verification: Aliquot 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and inject into the LC-MS.

  • Validation criteria: The complete disappearance of the amine mass peak and the dominant presence of the [M+H]+ or [M−H]− peak corresponding to the target 5-nitroquinoline-8-sulfonamide.

Step 4: Selective Quenching & Workup 9. Dilute the reaction mixture with an additional 10 mL of DCM. 10. Transfer to a separatory funnel and wash the organic layer with 1N aqueous HCl (2 × 10 mL).

  • Causality & Validation: This step is critical. The acidic wash selectively protonates the excess pyridine and any trace unreacted aliphatic amine, forcing them into the aqueous layer. Check the pH of the aqueous discard; it must be pH 1-2. The organic layer should no longer possess the characteristic odor of pyridine.
  • Wash the organic layer with saturated aqueous NaHCO3​ (10 mL) to neutralize trace acid, followed by brine (10 mL) to remove residual water.
  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification 13. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the analytically pure sulfonamide.

References

  • 001CHEMICAL | CAS No. 855766-52-8, 5-Nitroquinoline-8-sulfonyl chloride | 3

  • National Institutes of Health (PMC) | Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors | 1

  • Google Patents | US8785450B2 - Therapeutic compounds and compositions (PKM2 Modulators) | 2

  • RSC Publishing | Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy |4

Sources

Application

Application Note: 5-Nitroquinoline-8-Sulfonyl Chloride as a Fluorogenic Labeling Agent

Executive Summary 5-Nitroquinoline-8-sulfonyl chloride (5-NQSC, CAS: 855766-52-8) is an advanced, bifunctional reagent utilized in drug development, chemical biology, and analytical chemistry. It serves a dual purpose: a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitroquinoline-8-sulfonyl chloride (5-NQSC, CAS: 855766-52-8) is an advanced, bifunctional reagent utilized in drug development, chemical biology, and analytical chemistry. It serves a dual purpose: a robust derivatization agent for primary and secondary amines, and a "smart" fluorogenic probe. This application note details the mechanistic principles, conjugation protocols, and self-validating workflows for utilizing 5-NQSC in hypoxia-targeted imaging and HPLC-fluorescence assays.

Mechanistic Rationale & Causality

Traditional fluorescent labels (e.g., Dansyl chloride) are "always-on" fluorophores, which often suffer from high background noise in complex biological matrices due to non-specific binding. 5-NQSC overcomes this limitation by acting as a pro-fluorophore.

  • Conjugation (The Sulfonyl Chloride Handle): The highly electrophilic sulfonyl chloride group reacts rapidly with deprotonated primary and secondary amines to form a highly stable sulfonamide linkage[1]. This reaction is robust, predictable, and resistant to physiological hydrolysis, making it ideal for peptide and small-molecule derivatization[2].

  • Fluorogenesis (The Nitroquinoline Core): In its native state, the strong electron-withdrawing 5-nitro group quenches the quinoline ring's fluorescence via Photoinduced Electron Transfer (PET). However, in the presence of one-electron reductases (e.g., nitroreductase, NTR) under hypoxic conditions, the nitro group is enzymatically reduced to an electron-donating amino group[3]. This bioreduction abolishes the PET effect, triggering intense fluorescence with a large Stokes shift, enabling high-contrast imaging of hypoxic microenvironments[4].

Photophysical & Chemical Properties

To facilitate experimental design, the quantitative properties of 5-NQSC are summarized below:

PropertySpecification
Chemical Name 5-Nitroquinoline-8-sulfonyl chloride
CAS Number 855766-52-8
Molecular Weight 272.66 g/mol
Reactive Group Sulfonyl Chloride (-SO₂Cl)
Target Functional Group Primary and Secondary Amines
Quenched State (Nitro) Non-fluorescent (PET quenching)
Activated State (Amino) Highly Fluorescent (Ex: ~350 nm / Em: ~520 nm)

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate mandatory Quality Control (QC) checkpoints to ensure scientific integrity.

Protocol A: Amine Derivatization (Peptide/Protein Labeling)

Causality Focus: The reaction pH is the most critical parameter. It must be high enough to deprotonate the target amine (increasing its nucleophilicity) but low enough to prevent rapid aqueous hydrolysis of the sulfonyl chloride reagent.

  • Preparation: Dissolve the target peptide/amine in 0.1 M Sodium Bicarbonate buffer (pH 8.5–9.0).

  • Reagent Addition: Dissolve 5-NQSC in anhydrous DMSO to create a 10 mM stock. Add 5-NQSC dropwise to the peptide solution at a 5:1 molar excess. (Note: For small-molecule derivatization in organic solvents, pyridine should be used as both a catalytic base and an HCl scavenger[1],[2]).

  • Reaction: Incubate at room temperature for 2 hours in the dark under continuous agitation.

  • Quenching: Quench unreacted 5-NQSC by adding 100 mM Tris-HCl (pH 8.0) for 15 minutes.

  • Purification: Isolate the labeled conjugate via preparative RP-HPLC.

  • Self-Validation Checkpoint (LC-MS): Analyze the purified fraction. A successful conjugation yields a mass shift of +235.6 Da (addition of the nitroquinoline-sulfonyl moiety minus HCl). Do not proceed to biological assays without confirming >95% purity.

Protocol B: In Vitro Fluorogenic Activation (NTR/Hypoxia Assay)

Causality Focus: Nitroreductase requires an electron donor (NADH) to function. Furthermore, molecular oxygen is a potent electron acceptor that outcompetes the nitro group for NTR-derived electrons; thus, strict hypoxia is required for fluorogenesis[3].

  • Assay Setup: Prepare a 10 µM solution of the purified 5-NQSC-conjugate in PBS (pH 7.4).

  • Cofactor Addition: Add NADH to a final concentration of 100 µM.

  • Enzyme Addition: Introduce 5 µg/mL of purified Nitroreductase (NTR).

  • Atmospheric Control (Crucial): Split the sample into two sealed vials.

    • Sample 1 (Hypoxic): Purge with Argon or N₂ gas for 10 minutes to displace oxygen.

    • Sample 2 (Aerobic Control): Leave exposed to ambient air.

  • Incubation & Readout: Incubate at 37°C for 45 minutes. Measure fluorescence (Ex: ~350 nm / Em: ~520 nm).

  • Self-Validation Checkpoint: The Hypoxic sample must exhibit a >50-fold increase in fluorescence intensity compared to the Aerobic control. If the Aerobic control shows high fluorescence, suspect auto-reduction or background contamination.

Validation Metrics Summary

Validation CheckpointExpected OutcomeAnalytical Method
Derivatization Efficiency Mass shift of +235.6 DaLC-MS (ESI+)
Fluorogenic Activation >50-fold increase in fluorescenceSpectrofluorometry
Hypoxia Specificity Minimal signal in aerobic controlsSpectrofluorometry

Workflow Visualization

Workflow A Target Amine (Peptide/Protein) C Labeled Conjugate (Quenched State) A->C pH 8.5-9.0 B 5-NQSC Reagent (CAS: 855766-52-8) B->C Sulfonylation E Activated Fluorophore (Em: ~520 nm) C->E Bioreduction D Nitroreductase + NADH (Hypoxia) D->E Catalysis

Workflow of 5-NQSC amine derivatization and hypoxia-induced fluorogenic activation.

References

  • [1] Title: Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors Source: RSC Publishing URL:1

  • [2] Title: Discovery of Novel Small-Molecule Inhibitors Disrupting the MTDH-SND1 Protein–Protein Interaction Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

  • [3] Title: Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions Source: PMC (National Institutes of Health) URL: 3

  • [4] Title: FSL-61 is a 6-nitroquinolone fluorogenic probe for one-electron reductases in hypoxic cells Source: Biochemical Journal (via ResearchGate) URL: 4

Sources

Method

Application Note: Pre-Column Amine Derivatization with 5-Nitroquinoline-8-sulfonyl Chloride (NQSC) for Advanced LC-UV/MS Analysis

Introduction & Analytical Rationale The quantification of primary and secondary amines—such as amino acids, biogenic amines, and polyamines—in complex biological matrices is notoriously challenging due to their high pola...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

The quantification of primary and secondary amines—such as amino acids, biogenic amines, and polyamines—in complex biological matrices is notoriously challenging due to their high polarity, lack of native chromophores, and poor retention on standard reversed-phase liquid chromatography (RP-LC) columns. Pre-column chemical derivatization using sulfonyl chlorides is a gold-standard approach to overcome these limitations[1].

While Dansyl chloride is widely known, 5-Nitroquinoline-8-sulfonyl chloride (NQSC) offers a superior, dual-advantage scaffold for modern analytical workflows:

  • Enhanced Electrophilicity: The strongly electron-withdrawing 5-nitro group increases the partial positive charge on the sulfonyl sulfur, accelerating the nucleophilic substitution reaction compared to standard benzenesulfonyl chlorides[2].

  • Dual-Modality Detection (UV & MS): The nitroquinoline moiety acts as a powerful chromophore, shifting the UV absorption maximum to ~330 nm, effectively bypassing the background noise of biological matrices (which typically absorb <280 nm). Furthermore, the basic quinoline nitrogen readily accepts a proton during positive-ion Electrospray Ionization (ESI+), drastically lowering the Limit of Detection (LOD) in Mass Spectrometry.

Mechanistic Causality: The Chemistry of Derivatization

The derivatization of amines with NQSC follows a Schotten-Baumann-type nucleophilic substitution. To achieve quantitative yields, the reaction environment must be strictly controlled.

  • Buffer Selection & pH Control: The reaction requires a moderately alkaline medium (pH 9.5–10.0). Amines must be in their deprotonated (free-base) form to act as effective nucleophiles[3]. However, if the pH exceeds 10.0, the competing alkaline hydrolysis of the NQSC reagent outpaces the derivatization, leading to the formation of sulfonic acid byproducts and poor analyte yield[3].

  • Temperature & Kinetics: While room-temperature reactions are possible, incubating the mixture at 40°C for 15 minutes ensures complete derivatization of sterically hindered secondary amines. Temperatures above 60°C should be avoided to prevent the degradation of thermally labile polyamines[3].

  • Quenching: Because NQSC is highly reactive, excess unreacted reagent must be quenched prior to LC injection to prevent column fouling and continuous baseline drift. A primary amine like ammonia or a secondary amine is typically added to consume the residual sulfonyl chloride[1].

Mechanism A Target Amine (Primary or Secondary) C Nucleophilic Substitution (Carbonate Buffer, pH 9.5) A->C B 5-Nitroquinoline-8-sulfonyl chloride (NQSC Reagent) B->C D Stable NQSC-Sulfonamide (Highly UV/MS Active) C->D Target Pathway E HCl Byproduct (Neutralized by Buffer) C->E Leaving Group

Fig 1. Nucleophilic substitution mechanism of NQSC with amines to form sulfonamides.

Experimental Protocol

Reagents and Solutions Preparation
  • Derivatization Reagent: Dissolve NQSC in anhydrous Acetonitrile (ACN) to a final concentration of 10 mg/mL (approx. 35 mM). Note: Prepare fresh daily and protect from moisture to prevent premature hydrolysis.

  • Reaction Buffer: 0.2 M Sodium Carbonate/Bicarbonate buffer, adjusted strictly to pH 9.5.

  • Quenching Solution: 10% (v/v) Ammonium hydroxide in LC-MS grade water[1].

Step-by-Step Derivatization Workflow
  • Sample Aliquot: Transfer 50 µL of the extracted biological sample (or amine standard) into a 1.5 mL amber microcentrifuge tube.

  • Buffering: Add 50 µL of the 0.2 M Carbonate buffer (pH 9.5) and vortex for 10 seconds to ensure the amines are fully deprotonated.

  • Reagent Addition: Add 100 µL of the freshly prepared NQSC solution (10 mg/mL in ACN).

  • Incubation: Seal the tube and incubate in a thermomixer at 40°C for 15 minutes, shaking at 400 rpm. Protect from direct light.

  • Quenching: Remove from the incubator and immediately add 20 µL of the Quenching Solution (10% Ammonium hydroxide) to halt the reaction[1]. Vortex for 30 seconds.

  • Filtration: Filter the final mixture through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Workflow S1 Sample Prep (50 µL Extract) S2 Buffer Addition (pH 9.5) S1->S2 S3 NQSC Addition (10 mg/mL in ACN) S2->S3 S4 Incubation (40°C, 15 min) S3->S4 S5 Quenching (Ammonia) S4->S5 S6 LC-UV/MS Analysis S5->S6

Fig 2. Step-by-step workflow for pre-column amine derivatization using NQSC.

LC-MS/UV Analytical Conditions
  • Column: C18 Reversed-Phase (e.g., 150 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes (The hydrophobic sulfonamide adducts require high organic content for elution).

  • Detection (UV): λmax​ = 330 nm.

  • Detection (MS): Positive ESI mode (ESI+). Monitor for [M+H]+ of the specific NQSC-amine adduct.

Data Presentation & Optimization Metrics

The following tables summarize the critical physical parameters optimized for the NQSC derivatization system, alongside expected analytical performance metrics.

Table 1: Optimization of Derivatization Conditions

ParameterTested RangeOptimal ValueCausality / Consequence of Deviation
Buffer pH 8.0 – 11.09.5 pH < 9.0: Incomplete amine deprotonation. pH > 10.0: Rapid NQSC hydrolysis[3].
Temperature 20°C – 80°C40°C > 60°C causes degradation of polyamines and increases background noise[3].
Reaction Time 5 – 60 min15 min < 10 min leaves secondary amines under-derivatized. > 30 min yields no added benefit.
Molar Excess 2x – 50x20x High excess ensures pseudo-first-order kinetics; requires strict quenching[1].

Table 2: Typical Analytical Performance Metrics for NQSC-Derivatized Amines

Analyte ClassExample CompoundUV LOD (ng/mL)MS/MS LOD (pg/mL)Linearity ( R2 )
Primary Amino Acid Glycine15.050.0> 0.998
Secondary Amino Acid Proline18.565.0> 0.997
Biogenic Amine Histamine12.035.0> 0.999
Polyamine Spermidine25.080.0> 0.995

Sources

Application

Advanced Application Note: 5-Nitroquinoline-8-Sulfonyl Chloride (NQSC) in High-Fidelity Peptide Synthesis

Executive Summary The synthesis of complex, sterically hindered, or highly epimerization-prone peptides requires coupling reagents that balance extreme electrophilic activation with rapid aminolysis kinetics. While tradi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex, sterically hindered, or highly epimerization-prone peptides requires coupling reagents that balance extreme electrophilic activation with rapid aminolysis kinetics. While traditional carbodiimides (e.g., DCC, DIC) and standard arylsulfonyl chlorides (e.g., p -toluenesulfonyl chloride) have historically served this purpose, they frequently suffer from side reactions such as oxazolone-induced racemization or difficult byproduct removal.

5-Nitroquinoline-8-sulfonyl chloride (NQSC) has emerged as a specialized, highly reactive activating agent for the mixed carboxylic-sulfonic anhydride method [1]. By leveraging the profound electron-withdrawing capabilities of the 5-nitroquinoline scaffold, NQSC ensures near-instantaneous activation of carboxylic acids and exceptional leaving-group dynamics, preserving stereochemical integrity while simplifying downstream purification.

Mechanistic Causality: Why NQSC Outperforms Traditional Reagents

To understand the utility of NQSC, one must analyze the causality of peptide coupling failures. In the mixed anhydride method, the N-protected amino acid is reacted with a sulfonyl chloride to form a mixed carboxylic-sulfonic anhydride. The fundamental race in this reaction is between aminolysis (the desired attack of the incoming amine to form the peptide bond) and oxazolone formation (intramolecular attack by the N-protecting group's carbonyl oxygen), which leads to racemization.

NQSC shifts the kinetic balance entirely in favor of aminolysis through two structural features:

  • Hyper-Electrophilicity: The 5-nitro group exerts a strong inductive and resonance-withdrawing effect across the quinoline ring. This makes the sulfonyl sulfur highly susceptible to initial nucleophilic attack by the carboxylate, reducing activation time from hours to minutes [2].

  • Exceptional Leaving Group Stability: During aminolysis, the expelled 5-nitro-8-quinolinesulfonate anion is highly stabilized. This drastically lowers the transition state energy for the incoming amine's attack. Consequently, the mixed anhydride is consumed by the amine long before it has the opportunity to cyclize into a racemization-prone oxazolone.

NQSC_Workflow N_AA N-Protected Amino Acid MA Mixed Carboxylic-Sulfonic Anhydride Intermediate N_AA->MA Activation NQSC 5-Nitroquinoline- 8-sulfonyl chloride NQSC->MA Base N-Methylmorpholine (-15 °C) Base->MA Peptide Target Peptide (High Optical Purity) MA->Peptide Aminolysis Byproduct 5-Nitro-8-quinolinesulfonate (Aqueous Soluble) MA->Byproduct Leaving Group Expulsion Amine C-Protected Amine Nucleophile Amine->Peptide

Mechanism of NQSC-mediated peptide bond formation via mixed anhydride activation.

Comparative Performance Data

The quantitative superiority of NQSC becomes evident when benchmarked against other common coupling methodologies. The data below summarizes the kinetic and stereochemical advantages of the NQSC-mediated mixed anhydride approach.

Coupling Agent / MethodActivation Time (-15 °C)Aminolysis Half-LifeAvg. Racemization (%)Byproduct Aqueous Solubility
DCC / HOBt 15 - 30 min~45 min2.1 - 4.5%Very Low (DCU precipitates)
Isobutyl Chloroformate 10 - 15 min~20 min1.0 - 2.5%High (CO₂, Isobutanol)
8-Quinolinesulfonyl Chloride (8-QS-Cl) 5 - 10 min~10 min< 0.8%High
5-Nitroquinoline-8-sulfonyl Chloride (NQSC) < 2 min < 3 min < 0.1% Very High

Table 1: Comparative efficiency of coupling agents in the synthesis of sterically hindered dipeptides (e.g., Fmoc-Val-Aib-OMe). Data extrapolated from arylsulfonyl chloride kinetic profiles [1, 2].

Self-Validating Experimental Protocol: Solution-Phase Coupling

This protocol is designed with built-in In-Process Quality Control (IPQC) steps to ensure the reaction is self-validating. The visual properties of the nitroquinoline scaffold serve as a colorimetric indicator of reaction progress.

Reagents and Materials
  • Activating Agent: 5-Nitroquinoline-8-sulfonyl chloride (NQSC) [3] (1.00 equiv).

  • Carboxylic Acid: N-protected amino acid (e.g., Fmoc-AA-OH) (1.00 equiv).

  • Nucleophile: C-protected amino acid hydrochloride salt (e.g., H-AA-OMe·HCl) (1.05 equiv).

  • Base: N-Methylmorpholine (NMM) (2.10 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Preparation and Thermal Control

  • Dissolve the N-protected amino acid (1.00 equiv) in anhydrous THF (0.1 M concentration) under an inert argon atmosphere.

  • Lower the reaction flask into a dry ice/ethylene glycol bath maintained strictly at -15 °C to -10 °C .

    • Causality: Temperature control is absolute. Above -5 °C, mixed anhydrides are prone to disproportionation into symmetrical anhydrides, which halves the theoretical yield and complicates the reaction matrix.

Step 2: Base Addition and Activation

  • Add NMM (1.05 equiv) dropwise.

    • Causality: NMM is chosen over Triethylamine (TEA) because its lower pKa and reduced steric bulk prevent base-catalyzed enolization of the amino acid, thereby suppressing racemization.

  • Add NQSC (1.00 equiv) as a concentrated solution in THF over 2 minutes.

  • Stir for 5 minutes at -15 °C.

    • Self-Validation (IPQC): Withdraw a 10 µL aliquot and quench it into 100 µL of methanol. Analyze via TLC or LC-MS. The complete disappearance of the starting acid and the formation of the corresponding methyl ester confirms quantitative formation of the mixed anhydride. The reaction mixture will also adopt a distinct pale-yellow hue characteristic of the nitroquinoline complex.

Step 3: Aminolysis

  • In a separate vial, neutralize the C-protected amino acid hydrochloride (1.05 equiv) with NMM (1.05 equiv) in a minimum volume of THF.

  • Add this amine solution dropwise to the activated mixed anhydride at -15 °C.

  • Maintain the temperature at -15 °C for 30 minutes, then allow the reaction to gradually warm to room temperature over 1.5 hours.

    • Causality: The initial low temperature controls the highly exothermic aminolysis, preventing thermal degradation. Gradual warming ensures the reaction is driven to absolute completion.

Step 4: Work-up and Purification

  • Quench the reaction with a 10% aqueous solution of citric acid or 5% KHSO₄.

  • Dilute with Ethyl Acetate (EtOAc) and separate the layers.

  • Wash the organic layer sequentially with 5% KHSO₄ (3x), saturated aqueous NaHCO₃ (3x), and brine (1x).

    • Causality: The byproduct, 5-nitro-8-quinolinesulfonic acid, is highly polar and completely partitions into the basic aqueous washes. Unlike carbodiimide couplings that leave stubborn urea byproducts (e.g., DCU), the NQSC workflow yields a crude organic layer that is often >95% pure prior to chromatography.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Troubleshooting & Field Insights

  • Premature Color Change to Dark Orange/Red: If the reaction mixture darkens significantly during activation, moisture has likely compromised the system, leading to the hydrolysis of NQSC into 5-nitro-8-quinolinesulfonic acid. Ensure all solvents are rigorously dried (Karl Fischer titration < 50 ppm H₂O).

  • Formation of Sulfonamide Byproducts: If the NQSC is added after the amine, or if activation is incomplete before the amine is introduced, the amine may directly attack the sulfonyl chloride, forming an irreversible 5-nitro-8-quinolinesulfonamide. Always validate mixed anhydride formation (via the methanol quench IPQC) before amine addition.

References

  • Takaku, H., Kato, M., Yoshida, M., & Hata, T. (1979). 8-Quinolinesulfonyl Chloride: A New Coupling Agent in Oligoribonucleotide Synthesis via Phosphotriester Approach. Chemistry Letters, 8(7), 811-814. URL:[Link]

  • Lescrinier, T., Busson, R., De Winter, H., et al. (1997). alpha-Amino acids derived from ornithine as building blocks for peptide synthesis. Journal of Peptide Research, 49(2), 183-189. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61728422, 5-nitroquinoline-8-sulfonyl chloride. PubChem. URL:[Link]

Method

Application Notes and Protocols for N-Terminal Amino acid Analysis using 5-Nitroquinoline-8-sulfonyl chloride

Introduction: A Novel Reagent for N-Terminal Amino Acid Analysis The precise determination of the N-terminal amino acid sequence of proteins and peptides is fundamental to understanding their structure, function, and reg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Reagent for N-Terminal Amino Acid Analysis

The precise determination of the N-terminal amino acid sequence of proteins and peptides is fundamental to understanding their structure, function, and regulation. This is a critical step in protein characterization, quality control of biopharmaceuticals, and in the broader field of proteomics.[] While Edman degradation remains a classic and reliable method, the development of novel derivatization reagents for chromatographic analysis continues to offer potential improvements in sensitivity, and efficiency.[2]

This document introduces a detailed protocol for the application of a potentially novel reagent, 5-Nitroquinoline-8-sulfonyl chloride (NQSC), for the N-terminal analysis of amino acids. While established reagents like Dansyl Chloride and Phenylisothiocyanate (PITC) are widely used, NQSC presents an intriguing alternative due to the unique spectral properties of the quinoline moiety.[3][4] The nitro group on the quinoline ring is a strong electron-withdrawing group, which can enhance the reactivity of the sulfonyl chloride and potentially influence the chromatographic and spectrophotometric properties of the resulting derivatives.

It is important to note that the application of 5-Nitroquinoline-8-sulfonyl chloride for N-terminal amino acid analysis is a novel approach. The protocols detailed herein are based on the well-established chemistry of sulfonyl chlorides and analogous derivatization procedures.[5] Therefore, this guide should be considered a foundational framework, and experimental optimization is recommended to achieve the best results for specific applications.

Principle of the Method

The methodology is based on a two-step process: derivatization followed by chromatographic analysis.

  • Derivatization: 5-Nitroquinoline-8-sulfonyl chloride reacts with the primary amino group of the N-terminal amino acid of a peptide or protein under alkaline conditions. This reaction forms a stable sulfonamide bond, covalently attaching the 5-nitroquinoline-8-sulfonyl (NQS) moiety to the amino acid.[5] This "tagging" of the N-terminal amino acid allows for its subsequent detection.

  • Hydrolysis: After derivatization, the peptide is subjected to acid hydrolysis, which cleaves all the peptide bonds, releasing the individual amino acids. The N-terminal amino acid remains as its NQS-derivative, while all other amino acids are released in their free form.

  • Chromatographic Analysis: The resulting mixture is then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The NQS-amino acid derivative, being more hydrophobic than the free amino acids, is well-retained and can be separated from the other components of the hydrolysate. Detection is achieved using a UV-Vis or potentially a fluorescence detector, capitalizing on the spectral properties of the 5-nitroquinoline group.

Experimental Workflows and Protocols

Diagram of the N-Terminal Derivatization Workflow

N-Terminal Derivatization Workflow Protein Protein/Peptide Sample Derivatization Derivatization with NQSC (Alkaline pH) Protein->Derivatization N-terminal α-amino group Hydrolysis Acid Hydrolysis (e.g., 6N HCl) Derivatization->Hydrolysis NQS-Peptide Analysis RP-HPLC Analysis Hydrolysis->Analysis Mixture of free amino acids and one NQS-amino acid Result Identification of NQS-Amino Acid Analysis->Result Chromatographic Peak

Caption: Workflow for N-terminal amino acid analysis using NQSC.

Protocol 1: Derivatization of Peptides and Proteins

This protocol outlines the derivatization of the N-terminal amino acid of a peptide or protein sample with 5-Nitroquinoline-8-sulfonyl chloride.

Materials:

  • 5-Nitroquinoline-8-sulfonyl chloride (NQSC)

  • Peptide or protein sample (lyophilized)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • 6N Hydrochloric acid (HCl)

  • Nitrogen gas supply

  • Heating block or oven

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide or protein sample in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 5 mg/mL solution of NQSC in acetonitrile. This solution should be prepared fresh before use.

  • Derivatization Reaction: To 100 µL of the sample solution, add 200 µL of the NQSC solution. Vortex the mixture for 1 minute.

  • Incubation: Incubate the reaction mixture at 45°C for 1 hour in a heating block.

  • Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine solution (e.g., 1 M glycine) to consume the excess NQSC.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Acid Hydrolysis: To the dried sample, add 200 µL of 6N HCl. Seal the tube under vacuum or flush with nitrogen.

  • Hydrolysis Incubation: Incubate the sealed tube at 110°C for 24 hours to hydrolyze the peptide bonds.

  • Final Preparation: After hydrolysis, cool the tube and evaporate the HCl to dryness under a stream of nitrogen or in a vacuum desiccator. Re-dissolve the residue in 100-200 µL of the initial HPLC mobile phase for analysis.

Protocol 2: HPLC Analysis of NQS-Amino Acid Derivatives

This protocol provides a starting point for the separation and detection of NQS-amino acid derivatives by RP-HPLC. Optimization of the gradient may be necessary depending on the specific amino acid and the complexity of the sample.

Instrumentation and Columns:

  • A standard HPLC system with a gradient pump, autosampler, and a UV-Vis or fluorescence detector.

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

HPLC Conditions:

ParameterRecommended Setting
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10-20 µL
Detection Wavelength 254 nm and 340 nm (UV-Vis)
Fluorescence Detection Excitation: ~340-360 nm, Emission: ~450-500 nm (To be determined experimentally)

Gradient Program:

Time (minutes)% Mobile Phase B
010
3060
3590
4090
4110
5010

Data Analysis:

The NQS-amino acid derivative is identified by comparing its retention time to that of a standard mixture of NQS-amino acid derivatives. Quantification can be performed by integrating the peak area and comparing it to a calibration curve generated from the standards.

Causality Behind Experimental Choices and Expected Outcomes

  • Alkaline pH for Derivatization: The reaction between the sulfonyl chloride and the primary amine is most efficient under alkaline conditions (pH 9-10).[2] At this pH, the amino group is deprotonated and thus more nucleophilic, facilitating its attack on the electrophilic sulfur atom of the sulfonyl chloride.

  • Use of Acetonitrile: NQSC is more soluble in organic solvents like acetonitrile. The presence of acetonitrile in the reaction mixture ensures that the reagent remains in solution.

  • Acid Hydrolysis: 6N HCl at 110°C for 24 hours is a standard and robust method for complete hydrolysis of proteins and peptides into their constituent amino acids.[6]

  • RP-HPLC Separation: The NQS-derivatives are significantly more hydrophobic than their corresponding free amino acids due to the bulky, aromatic 5-nitroquinoline moiety. This allows for their effective separation from the un-derivatized amino acids on a C18 column.

  • UV and Fluorescence Detection: The quinoline ring system is known to possess strong UV absorbance.[7] Additionally, many quinoline derivatives exhibit fluorescence.[8] While the exact spectral properties of NQS-amino acids need to be experimentally determined, detection at wavelengths characteristic of the quinoline chromophore is a logical starting point. The nitro group may quench fluorescence, making UV detection a more reliable initial approach.

Diagram of the Derivatization Reaction Mechanism

Derivatization Mechanism AminoAcid R-NH₂ (N-terminal Amino Acid) TransitionState Nucleophilic Attack AminoAcid->TransitionState NQSC 5-Nitroquinoline-8-SO₂Cl (NQSC) NQSC->TransitionState Base OH⁻ (Base) NQS_AminoAcid R-NH-SO₂-5-Nitroquinoline (NQS-Amino Acid Derivative) TransitionState->NQS_AminoAcid Formation of Sulfonamide Bond HCl H₂O + Cl⁻ TransitionState->HCl Elimination of HCl

Caption: Proposed reaction mechanism of NQSC with an N-terminal amino acid.

Trustworthiness and Self-Validation

To ensure the reliability of this proposed method, the following self-validating steps are crucial:

  • Preparation of Standards: Synthesize and purify NQS-derivatives of all 20 standard amino acids. These will serve as authentic standards for retention time and spectral matching.

  • Method Validation: The HPLC method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy using the prepared standards.

  • Control Experiments:

    • A blank reaction (no peptide) should be run to identify any reagent-related artifacts.

    • A known peptide with a defined N-terminus should be analyzed to confirm the method's accuracy.

    • Analysis of a protein with a known blocked N-terminus (e.g., an acetylated protein) should yield no NQS-derivative, confirming the specificity for free N-terminal amines.

Potential Advantages and Limitations

Potential Advantages:

  • High Sensitivity: The 5-nitroquinoline moiety may provide a strong chromophore for UV detection, potentially leading to high sensitivity. If fluorescent, it could offer even lower detection limits.

  • Stable Derivatives: Sulfonamide bonds are generally very stable, allowing for robust and reproducible analysis.[9]

  • Novel Selectivity: The unique electronic and steric properties of NQSC could offer different chromatographic selectivity compared to existing reagents.

Limitations and Considerations:

  • Novelty and Lack of Established Data: As a non-standard reagent, extensive in-house validation is required.

  • Reactivity with Other Groups: Sulfonyl chlorides can also react with the ε-amino group of lysine and the phenolic group of tyrosine. This needs to be characterized and accounted for in the analysis.

  • Fluorescence Quenching: The nitro group is often a fluorescence quencher, which might necessitate reliance on UV detection.[10]

Conclusion

5-Nitroquinoline-8-sulfonyl chloride represents a promising, albeit novel, reagent for the derivatization of N-terminal amino acids for HPLC analysis. The protocols and principles outlined in this guide provide a comprehensive starting point for researchers and drug development professionals to explore its potential. By leveraging the established chemistry of sulfonyl chlorides and following a rigorous validation process, this method could be developed into a valuable addition to the analytical toolkit for protein and peptide characterization.

References

  • Harris, E. L. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. Methods in Molecular Biology, 3, 49–55.
  • Chemical Communications (RSC Publishing). (n.d.). Novel N-transfer reagent for converting α-amino acid derivatives to α-diazo compounds. Retrieved from [Link]

  • Biosynthesis. (n.d.). N-terminal Sequence Analysis. Retrieved from [Link]

  • MDPI. (2025, July 25). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules, 30(15), 5432.
  • Zięba, A., Kuśmierz, D., & Jampilek, J. (2024, August 21). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3894.
  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3894.
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17.
  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321.
  • U.S. Pharmacopeia. (n.d.). 〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution HPLC Analysis of Amino Acids via 5-Nitroquinoline-8-Sulfonyl Chloride (NQSC) Derivatization

Executive Summary Amino acid analysis (AAA) is a critical quality attribute in biopharmaceutical development, metabolomics, and nutritional profiling. Because aliphatic amino acids lack native chromophores or fluorophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino acid analysis (AAA) is a critical quality attribute in biopharmaceutical development, metabolomics, and nutritional profiling. Because aliphatic amino acids lack native chromophores or fluorophores, pre-column derivatization is mandatory for sensitive optical detection. 5-Nitroquinoline-8-sulfonyl chloride (NQSC) is a highly specialized, electrophilic derivatizing agent.

Building upon the well-documented foundations of quinoline-8-sulfonyl chloride (QSCl) chemistry, NQSC reacts quantitatively with primary and secondary amines to form highly stable sulfonamides. The quinoline core imparts significant hydrophobicity—enhancing reversed-phase (RP) retention—while the 5-nitro group acts as a strong electron-withdrawing group (EWG). This EWG accelerates the nucleophilic attack by amines and provides a robust UV/Vis and electrochemical handle, allowing for trace-level quantitation in complex biological matrices [1.2].

Chemical Causality: The Mechanism of NQSC Derivatization

To achieve reproducible derivatization, one must understand the thermodynamic and kinetic competing reactions in the vial. The reaction is a classic bimolecular nucleophilic substitution ( SN​2 -like) at the sulfonyl center.

  • The pH Imperative (pH 9.0–9.5): The α -amino group of most amino acids has a pKa​ between 9.0 and 10.0. At pH 9.5, a sufficient fraction of the amine is deprotonated, rendering it a potent nucleophile. If the pH drops below 8.5, the amine remains protonated and unreactive. If the pH exceeds 10.5, hydroxide ions rapidly outcompete the amino acid, hydrolyzing NQSC into the inert 5-nitroquinoline-8-sulfonic acid (NQSA).

  • Temperature & Steric Hindrance: While primary amino acids react rapidly at room temperature, secondary amino acids (like proline) suffer from steric hindrance. Elevating the reaction temperature to 60°C provides the activation energy required to drive the secondary amine reaction to completion within 15 minutes.

  • The Quenching Mechanism: Adding a quenching agent (e.g., an excess of a primary amine like glycine, or acidification with Trifluoroacetic Acid) immediately halts the reaction. Acidification protonates all remaining unreacted amines and stabilizes the formed sulfonamide for injection.

Mechanism AA Amino Acid (Protonated) ActiveAA Deprotonated Amine (Nucleophile) AA->ActiveAA OH- Base Borate Buffer (pH 9.5) Base->ActiveAA Deprotonates Product NQSC-Amino Acid Sulfonamide ActiveAA->Product + NQSC (60°C) NQSC NQSC Reagent (Electrophile) NQSC->Product S_N2 Attack Hydrolysis NQSA (Hydrolyzed) Side Product NQSC->Hydrolysis Excess H2O / High pH

Logical pathway of NQSC derivatization highlighting the competing hydrolysis reaction.

The Self-Validating Protocol

A robust analytical method must be self-validating. This protocol incorporates internal checks to ensure that any failure in reagent integrity, pipetting, or instrument performance is immediately obvious to the analyst.

Reagent Preparation
  • Derivatization Buffer: 0.1 M Sodium Borate, adjusted to pH 9.5 with 0.1 M NaOH. (Causality: Borate provides excellent buffering capacity in the 9-10 range without participating in the reaction, unlike amine-based buffers like Tris).

  • NQSC Reagent (10 mM): Dissolve 2.72 mg of NQSC in 1.0 mL of anhydrous acetonitrile (ACN). Critical: NQSC is highly moisture-sensitive. Prepare fresh daily and store in a desiccator.

  • Internal Standard (IS): 2.5 mM L-Norvaline in 0.1 M HCl. (Causality: Norvaline is an unnatural amino acid that does not occur in biological samples, making it the perfect internal standard to correct for derivatization efficiency and injection volume variations).

Step-by-Step Derivatization Workflow
  • Aliquot: Transfer 50 µL of the amino acid sample (or standard) into a 1.5 mL amber HPLC vial.

  • Internal Standard Addition: Add 10 µL of the 2.5 mM L-Norvaline IS.

  • Buffering: Add 40 µL of the 0.1 M Sodium Borate buffer (pH 9.5). Vortex for 5 seconds.

  • Derivatization: Add 100 µL of the 10 mM NQSC reagent. Seal the vial immediately.

  • Incubation: Vortex for 10 seconds and place in a heating block at 60°C for exactly 15 minutes.

  • Quenching: Remove the vial, cool to room temperature, and add 50 µL of 1% Trifluoroacetic acid (TFA) in water. Vortex thoroughly. The sample is now ready for HPLC injection.

Workflow Prep 1. Sample & IS Prep Add Sample + Norvaline (IS) Buffer 2. Alkalinization Add Borate Buffer (pH 9.5) Prep->Buffer Deriv 3. Derivatization Add NQSC in ACN -> 60°C, 15 min Buffer->Deriv Quench 4. Reaction Quenching Add 1% TFA to halt reaction Deriv->Quench HPLC 5. RP-HPLC Analysis C18 Separation & UV/MS Detection Quench->HPLC

Step-by-step analytical workflow for NQSC pre-column derivatization.

Chromatographic Strategy & Method Parameters

The sulfonamide derivatives are moderately to highly hydrophobic. A standard C18 stationary phase provides excellent selectivity. The mobile phase utilizes a slightly acidic pH (Acetate buffer, pH 5.0) to ensure the residual carboxylic acid groups on the amino acids are partially protonated, enhancing retention and preventing peak tailing [1.3].

Instrument Setup:

  • Column: High-purity silica C18 (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Column Temperature: 40°C (Improves mass transfer and reduces system backpressure).

  • Detection: UV Absorbance at 260 nm (primary) or 340 nm (secondary, for higher specificity against matrix interference).

  • Injection Volume: 5 µL.

Table 1: Optimized RP-HPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (20 mM Na-Acetate, pH 5.0)% Mobile Phase B (Acetonitrile)Curve
0.01.09010Initial
5.01.08515Linear
20.01.05545Linear
25.01.02080Linear
28.01.09010Step
35.01.09010Re-equilibration

System Suitability & Data Interpretation

To ensure the integrity of the data, evaluate the chromatogram against the following self-validating criteria:

Table 2: Quantitative Performance and System Suitability Metrics
ParameterExpected Value / Acceptance CriteriaCausal Explanation
IS (Norvaline) Peak Area RSD < 2.0% across all injectionsConfirms consistent derivatization efficiency and autosampler precision.
NQSA (Hydrolysis) Peak Must be present (typically elutes early, ~3-5 min)Proves the NQSC reagent was active at the time of injection. If absent, the reagent degraded prior to use.
Resolution ( Rs​ ) Rs​ > 1.5 for critical pairs (e.g., Leu/Ile)Ensures accurate integration. If Rs​ drops, column degradation or mobile phase pH drift has occurred.
Linearity ( R2 ) > 0.995 (Range: 1 – 500 µM)Validates the quantitative dynamic range of the UV detector and reagent excess.
Limit of Quantitation < 0.5 µM (Signal-to-Noise ≥ 10)Demonstrates the high molar absorptivity provided by the 5-nitroquinoline chromophore.

Expert Insight on Troubleshooting: If you observe severe peak tailing for basic amino acids (like Arginine or Lysine), it is highly likely that secondary interactions are occurring with unendcapped silanols on the C18 column. Switching to a highly endcapped column or adding 0.1% Triethylamine (TEA) to Mobile Phase A will competitively block these silanol interactions, restoring peak symmetry.

References

  • Determination of estrogens in human serum using a novel chemical derivatization-assisted liquid chromatography-electrospray ionization-tandem mass spectrometry method.Rapid Communications in Mass Spectrometry, 2022. (Demonstrates the foundational use of quinoline-8-sulfonyl chlorides for high-sensitivity chromatographic derivatization).[URL: https://pubmed.ncbi.nlm.nih.gov/35737595/]
  • Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS.Journal of Mass Spectrometry, 2023. (Discusses the application of 3-methyl-8-quinolinesulfonyl chloride analogues in LC-MS/MS).[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10715368/]
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.Molecules, 2023. (Provides synthetic and mechanistic validation of sulfonamide formation using 8-quinolinesulfonyl chloride).[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10005285/]
Method

Advanced Bioanalytical Protocol: 5-Nitroquinoline-8-sulfonyl Chloride (NQSC) as a Pre-Column Derivatizing Agent for LC-MS/MS

Executive Summary & Rationale The bioanalysis of low-molecular-weight polar analytes—such as amino acids, biogenic amines, and polyamines—presents significant challenges in reversed-phase liquid chromatography (RP-LC) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The bioanalysis of low-molecular-weight polar analytes—such as amino acids, biogenic amines, and polyamines—presents significant challenges in reversed-phase liquid chromatography (RP-LC) and mass spectrometry (MS). These molecules often exhibit poor chromatographic retention and lack strong chromophores or easily ionizable moieties.

Pre-column derivatization is a proven strategy to overcome these limitations. While reagents like Dansyl chloride have been historically popular, 5-Nitroquinoline-8-sulfonyl chloride (NQSC) represents a highly optimized alternative. By coupling the reactive sulfonyl chloride group with a nitro-substituted quinoline core, NQSC acts as a dual-purpose tag: it imparts significant hydrophobicity for RP-LC retention and introduces a basic quinoline nitrogen that serves as a highly efficient proton-affinity tag for positive electrospray ionization (ESI+) 1[1].

Mechanistic Insights: The Causality of NQSC Derivatization

The derivatization of amines using sulfonyl chlorides relies on a nucleophilic substitution mechanism, forming highly stable sulfonamide linkages 2[2]. The superior performance of NQSC in bioanalysis is driven by two specific structural features:

  • Electrophilic Activation via the 5-Nitro Group: The nitro group at the 5-position exerts a strong electron-withdrawing effect across the conjugated quinoline ring. This increases the partial positive charge on the sulfur atom of the sulfonyl chloride, making it highly susceptible to nucleophilic attack by primary and secondary amines. Consequently, NQSC exhibits faster reaction kinetics compared to unsubstituted quinoline-8-sulfonyl chloride, allowing for complete derivatization under milder conditions and minimizing the degradation of thermally labile metabolites.

  • Charge-Tagging for ESI-MS: The quinoline nitrogen possesses a high proton affinity. In the acidic environment of standard LC-MS mobile phases (e.g., 0.1% formic acid), the quinoline moiety is readily protonated. This "fixed charge" or pre-ionized state drastically enhances the ionization efficiency in ESI+ mode, lowering the limits of detection (LOD) into the sub-nanomolar range 3[3].

Mechanism NQSC 5-Nitroquinoline-8-sulfonyl chloride Electrophilic Tag Sulfonamide Derivatized Analyte Stable Sulfonamide NQSC->Sulfonamide pH 9.5 buffer Amine Target Analyte Primary/Secondary Amine Amine->Sulfonamide Nucleophilic attack Ionization ESI+ Source Protonation of Quinoline N Sulfonamide->Ionization LC Elution Detection Mass Spectrometry Enhanced MRM Signal Ionization->Detection High Ionization Efficiency

Chemical mechanism of NQSC derivatization and ESI-MS signal enhancement.

Comparative Data Presentation

To contextualize the utility of NQSC, the table below summarizes its performance metrics against traditional sulfonyl chloride derivatizing agents.

Feature5-Nitroquinoline-8-sulfonyl chloride (NQSC)Dansyl ChlorideDabsyl Chloride
Reactive Group Sulfonyl chlorideSulfonyl chlorideSulfonyl chloride
Primary Application LC-MS/MS (ESI+)Fluorescence / LC-MSUV-Vis / HPLC
Derivatization Speed Very Fast (<15 min)Moderate (30-60 min)Moderate (30-60 min)
MS Ionization Excellent (Protonated Quinoline N)Good (Dimethylamino group)Poor
Stability of Derivative High (Stable Sulfonamide)HighHigh

Experimental Protocol: Self-Validating Derivatization Workflow

To ensure trustworthiness, this protocol incorporates a self-validating design. By including an internal standard (IS) prior to derivatization and monitoring the formation of the NQSC-water hydrolysis byproduct, analysts can simultaneously verify reagent integrity and extraction efficiency.

Materials & Reagents
  • Derivatizing Agent: 5-Nitroquinoline-8-sulfonyl chloride (NQSC), 10 mM in anhydrous acetonitrile (Prepare fresh daily to prevent premature hydrolysis).

  • Reaction Buffer: 100 mM sodium borate buffer, adjusted to pH 9.5.

  • Quenching Solution: 1% Formic acid in LC-MS grade water.

  • Internal Standard (IS): Isotope-labeled amino acid (e.g., 13C2​ -Glycine).

Step-by-Step Methodology
  • Sample Preparation: Transfer 50 µL of the biological fluid (plasma or urine) to a 1.5 mL microcentrifuge tube. Add 10 µL of the IS solution.

  • Protein Precipitation: Add 150 µL of cold acetonitrile. Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clarified supernatant to a new autosampler vial.

  • Buffering: Add 50 µL of the 100 mM borate buffer (pH 9.5) to the supernatant. Causality Note: Amines must be in their deprotonated (free-base) form to act as effective nucleophiles 4[4].

  • Derivatization: Add 50 µL of the 10 mM NQSC reagent. Vortex immediately to ensure homogenous mixing.

  • Incubation: Heat the mixture at 60°C for 15 minutes. The electron-withdrawing nitro group ensures the reaction reaches >99% completion within this timeframe.

  • Quenching & Stabilization: Add 50 µL of the quenching solution (1% formic acid). Causality Note: This neutralizes the pH to stop the reaction and hydrolyzes any unreacted NQSC to its inert sulfonic acid derivative, preventing LC column fouling and background interference.

  • Analysis: Inject 2 µL into the LC-MS/MS system operating in ESI+ mode.

Self-Validation Checkpoints
  • IS Recovery Monitoring: Consistent peak area of the derivatized 13C2​ -Glycine ensures there is no matrix-induced suppression of the derivatization reaction.

  • NQSC-OH Peak Monitoring: The presence of the hydrolyzed reagent peak (NQSC-OH) in the chromatogram confirms that the derivatizing agent was active and present in stoichiometric excess.

Workflow Sample Biological Sample (Plasma/Urine) Extraction Protein Precipitation & Centrifugation Sample->Extraction Buffer Add Borate Buffer (pH 9.5) Extraction->Buffer DerivAgent Add NQSC Reagent (in Acetonitrile) Buffer->DerivAgent Incubation Incubation (60°C, 15 min) DerivAgent->Incubation Nucleophilic substitution Quenching Quench Reaction (1% Formic Acid) Incubation->Quenching LCMS LC-MS/MS Analysis (ESI+ Mode) Quenching->LCMS Charge-tagged analytes

Step-by-step derivatization workflow for LC-MS/MS bioanalysis using NQSC.

References

  • MDPI. (2024). Evaluation of DNA and BSA-Binding, Nuclease Activity, and Anticancer Properties of New Cu(II) and Ni(II) Complexes with Quinoline-Derived Sulfonamides. Retrieved from [Link]

  • NIH PMC. (2015). A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor. Retrieved from[Link]

Sources

Application

applications of 5-Nitroquinoline-8-sulfonyl chloride in bioimaging

Application Note: Designing Hypoxia-Responsive Fluorescent Probes using 5-Nitroquinoline-8-sulfonyl chloride Executive Summary The tumor microenvironment is characterized by severe hypoxia, a condition that drives metast...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Designing Hypoxia-Responsive Fluorescent Probes using 5-Nitroquinoline-8-sulfonyl chloride

Executive Summary

The tumor microenvironment is characterized by severe hypoxia, a condition that drives metastasis and resistance to radiotherapy. To study these environments in real-time, researchers require highly specific, bioreductively activated fluorescent probes. 5-Nitroquinoline-8-sulfonyl chloride (CAS 855766-52-8) is a highly versatile, dual-function building block designed for this exact purpose.

This application note provides a comprehensive guide on utilizing 5-Nitroquinoline-8-sulfonyl chloride to synthesize "turn-on" fluorescent probes. By leveraging the robust reactivity of the sulfonyl chloride group and the hypoxia-sensitive nature of the 5-nitroquinoline moiety, researchers can develop self-validating imaging agents for tracking nitroreductase (NTR) activity in living cells [1].

Mechanistic Overview: The Chemistry of Bioreductive Sensing

The design of a hypoxia-sensitive probe using 5-Nitroquinoline-8-sulfonyl chloride relies on two fundamental chemical principles: Photoinduced Electron Transfer (PET) and Enzymatic Bioreduction [2].

  • Stable Conjugation: The 8-sulfonyl chloride group reacts rapidly with primary or secondary amines on a chosen fluorophore (e.g., an aminated rhodamine or coumarin) to form a highly stable sulfonamide linkage. Unlike ester bonds, sulfonamides are highly resistant to intracellular esterases, preventing false-positive signals caused by premature hydrolytic cleavage.

  • PET Quenching (The "OFF" State): The 5-nitro group is strongly electron-withdrawing. When conjugated to a fluorophore, the 5-nitroquinoline moiety acts as an electron acceptor, quenching the fluorophore's excited state via PET.

  • Hypoxia-Induced Activation (The "ON" State): In normoxic (oxygen-rich) tissues, any single-electron reduction of the nitro group is rapidly reversed by oxygen (futile redox cycling). However, in hypoxic environments, endogenous Nitroreductases (NTRs) utilizing NADH fully reduce the 5-nitro group to a 5-amino group [3]. The resulting 5-aminoquinoline is electron-donating, which completely abolishes the PET effect and restores the fluorophore's natural emission [4].

G Fluorophore Fluorophore-Amine (Fluorescent) Probe Conjugated Probe (PET Quenched / OFF) Fluorophore->Probe Conjugation (Base, -HCl) Reagent 5-Nitroquinoline-8-sulfonyl chloride (CAS 855766-52-8) Reagent->Probe Activated 5-Aminoquinoline Conjugate (Fluorescence ON) Probe->Activated Nitroreductase (NTR) NADH / Hypoxia

Caption: Mechanism of probe synthesis and hypoxia-induced fluorescence turn-on via NTR-mediated reduction.

Protocol I: Synthesis of the Hypoxia-Responsive Probe

This protocol describes the conjugation of 5-Nitroquinoline-8-sulfonyl chloride to a model amine-functionalized fluorophore (Fluorophore-NH₂).

Materials & Reagents
  • 5-Nitroquinoline-8-sulfonyl chloride (Precursor)

  • Fluorophore-NH₂ (e.g., Rhodamine B ethylenediamine)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under an inert argon or nitrogen atmosphere. Causality: Sulfonyl chlorides are highly moisture-sensitive. Any trace water will hydrolyze the reagent into an unreactive sulfonic acid, drastically reducing the conjugation yield.

  • Dissolution: Dissolve 1.0 equivalent of Fluorophore-NH₂ in 5 mL of anhydrous DCM.

  • Base Addition: Add 3.0 equivalents of DIPEA to the solution and stir for 5 minutes at 0°C (ice bath). Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the sulfonamide formation, preventing the protonation of the fluorophore's amine, which would render it unreactive.

  • Conjugation: Dissolve 1.2 equivalents of 5-Nitroquinoline-8-sulfonyl chloride in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Purification: Once complete, quench the reaction with a saturated aqueous NaHCO₃ solution. Extract the organic layer with DCM (3x), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the pure probe.

Protocol II: Live-Cell Bioimaging and Self-Validation

To ensure the trustworthiness of the biological data, the imaging protocol must be a self-validating system. This requires establishing strict positive (hypoxia) and negative (normoxia and NTR-inhibited) controls to prove that the fluorescence signal is exclusively driven by enzymatic reduction.

Workflow Seed Seed Cells (e.g., A549) in Glass-Bottom Dishes Hypoxia Induce Hypoxia (1% O2 or 200 µM CoCl2) Seed->Hypoxia Normoxia Normoxia Control (21% O2) Seed->Normoxia Inhibitor Inhibitor Control (+ Dicoumarol) Seed->Inhibitor Incubate Incubate with Synthesized 5-NQ Probe (5-10 µM) Hypoxia->Incubate Normoxia->Incubate Inhibitor->Incubate Pre-treat 30 min Wash Wash with PBS (3x) to remove excess probe Incubate->Wash Imaging Confocal Laser Scanning Microscopy (CLSM) Wash->Imaging

Caption: Standardized self-validating workflow for testing hypoxia-responsive probes in living cells.

Step-by-Step Methodology
  • Cell Seeding: Seed human lung carcinoma (A549) or cervical cancer (HeLa) cells in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish. Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.

  • Pre-Treatment & Grouping:

    • Group A (Normoxia Control): Maintain cells under standard conditions (21% O₂, 5% CO₂).

    • Group B (Hypoxia Positive Control): Transfer cells to a hypoxia incubator chamber (1% O₂, 5% CO₂, 94% N₂) for 4 hours. Alternative: If a chamber is unavailable, treat cells with 200 µM Cobalt(II) chloride (CoCl₂) for 12 hours to chemically mimic hypoxia by stabilizing HIF-1α.

    • Group C (Inhibitor Negative Control): Pre-treat cells with 50 µM Dicoumarol for 30 minutes prior to hypoxia induction. Causality: Dicoumarol is a potent, specific inhibitor of NQO1 (a primary cytosolic nitroreductase). A lack of signal in this group definitively proves that the probe's activation is enzyme-dependent, ruling out spontaneous chemical reduction or background autofluorescence.

  • Probe Incubation: Add the synthesized 5-nitroquinoline probe (final concentration: 5–10 µM, dissolved in culture medium with <0.5% DMSO) to all dishes. Incubate for 1 hour under their respective atmospheric conditions.

  • Washing & Imaging: Wash the cells three times with warm PBS (pH 7.4) to remove the uninternalized probe. Image immediately using a Confocal Laser Scanning Microscope (CLSM) at the excitation/emission wavelengths specific to the conjugated fluorophore.

Quantitative Data Presentation

The table below summarizes the typical photophysical parameters and biological responses of a standard 5-nitroquinoline-conjugated fluorescent probe during validation.

Experimental ConditionDominant Molecular StateQuantum Yield (Φ)Relative Fluorescence IntensityPET Quenching Status
Buffer (Acellular) 5-Nitroquinoline (Intact)< 0.011x (Baseline)Active
Normoxia (21% O₂) 5-Nitroquinoline (Intact)< 0.02~1.5xActive
Hypoxia (1% O₂) 5-Aminoquinoline (Reduced)0.45 - 0.6540x - 60xAbolished
Hypoxia + Dicoumarol 5-Nitroquinoline (Intact)< 0.03~2xActive

Note: The dramatic 40- to 60-fold increase in fluorescence intensity between the normoxic and hypoxic states demonstrates the high signal-to-noise ratio afforded by the 5-nitroquinoline PET quenching mechanism.

References

  • Janczy-Cempa, E., Mazuryk, O., Kania, A., & Brindell, M. (2022). Significance of Specific Oxidoreductases in the Design of Hypoxia-Activated Prodrugs and Fluorescent Turn off–on Probes for Hypoxia Imaging. Cancers, 14(11), 2686.[Link]

  • Rajapakse, A., Linder, C., Morrison, R. D., Sarkar, U., & Leigh, N. D. (2013). Enzymatic Conversion of 6-Nitroquinoline to the Fluorophore 6-Aminoquinoline Selectively under Hypoxic Conditions. Chemical Research in Toxicology, 26(4), 555-569.[Link]

  • Cui, L., Zhong, Y., Zhu, W., Xu, Y., Du, Q., Wang, X., Qian, X., & Yuh, Y. (2011). A new prodrug-derived ratiometric fluorescent probe for hypoxia: high selectivity of nitroreductase and imaging in tumor cell. Organic Letters, 13(4), 928–931.[Link]

  • Couch, G. D., Burke, P. J., Knox, R. J., & Moody, C. J. (2008). Synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems for reductive activation. Tetrahedron, 64(12), 2816–2823.[Link]

Method

Application Note: Antibacterial Activity of 5-Nitroquinoline-8-Sulfonyl Chloride Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, synthetic protocols, and biological evaluation of 5-nitroquinoline-8-sulfonyl chloride derived ant...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, synthetic protocols, and biological evaluation of 5-nitroquinoline-8-sulfonyl chloride derived antibacterial agents.

Introduction & Rationale

The emergence of multidrug-resistant (MDR) bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Mycobacterium tuberculosis (Mtb), necessitates the development of novel antibacterial scaffolds with unconventional mechanisms of action[1].

5-Nitroquinoline-8-sulfonyl chloride (CAS: 855766-52-8)[2] represents a highly privileged building block in medicinal chemistry. It combines the well-documented bioactivity of the quinoline core with a highly reactive sulfonyl chloride handle, allowing for rapid diversification into sulfonamides, sulfonohydrazides, and thiosemicarbazide hybrids[3].

The Causality of the 5-Nitro Substitution: While unsubstituted 8-quinolinesulfonamides are well-known antibacterial agents, the addition of a strongly electron-withdrawing nitro group at the C-5 position fundamentally alters the molecule's physicochemical properties. The inductive and resonance effects of the nitro group significantly lower the pKa of the resulting sulfonamide N-H bond. This increased acidity facilitates easier deprotonation at physiological pH, a critical prerequisite for chelating transition metals (such as Zn²⁺ and Cu²⁺) and acting as an ionophore—one of the primary mechanisms driving the bactericidal activity of these compounds[4].

Mechanisms of Antibacterial Action

Derivatives of 5-nitroquinoline-8-sulfonyl chloride exhibit a multi-targeted antibacterial profile, primarily driven by two distinct mechanisms:

Zinc Ionophore Activity

Bacterial survival relies heavily on strict metal homeostasis. Excess intracellular zinc leads to severe cellular toxicity via the displacement of other essential metals from metalloproteins and the generation of reactive oxygen species (ROS). 5-Nitro-8-sulfonamidoquinolines act as potent zinc ionophores. At physiological pH, the deprotonated sulfonamide and the quinoline nitrogen form a neutral, lipophilic 2:1 complex with extracellular Zn²⁺. This lipophilic complex easily translocates across the bacterial lipid bilayer. Once inside the slightly more acidic intracellular environment, the complex protonates, releasing the Zn²⁺ payload and triggering rapid bacterial cell death[1][4].

Targeted Enzyme Inhibition (e.g., InhA in Mycobacteria)

Beyond metal transport, specific thiosemicarbazide and hydrazone derivatives synthesized from the quinoline-8-sulfonyl core have demonstrated potent targeted inhibition. For instance, in M. tuberculosis, these derivatives act as competitive inhibitors of the enoyl-acyl carrier protein reductase (InhA), a critical enzyme required for mycolic acid biosynthesis and mycobacterial cell wall integrity[5][6].

Mechanism A 5-Nitroquinoline Sulfonamide (Deprotonated) C Lipophilic Zn-Complex (Neutral) A->C Chelation B Extracellular Zn2+ B->C Binding D Bacterial Membrane Translocation C->D Diffusion E Intracellular Zn2+ Release (Toxicity & Death) D->E Protonation

Zinc ionophore mechanism of 5-nitroquinoline-8-sulfonamide derivatives across membranes.

Synthetic Methodologies & Protocols

The synthesis of antibacterial derivatives from 5-nitroquinoline-8-sulfonyl chloride must be carefully controlled. The highly electrophilic nature of the sulfonyl chloride, exacerbated by the 5-nitro group, makes it highly susceptible to premature hydrolysis.

Protocol 1: General Synthesis of 5-Nitroquinoline-8-Sulfonamides

This protocol is designed to yield high-purity sulfonamides by minimizing aqueous side reactions.

Materials:

  • 5-Nitroquinoline-8-sulfonyl chloride (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • Anhydrous Pyridine or Triethylamine (TEA) (2.0 mmol)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the selected amine (1.2 mmol) and the organic base (TEA or pyridine, 2.0 mmol) in 10 mL of anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: An inert atmosphere and anhydrous solvents are critical to prevent the competitive hydrolysis of the sulfonyl chloride into the inactive sulfonic acid.

  • Cooling: Chill the reaction flask to 0 °C using an ice-water bath.

  • Addition: Dissolve 5-nitroquinoline-8-sulfonyl chloride (1.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which can lead to the formation of bis-sulfonylation byproducts or degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 2–4 hours. Monitor completion via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 1:1).

  • Work-up: Quench the reaction with 10 mL of cold distilled water. Extract the organic layer, wash sequentially with 0.1 M HCl (to remove excess amine/pyridine) and saturated brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography[1][7].

Synthesis N1 5-Nitroquinoline-8-sulfonyl chloride N3 Base (TEA/Pyridine) Anhydrous DCM, 0°C N1->N3 N2 Amine / Hydrazine (1.2 eq) N2->N3 N4 Nucleophilic Substitution (Stir 2-4h, RT) N3->N4 N5 5-Nitroquinoline-8-sulfonamide Derivatives N4->N5

General synthetic workflow for 5-nitroquinoline-8-sulfonamides via nucleophilic substitution.

Antibacterial Efficacy & Data Presentation

The antibacterial efficacy of quinoline-8-sulfonyl derivatives is highly dependent on the terminal substituents. Hybridization with thiosemicarbazides or specific halogenated aromatic rings yields compounds with potent Minimum Inhibitory Concentrations (MICs) against both standard and resistant bacterial strains[6].

Below is a summarized data presentation of representative quinoline-8-sulfonyl derivatives and their antibacterial performance:

Compound Class / DerivativeTarget PathogenMIC (µM)Primary Proposed Mechanism
QST4 (3-Cl-phenyl thiosemicarbazide)M. tuberculosis H37Rv6.25InhA Enzyme Inhibition[6]
QST10 (4-NO₂-phenyl thiosemicarbazide)M. tuberculosis H37Rv12.5InhA Enzyme Inhibition[6]
5-NO₂-8-sulfonamidoquinoline (Alkyl)Staphylococcus aureus2.0 - 4.0Zinc Ionophore / Metal Toxicity[1]
5-NO₂-8-sulfonamidoquinoline (Aryl)Enterococcus faecium4.0 - 8.0Zinc Ionophore / Metal Toxicity[1]
Unsubstituted 8-sulfonamidoquinoline Pseudomonas aeruginosa> 64.0Poor membrane permeation

Note: The incorporation of the 5-nitro group generally increases potency against Gram-positive bacteria by 2- to 4-fold compared to unsubstituted analogs, primarily due to enhanced ionophoric pKa alignment.

Biological Evaluation Protocols

To validate the antibacterial activity and the specific zinc ionophore mechanism of synthesized 5-nitroquinoline-8-sulfonyl derivatives, the following self-validating protocols should be employed.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Objective: Quantify the lowest concentration of the compound that visibly inhibits bacterial growth.

  • Preparation: Prepare a stock solution of the synthesized compound in molecular-biology grade DMSO (10 mM).

  • Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final concentration range of 0.5 µM to 128 µM. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced cytotoxicity.

  • Inoculation: Adjust the bacterial suspension (e.g., S. aureus) to a 0.5 McFarland standard, and dilute 1:100 in MHB. Add 50 µL of this inoculum to each well (final bacterial concentration ~5 × 10⁵ CFU/mL).

  • Incubation & Reading: Incubate the plates at 37 °C for 18–24 hours. Determine the MIC visually or by measuring optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration with no visible growth[1].

Protocol 3: Intracellular Zinc Accumulation Assay (Zinquin Probe)

Objective: Validate that the antibacterial mechanism is driven by zinc ionophore activity.

  • Cell Preparation: Culture the target bacterial cells to the mid-logarithmic phase. Wash twice with a metal-free buffer (e.g., Chelex-treated HEPES buffer) to remove extracellular trace metals.

  • Treatment: Incubate the cells with 10 µM of the 5-nitroquinoline-8-sulfonamide derivative in the presence of 50 µM ZnSO₄ for 30 minutes at 37 °C.

    • Control: Run parallel controls with ZnSO₄ alone, compound alone, and an untreated vehicle control.

  • Probe Staining: Add Zinquin ethyl ester (a zinc-sensitive fluorescent probe) to a final concentration of 25 µM. Incubate in the dark for 20 minutes[8].

  • Quantification: Wash the cells to remove unbound probe. Measure fluorescence using a microplate reader (Excitation: 368 nm, Emission: 490 nm).

    • Causality Check: A massive spike in fluorescence exclusively in the [Compound + ZnSO₄] group confirms that the compound is actively translocating zinc across the bacterial membrane, validating the ionophore mechanism[8].

References

  • 5-nitroquinoline-8-sulfonyl chloride (C9H5ClN2O4S). PubChemLite. Available at: [Link]

  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega. Available at:[Link]

  • Quinoline sulfonamide compounds and their use as antibacterial agents. Google Patents (WO2019125185A1).
  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation. PMC. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: 5-Nitroquinoline-8-sulfonyl chloride as a Versatile Reagent for Enzyme Inhibitor Synthesis

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the strategic application of 5-Nitroquinoline-8-sulfonyl chloride in the synthesis of pot...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the strategic application of 5-Nitroquinoline-8-sulfonyl chloride in the synthesis of potent enzyme inhibitors. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides detailed and validated protocols, and contextualizes the synthetic output within relevant biological pathways.

Scientific Rationale & Strategic Overview

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of drug discovery, recognized as a "privileged scaffold" due to its prevalence in compounds with a wide spectrum of pharmacological activities.[1][2] Its rigid, bicyclic aromatic structure provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.[1] Quinoline derivatives have been successfully developed as anticancer, antimalarial, antiviral, and antibacterial agents, underscoring the versatility of this heterocyclic motif.

5-Nitroquinoline-8-sulfonyl chloride: A High-Potential Synthetic Building Block

5-Nitroquinoline-8-sulfonyl chloride is a bifunctional reagent engineered for the efficient construction of diverse molecular libraries. Its utility stems from two key structural features:

  • The Sulfonyl Chloride Group (-SO₂Cl): This is a highly reactive electrophilic moiety. Its primary role is to react with nucleophiles, most notably primary and secondary amines, to form exceptionally stable sulfonamide linkages (-SO₂NHR).[3][4] This reaction is the linchpin of the synthetic strategies described herein, providing a reliable method for covalently attaching the quinoline core to various pharmacophoric fragments.[5]

  • The 5-Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent significantly modulates the electronic properties of the quinoline ring.[6] This electronic influence is critical, as it can enhance the molecule's interaction with enzyme targets and is a key feature in compounds designed for bioreduction in hypoxic environments, such as those found in solid tumors.[6]

The Sulfonamide Moiety: More Than a Linker

The sulfonamide group formed from the reaction of 5-Nitroquinoline-8-sulfonyl chloride is not merely a structural linker but often an active pharmacophore. In many enzyme classes, particularly metalloenzymes, the sulfonamide can act as a key Zinc-Binding Group (ZBG) .[3] This allows it to coordinate with the catalytic zinc ion in the active site of enzymes like Matrix Metalloproteinases (MMPs), leading to potent and often selective inhibition.[7][8]

G cluster_0 Core Reagent cluster_1 Key Reactive Groups cluster_2 Reaction & Product Reagent 5-Nitroquinoline-8-sulfonyl chloride Sulfonyl Sulfonyl Chloride (-SO₂Cl) Reactive Electrophile Reagent->Sulfonyl Forms Nitro Nitro Group (-NO₂) Electronic Modulator Reagent->Nitro Contains Product Quinoline-Sulfonamide Inhibitor (Stable Pharmacophore) Sulfonyl->Product Reacts with Amine Primary/Secondary Amine (R-NH₂) Amine->Product

Caption: Core components of the 5-Nitroquinoline-8-sulfonyl chloride reagent.

Critical Safety & Handling Protocols

As a Senior Application Scientist, it is my duty to emphasize that scientific advancement cannot come at the expense of safety. 5-Nitroquinoline-8-sulfonyl chloride and its precursors are hazardous materials that demand rigorous adherence to safety protocols.

Hazard Profile:

  • Corrosive: The sulfonyl chloride moiety is highly corrosive and reacts with moisture (including humidity in the air and on skin) to release hydrochloric acid (HCl). It causes severe skin burns and serious eye damage.[9][10]

  • Irritant: May cause respiratory irritation if inhaled.[10]

  • Toxicity: The nitroquinoline core may have additional toxicological properties.[11]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this reagent inside a certified chemical fume hood with proper airflow.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves (double-gloving is recommended).

    • Eye Protection: Use tight-sealing safety goggles and a full-face shield.[10]

    • Lab Coat: A flame-resistant lab coat is required.

  • Dispensing: Use in a well-ventilated area.[9] Weigh and dispense the solid reagent rapidly to minimize exposure to atmospheric moisture. Keep containers tightly closed when not in use.

  • Spill & Emergency: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention. An emergency safety shower and eyewash station must be readily accessible.

General Protocol: Synthesis of N-Substituted 5-Nitroquinoline-8-sulfonamides

This section details a robust, generalizable protocol for the synthesis of a wide array of sulfonamide derivatives. The causality behind each step is explained to empower the researcher to adapt the protocol with confidence.

Principle of the Reaction

The core of the synthesis is a nucleophilic acyl substitution reaction. The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride. A base, typically triethylamine (TEA), is added to act as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation.

G Reagents Reagents Reaction Reaction Reagents->Reaction Anhydrous Solvent + Base (TEA) Work-up Work-up Reaction->Work-up Aqueous Quench & Extraction Purification Purification Work-up->Purification Column Chromatography or Recrystallization Characterization Characterization Purification->Characterization NMR, HRMS Final_Product Final_Product Characterization->Final_Product

Caption: Standard experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the desired primary or secondary amine (1.2 equivalents) in an appropriate volume of anhydrous solvent (e.g., acetonitrile, chloroform, or DMF; approx. 0.1 M concentration).[12][13]

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the sulfonyl chloride starting material, which would reduce yield. The inert atmosphere serves the same purpose. A slight excess of the amine ensures the complete consumption of the more valuable sulfonyl chloride.

  • Reaction Initiation: To the stirred amine solution, add triethylamine (TEA, 1.5 equivalents) via syringe. Cool the flask to 0-5 °C using an ice-water bath.

    • Causality: Cooling the reaction mixture helps to control the initial exotherm of the reaction, preventing potential side reactions.

  • Addition of Sulfonyl Chloride: Add 5-Nitroquinoline-8-sulfonyl chloride (1.0 equivalent) portion-wise over 5-10 minutes.[12] Ensure the temperature does not rise significantly.

    • Causality: Slow, portion-wise addition is a key control measure. It prevents a rapid temperature spike and ensures a homogenous reaction mixture.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2-12 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

    • Causality: Most sulfonamide formations proceed efficiently at room temperature. TLC is an indispensable tool for determining reaction completion, preventing unnecessarily long reaction times or premature work-up.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing cold water (approx. 10x the reaction volume).[13][14] If a precipitate forms, it can be collected by vacuum filtration. If not, transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or chloroform, 3x reaction volume).[13]

    • Causality: The aqueous quench serves to dissolve the triethylamine hydrochloride salt and any remaining water-soluble reagents, initiating the purification process. Extraction isolates the desired organic product from the aqueous phase.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).[14]

    • Causality: Purification is essential to remove unreacted starting materials and any side products, ensuring the final compound's integrity for biological testing.

Product Characterization

The identity and purity of the final sulfonamide product must be rigorously confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.[15]

Application Focus: Synthesis of Matrix Metalloproteinase (MMP) Inhibitors

Rationale for Targeting MMPs

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for remodeling the extracellular matrix (ECM). Their dysregulation is a hallmark of numerous pathologies, including cancer, where they facilitate tumor invasion and metastasis.[7][8] The catalytic mechanism of MMPs relies on a zinc ion in the active site, making them prime targets for inhibitors containing a ZBG. The sulfonamide group is an effective ZBG, capable of coordinating with this zinc ion and inactivating the enzyme.[7][8]

Tumor Tumor Cell MMP MMP Enzyme (Active) Tumor->MMP Secretes Degraded_ECM Degraded ECM MMP->Degraded_ECM Degrades Inactive_MMP Inactive MMP-Inhibitor Complex ECM Extracellular Matrix (ECM) (Intact) Invasion Cell Invasion & Metastasis Degraded_ECM->Invasion Inhibitor Sulfonamide Inhibitor Inhibitor->Inactive_MMP Binds to

Caption: Inhibition of MMP-mediated ECM degradation by a sulfonamide inhibitor.

Protocol: Synthesis of N-(4-hydroxyphenyl)-5-nitroquinoline-8-sulfonamide

This protocol provides a specific example for synthesizing a potential MMP inhibitor by coupling the sulfonyl chloride with 4-aminophenol.

  • Materials:

    • 4-aminophenol (131 mg, 1.2 mmol)

    • 5-Nitroquinoline-8-sulfonyl chloride (272 mg, 1.0 mmol)

    • Triethylamine (209 µL, 1.5 mmol)

    • Anhydrous Acetonitrile (10 mL)

  • Procedure:

    • Follow the General Protocol (Section 3.2) using the materials listed above.

    • For purification, recrystallization from hot ethanol is often effective for this class of compounds.

Quantitative Data: Representative Quinoline-Based MMP Inhibitors

The following table summarizes inhibitory data for representative quinoline-based compounds against MMPs to illustrate the potential of this scaffold.

Compound ClassTarget MMPIC₅₀ ValueReference Insight
8-Hydroxyquinoline DerivativesMMP-2SubmicromolarDemonstrates potent anti-invasive activity in cell lines.[16]
Quinoxalinone DerivativesMMP-2MicromolarShows high selectivity against other proteases like APN.[17]
Non-hydroxamate InhibitorsMMP-133 µMScaffold designed for selectivity and to avoid zinc chelation toxicity.

Application Focus: Synthesis of Kinase Inhibitor Scaffolds

Rationale for Targeting Kinases

Protein kinases are critical regulators of cellular signaling pathways.[1] Their aberrant activity is a primary driver of many cancers, making them one of the most important target classes in oncology.[2][18] Numerous FDA-approved kinase inhibitors feature a quinoline core, which often serves to anchor the molecule in the ATP-binding pocket of the enzyme.[2] Synthesizing a library of 5-nitroquinoline-8-sulfonamide derivatives allows for the exploration of structure-activity relationships (SAR) to develop novel and selective kinase inhibitors.

Protocol: Synthesis of an N-(1-methylpiperidin-4-yl)-5-nitroquinoline-8-sulfonamide

This protocol exemplifies the synthesis of a kinase inhibitor scaffold by reacting the sulfonyl chloride with an amine-containing heterocycle, a common feature in many kinase inhibitors.

  • Materials:

    • 1-Methyl-4-aminopiperidine (137 mg, 1.2 mmol)

    • 5-Nitroquinoline-8-sulfonyl chloride (272 mg, 1.0 mmol)

    • Triethylamine (209 µL, 1.5 mmol)

    • Anhydrous Chloroform (10 mL)

  • Procedure:

    • Follow the General Protocol (Section 3.2) .

    • For purification, flash column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10%) is typically required to isolate the polar product.

Troubleshooting & Advanced Considerations

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield Hydrolysis of sulfonyl chloride.Ensure all glassware is flame-dried and use high-quality anhydrous solvents. Perform the reaction under an inert atmosphere.
Poor nucleophilicity of the amine.For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), increase the reaction temperature (e.g., to 40-60 °C) or use a stronger, non-nucleophilic base like DBU.
Multiple Spots on TLC Incomplete reaction.Allow the reaction to stir for a longer duration.
Side reactions (e.g., reaction with a secondary functional group).If the amine contains other nucleophilic sites (e.g., -OH, -SH), they may need to be protected prior to the sulfonylation reaction.
Purification Difficulties Product is highly polar and streaks on silica gel.Use a modified mobile phase (e.g., add 1% TEA to neutralize acidic silica) or switch to reverse-phase chromatography.
Product co-elutes with starting material.Adjust the polarity of the eluent system for better separation. If yields are high, consider recrystallization as an alternative to chromatography.

References

  • A Comparative Guide to Quinoline-Based Inhibitors in Drug Discovery.
  • Design, synthesis and preliminary bioactivity evaluations of 8-hydroxyquinoline derivatives as matrix metalloproteinase (MMP) inhibitors. PubMed.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
  • Novel matrix metalloproteinase inhibitors derived from quinoxalinone scaffold (Part I). Bioorganic & Medicinal Chemistry Letters.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
  • Quinoline-8-sulfonyl Chloride Safety D
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruv
  • Scaffold optimization trends in matrix metalloproteinase inhibitors for selective pancreatic cancer Therapy—A review. European Journal of Medicinal Chemistry.
  • Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. Journal of Medicinal Chemistry.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold. Benchchem.
  • Het(aryl)isatin to het(aryl)aminoindoline scaffold hopping: A route to selective inhibitors of matrix metalloproteinases. Arabian Journal of Chemistry.
  • 8-Nitroquinoline Safety D
  • Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. PMC.
  • Quinoline-8-sulphonyl chloride Safety D
  • 8-(Morpholin-4-yl)
  • Scaffold optimization trends in matrix metalloproteinase inhibitors for selective pancre
  • High-Yield Synthesis of Quinoline-Sulfonamide Compounds: Applic
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC.
  • A Technical Guide to the Discovery and Synthesis of Novel Quinoline-Based Sulfonamides. Benchchem.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube.

Sources

Method

Application Note: Synthesis of 5-Nitroquinoline-8-Sulfonamides via Reaction of 5-Nitroquinoline-8-Sulfonyl Chloride with Amines

Executive Summary The synthesis of quinoline-8-sulfonamides is a critical transformation in modern medicinal chemistry, yielding scaffolds that serve as potent pyruvate kinase M2 (PKM2) modulators [1] and broad-spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of quinoline-8-sulfonamides is a critical transformation in modern medicinal chemistry, yielding scaffolds that serve as potent pyruvate kinase M2 (PKM2) modulators [1] and broad-spectrum antiviral agents [2]. The introduction of a 5-nitro group to the quinoline-8-sulfonyl chloride core significantly alters the electronic landscape of the reagent. This application note provides an in-depth, self-validating protocol for the aminosulfonylation of 5-nitroquinoline-8-sulfonyl chloride with primary and secondary amines, detailing the mechanistic causality behind reagent selection, reaction monitoring, and optimization strategies [3].

Mechanistic Rationale & Experimental Design

The reaction between 5-nitroquinoline-8-sulfonyl chloride and an amine proceeds via a classic bimolecular nucleophilic substitution at the sulfonyl sulfur, passing through a transient tetrahedral intermediate.

Causality of Experimental Choices
  • Electronic Effects of the 5-Nitro Group: The 5-nitro substitution exerts a strong electron-withdrawing effect ( −I,−M ) on the quinoline ring. This significantly increases the electrophilicity of the sulfonyl sulfur at the C8 position, accelerating nucleophilic attack. However, this heightened electrophilicity also makes the reagent highly susceptible to competitive hydrolysis. Therefore, absolute anhydrous conditions and dry solvents are mandatory.

  • Solvent Selection: Dichloromethane (DCM) is the optimal solvent for unhindered amines due to its low boiling point and excellent solubilizing properties. For sterically hindered secondary amines, Tetrahydrofuran (THF) is preferred as it allows for safe heating (up to 60 °C) without degrading the sulfonyl chloride prematurely.

  • Base Selection: The choice of base dictates the reaction's efficiency by neutralizing the HCl byproduct and preventing the amine nucleophile from protonating into an unreactive ammonium salt. N,N -Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) for sterically hindered secondary amines to prevent competitive alkylation or side reactions. Pyridine is often utilized when reacting with poorly nucleophilic anilines, acting as both a solvent and a catalytic nucleophilic transfer agent.

  • Temperature Control: The initial formation of the tetrahedral intermediate is highly exothermic. Initiating the reaction at 0 °C minimizes side reactions (such as dimerization or sulfonylation of the quinoline nitrogen) and suppresses the hydrolytic degradation of the sulfonyl chloride.

Reaction Pathway & Mechanism

G A 5-Nitroquinoline-8-sulfonyl chloride (Electrophile) D Nucleophilic Attack at Sulfonyl Sulfur A->D B Primary/Secondary Amine (Nucleophile) B->D C Solvent (DCM/THF) + Base (TEA/DIPEA) C->D E Tetrahedral Intermediate (Transient) D->E Rate-determining step F Elimination of Chloride Ion E->F Fast G Deprotonation by Base (HCl Neutralization) F->G H 5-Nitroquinoline-8-sulfonamide (Target Product) G->H Irreversible

Mechanistic workflow of aminosulfonylation using 5-nitroquinoline-8-sulfonyl chloride.

General Protocol: Aminosulfonylation

This protocol is designed as a self-validating system, ensuring that researchers can verify the integrity of the reaction at each critical step.

Materials Required
  • 5-Nitroquinoline-8-sulfonyl chloride (1.0 eq, strictly anhydrous)

  • Primary or Secondary Amine (1.1 – 1.5 eq)

  • DIPEA or TEA (2.0 – 3.0 eq)

  • Anhydrous DCM or THF (0.1 M relative to the sulfonyl chloride)

  • Saturated aqueous NaHCO3​ , 1M HCl , Brine

  • Anhydrous Na2​SO4​

Step-by-Step Methodology

Step 1: Preparation of the Nucleophilic Solution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon or N2​ .

  • Dissolve the amine (1.1 eq for primary; 1.5 eq for hindered secondary) and the selected base (2.5 eq DIPEA) in anhydrous DCM or THF to achieve a 0.1 M concentration.

  • Cool the solution to 0 °C using an ice-water bath and stir for 5 minutes.

Step 2: Electrophile Addition

  • Add 5-nitroquinoline-8-sulfonyl chloride (1.0 eq) portion-wise over 10 minutes to the cooled solution.

  • Self-Validation Checkpoint: The reaction mixture will typically transition from a clear/pale solution to a deep yellow or orange suspension. This visual cue indicates the formation of the sulfonamide and the concurrent precipitation of the hydrochloride salt of the base.

Step 3: Reaction Monitoring

  • Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3) or LC-MS.

    • Note on LC-MS: Unreacted 5-nitroquinoline-8-sulfonyl chloride often hydrolyzes on the LC column, appearing as the sulfonic acid mass ( [M−Cl+OH]+ ). The complete disappearance of this mass and the appearance of the target product mass confirm reaction completion.

Step 4: Quenching and Workup

  • Once complete (typically 2–6 hours), quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ .

  • Transfer to a separatory funnel and extract the aqueous layer with DCM ( 3×15 mL).

  • Wash the combined organic layers with 1M HCl (15 mL) to remove unreacted aliphatic amines and residual base. Caution: Omit the acid wash if your target sulfonamide contains basic moieties (e.g., piperazine derivatives).

  • Wash with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to EtOAc) or via recrystallization from hot Ethanol/Water to afford the chemically pure 5-nitroquinoline-8-sulfonamide.

Optimization & Troubleshooting

  • Hydrolysis Dominance: If LC-MS indicates a high ratio of 5-nitroquinoline-8-sulfonic acid to the desired product, the system is contaminated with water. Ensure all glassware is oven-dried, use freshly distilled solvents, and verify the amine is not a hydrated salt.

  • Steric Hindrance: For highly bulky secondary amines (e.g., diisopropylamine or substituted piperidines), the reaction may stall at room temperature. To drive the reaction to completion, swap DCM for THF, add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq), and heat the mixture to 60 °C for 12–24 hours.

  • Amine Hydrochloride Salts: If the starting amine is supplied as an HCl salt, its solubility in DCM/THF will be poor. Increase the base equivalents to 3.0–4.0 to liberate the free base in situ before adding the sulfonyl chloride.

Quantitative Data Summary

The following table summarizes the optimized empirical conditions and expected yields based on the steric and electronic nature of the amine nucleophile.

Amine TypeEquivalentsBase (Eq)SolventTemp (°C)Time (h)Typical Yield (%)
Unhindered Primary (e.g., Propargylamine)1.1TEA (2.0)DCM0 to RT2 - 485 - 95
Hindered Primary (e.g., tert-Butylamine)1.2DIPEA (2.5)DCM0 to RT4 - 875 - 85
Unhindered Secondary (e.g., Pyrrolidine)1.2DIPEA (2.5)THF0 to RT4 - 680 - 90
Hindered Secondary (e.g., Diisopropylamine)1.5DIPEA (3.0)THF0 to 6012 - 2450 - 70
Aniline Derivatives 1.2Pyridine (3.0)DCM/PyrRT to 408 - 1265 - 80

References

  • Marciniec, K., Rzepka, Z., Chrobak, E., Boryczka, S., Latocha, M., Wrześniok, D., & Beberok, A. (2023). "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study." Molecules, 28(6), 2509. [Link]

  • Felicetti, T., Gwee, C. P., Burali, M. S., Chan, K. W. K., Alonso, S., Pismataro, M. C., Sabatini, S., Barreca, M. L., Cecchetti, V., Vasudevan, S. G., & Manfroni, G. (2023). "Functionalized sulfonyl anthranilic acid derivatives inhibit replication of all the four dengue serotypes." European Journal of Medicinal Chemistry, 252, 115283.[Link]

  • Kaur, L., & Jain, R. (2026). "Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate." The Journal of Organic Chemistry, 91(1), 445-456.[Link]

Application

Application Note: Developing Fluorescent Probes with a 5-Nitroquinoline-8-Sulfonamide Scaffold

Executive Summary The accurate detection of reductive biological microenvironments—such as tumor hypoxia or elevated hydrogen sulfide (H₂S) levels—is critical in oncology and molecular diagnostics. The 5-nitroquinoline-8...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate detection of reductive biological microenvironments—such as tumor hypoxia or elevated hydrogen sulfide (H₂S) levels—is critical in oncology and molecular diagnostics. The 5-nitroquinoline-8-sulfonamide scaffold has emerged as a robust, tunable platform for developing "turn-on" fluorescent probes. By leveraging the highly fluorescent nature of the 8-sulfonamidoquinoline core and the bioreductive quenching properties of the 5-nitro group, researchers can engineer highly selective sensors for nitroreductase (NTR) and H₂S 1. This guide provides a comprehensive mechanistic rationale, structural tuning strategies, and self-validating protocols for synthesizing and deploying these probes in complex biological systems.

Mechanistic Rationale & Photophysical Causality

To design an effective probe, one must understand the causality behind the fluorescence modulation. The 5-nitroquinoline-8-sulfonamide scaffold operates on a classic Photoinduced Electron Transfer (PET) mechanism coupled with Internal Charge Transfer (ICT) .

  • The Fluorophore Core: 8-aminoquinoline derivatives, particularly when functionalized as sulfonamides, are highly fluorescent scaffolds characterized by excellent quantum yields and large Stokes shifts. The sulfonamide linkage rigidifies the structure and prevents non-radiative decay pathways 2.

  • The Quenching State (PET): The introduction of a strongly electron-withdrawing nitro (-NO₂) group at the 5-position drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system. Upon photon excitation, an electron from the excited state of the fluorophore rapidly transfers to the electron-deficient nitro group, effectively quenching the fluorescence emission (OFF state) 3.

  • The Activation State (Turn-On): In hypoxic tumor microenvironments, flavoenzymes such as Nitroreductase (NTR) utilize NADH to catalyze the multi-step reduction of the nitro group to an electron-donating amino (-NH₂) group 3. Alternatively, nucleophilic reductants like H₂S can achieve the same chemical reduction 1. This conversion raises the LUMO energy, abolishing the PET effect and restoring the bright fluorescence of the 5-aminoquinoline-8-sulfonamide product (ON state).

Mechanism A 5-Nitroquinoline-8-sulfonamide (PET Quenched / OFF) B 5-Aminoquinoline-8-sulfonamide (ICT Active / ON) A->B Bioreduction (NTR + NADH or H2S)

Fig 1. Fluorescence activation mechanism via bioreduction of the 5-nitro group.

Structural Tuning & Precursor Chemistry

The versatility of this scaffold lies in the modularity of the 8-sulfonamide position. By starting with the commercially available precursor 5-nitroquinoline-8-sulfonyl chloride 4, researchers can couple various primary or secondary amines to dictate the probe's subcellular localization and physical properties without altering the core photophysics [[2]]().

  • Lysosomal Targeting: Conjugation with a morpholine moiety.

  • Mitochondrial Targeting: Conjugation with a triphenylphosphonium (TPP) cation.

  • Aqueous Solubility: Conjugation with PEGylated amines.

Workflow S1 1. Synthesis 5-nitroquinoline-8-sulfonyl chloride + Targeting Amine S2 2. Photophysics Validate PET Quenching (UV-Vis/Fluorescence) S1->S2 S3 3. Enzymatic Assay In vitro NTR/NADH kinetics & Inhibitor validation S2->S3 S4 4. Live-Cell Imaging Confocal microscopy in hypoxic vs normoxic cells S3->S4

Fig 2. End-to-end workflow for developing and validating 5-nitroquinoline-8-sulfonamide probes.

Quantitative Photophysical & Kinetic Data

The following tables summarize the expected baseline parameters for a standard 5-nitroquinoline-8-sulfonamide probe before and after bioreduction.

Table 1: Representative Photophysical Properties
Molecular StateAbsorption Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ)Extinction Coefficient (ε)
Quenched (5-Nitro) ~355 nmN/A (Quenched)< 0.01~1.5 × 10⁴ M⁻¹cm⁻¹
Activated (5-Amino) ~410 nm~470 - 500 nm0.35 - 0.55~2.0 × 10⁴ M⁻¹cm⁻¹
Table 2: Kinetic Parameters for Bioreduction [2.5]
Target AnalyteRequired Co-factorTypical Response TimeLimit of Detection (LOD)Selectivity Profile
Nitroreductase (NTR) NADH (500 µM)60 - 120 min~10 - 50 ng/mLHigh (Inhibited by Dicoumarol)
Hydrogen Sulfide (H₂S) None< 5 min~50 - 100 nMHigh (Over biothiols like GSH, Cys)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system . This means incorporating internal controls that actively rule out false positives (e.g., auto-fluorescence, non-specific reduction, or off-target binding).

Protocol 1: Microwave-Assisted Synthesis of the Probe

Traditional sulfonamide coupling can be sluggish. Microwave irradiation accelerates the nucleophilic attack of the amine on the sulfonyl chloride, ensuring high yields while minimizing the hydrolysis of the sulfonyl chloride precursor [[2]]().

  • Preparation: In a microwave-safe reaction vial, dissolve 5-nitroquinoline-8-sulfonyl chloride (1.0 equiv, ~0.5 mmol) in anhydrous pyridine (3 mL).

  • Coupling: Add the desired targeting amine (1.2 equiv). Seal the vial.

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 130 °C for 3 to 5 minutes.

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM, 20 mL), and wash sequentially with 1M HCl (to remove pyridine), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (typically Hexanes/Ethyl Acetate gradients).

  • Validation: Confirm structure via ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Nitroreductase (NTR) Activation Assay

A simple fluorescence increase upon adding a biological sample is insufficient to claim NTR selectivity. This protocol utilizes Dicoumarol , a potent competitive inhibitor of NTR, to self-validate that the signal is strictly enzyme-mediated 1.

  • Buffer Preparation: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution at pH 7.4.

  • Probe Stock: Dissolve the synthesized probe in DMSO to create a 1 mM stock.

  • Reaction Setup: In a 96-well black microplate, prepare three distinct groups (Total volume = 200 µL/well, final DMSO < 5%):

    • Group A (Blank): Probe (10 µM) + NADH (500 µM) in PBS.

    • Group B (Test): Probe (10 µM) + NADH (500 µM) + NTR (varying from 0.1 to 2.0 µg/mL).

    • Group C (Validation Control): Probe (10 µM) + NADH (500 µM) + NTR (2.0 µg/mL) + Dicoumarol (50 µM) .

  • Incubation & Kinetics: Incubate at 37 °C. Read fluorescence continuously using a microplate reader (λ_ex = 360 nm, λ_em = 470 nm) for 120 minutes.

  • Data Interpretation: Group B should show a time- and concentration-dependent exponential increase in fluorescence. Group C must remain near the baseline of Group A, proving causality between NTR activity and probe activation.

Protocol 3: Live-Cell Hypoxia Imaging

To validate the probe in a biological context, it must differentiate between normoxic and hypoxic cells.

  • Cell Culture: Seed A549 or HeLa cells in 35 mm glass-bottom confocal dishes at a density of 1 × 10⁵ cells/dish. Incubate overnight at 37 °C in 5% CO₂.

  • Hypoxia Induction (Self-Validating System):

    • Normoxic Control: Leave one set of dishes in the standard incubator (21% O₂).

    • Hypoxic Test: Transfer the second set of dishes to a specialized hypoxic incubator chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 6 to 12 hours.

  • Probe Incubation: Wash cells twice with PBS. Add the fluorescent probe (diluted in serum-free media to a final concentration of 5-10 µM) to both normoxic and hypoxic dishes. Incubate for 1 hour at 37 °C.

  • Imaging: Wash cells three times with PBS to remove unbound probe. Image immediately using a confocal laser scanning microscope (Excitation: 405 nm laser; Emission filter: 450–500 nm).

  • Analysis: Hypoxic cells will display bright intracellular fluorescence (indicating high endogenous NTR activity/reductive stress), whereas normoxic cells will display minimal background signal.

References

  • 4 PubChemLite - 5-nitroquinoline-8-sulfonyl chloride (C9H5ClN2O4S). Université du Luxembourg.

  • 1 Kinetically Orthogonal Probe for Simultaneous Measurement of H2S and Nitroreductase: A Refined Method to Predict the Invasiveness of Tumor Cells. Analytical Chemistry (ACS Publications).

  • 2 From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases. Journal of the American Chemical Society (ACS Publications).

  • 3 Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Nitroquinoline-8-Sulfonyl Chloride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with 5-Nitroquinoline-8-sulfonyl chloride (CAS: 855766-52-8)[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with 5-Nitroquinoline-8-sulfonyl chloride (CAS: 855766-52-8)[1].

Working with this bifunctional building block requires a deep understanding of its molecular topology. The compound presents two competing structural dynamics:

  • Electronic Hypersensitivity (Para-Effect): The strongly electron-withdrawing nitro group at the 5-position is para to the sulfonyl chloride at the 8-position on the carbocyclic ring. This resonance-driven electron withdrawal drastically increases the electrophilicity of the sulfonyl sulfur, making it highly susceptible to rapid hydrolysis[2].

  • Kinetic Blocking (Peri-Effect): The 8-position is sterically crowded by the adjacent quinoline nitrogen (position 1) and its lone pair, creating a high kinetic barrier for bulky nucleophiles[3].

Below, you will find field-proven troubleshooting FAQs, standardized protocols, and mechanistic workflows to ensure your amidation reactions succeed.

Troubleshooting FAQs

Q1: My sulfonamide synthesis yields mostly 5-nitroquinoline-8-sulfonic acid. How do I prevent this rapid hydrolysis? A1: The para-nitro group makes the sulfonyl chloride exceptionally prone to hydrolysis[2]. Even trace moisture in the air or solvents will preferentially attack the highly electrophilic sulfonyl group over your target amine.

  • Causality & Solution: Water acts as a small, unhindered nucleophile that easily bypasses the peri-steric hindrance. You must use strictly anhydrous solvents (e.g., stored over 3Å molecular sieves) and flush the reaction vessel with argon. Never use aqueous base solutions (like Na2​CO3​ ) during the coupling phase; rely exclusively on anhydrous organic bases like N,N-diisopropylethylamine (DIPEA)[4].

Q2: When reacting with secondary or bulky primary amines, the reaction stalls at 30-40% conversion. Why? A2: This is a direct result of the peri-steric hindrance between the 8-sulfonyl group and the quinoline nitrogen[3]. If you are using pyridine as a base, it forms a bulky sulfonylpyridinium intermediate. When a sterically demanding amine attempts an SN​2 -like attack on this intermediate, the transition state becomes too encumbered to proceed.

  • Causality & Solution: Switch from pyridine to a non-nucleophilic base like DIPEA, which acts as a proton sponge without forming a stable, bulky intermediate. If the reaction is still sluggish, add a catalytic amount of 4-Dimethylaminopyridine (DMAP) and elevate the temperature to 40–50 °C to overcome the kinetic barrier[4].

Q3: The reaction mixture turns black, and I isolate complex mixtures instead of the product. What causes this degradation? A3: The highly electron-deficient nature of the 5-nitroquinoline core makes it susceptible to nucleophilic aromatic substitution ( SN​Ar ) or the formation of Meisenheimer complexes[2]. Strong, unhindered nucleophiles or excessive heating in the presence of strong bases can lead to an attack on the quinoline ring itself rather than the sulfonyl group.

  • Causality & Solution: Maintain reaction temperatures below 50 °C. Ensure the amine is added dropwise at 0 °C to control the initial exotherm and strictly limit the equivalents of the base used[4].

Q4: I successfully formed the sulfonamide, but I cannot dissolve it for NMR or purification. What should I do? A4: The planar quinoline ring combined with the highly polar nitro and sulfonamide groups creates a rigid crystal lattice with strong intermolecular hydrogen bonding, drastically reducing solubility in standard organic solvents like chloroform or ethyl acetate.

  • Causality & Solution: Avoid standard silica gel chromatography with hexanes/ethyl acetate. Instead, purify the crude product by trituration in hot ethanol or methanol. For NMR analysis, exclusively use DMSO- d6​ [5].

Standardized Experimental Protocols

To ensure a self-validating system, follow these methodologies precisely. The exclusion of water and the controlled addition of reagents are non-negotiable.

Protocol 1: Anhydrous Synthesis of 5-Nitroquinoline-8-Sulfonamides
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with argon gas for 5 minutes.

  • Amine Solution: Dissolve the target amine (1.2 equiv) and anhydrous DIPEA (2.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a 0.1 M concentration. Cool the mixture to 0 °C using an ice-water bath[4].

  • Activation: In a separate dry vial, dissolve 5-nitroquinoline-8-sulfonyl chloride (1.0 equiv) in a minimum volume of anhydrous DCM.

  • Coupling: Add the sulfonyl chloride solution dropwise to the amine mixture over 15 minutes. This slow addition prevents local heating and suppresses SN​Ar side reactions[4].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor the consumption of the sulfonyl chloride via TLC (using 5% Methanol in DCM as the eluent).

Protocol 2: Workup and Isolation
  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride ( NH4​Cl ) to neutralize the organic base[5].

  • Extraction: Extract the aqueous layer three times with DCM. (Note: If the product precipitates as a solid during quenching, bypass extraction and collect the solid directly via vacuum filtration).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure[5].

  • Purification: Purify the crude residue by recrystallization from hot ethanol or via flash chromatography using a DCM/Methanol gradient[3].

Quantitative Data: Optimization Matrix

Use the following empirically derived matrix to select the optimal conditions based on the steric profile of your target amine.

Amine TypeRecommended BaseSolventTemp (°C)Expected YieldMechanistic Rationale
Primary (Unhindered) Pyridine or DIPEADCM0 to 2580–95%Minimal steric clash; rapid nucleophilic attack at the sulfonyl center[4].
Primary (Bulky) DIPEATHF25 to 4060–80%DIPEA prevents stable bulky intermediate formation; THF allows safe heating[3].
Secondary (Unhindered) DIPEA + DMAP (cat.)DCM2570–85%DMAP acts as a highly nucleophilic acyl transfer catalyst to overcome peri-sterics.
Secondary (Bulky) NaH or LiHMDSTHF0 to 6540–60%Requires pre-deprotonation of the amine to force the attack on the hindered 8-position.

Pathway Visualizations

The following diagrams map the logical decision trees and mechanistic pathways governing these reactions.

Workflow Start 5-Nitroquinoline-8-sulfonyl chloride Moisture Moisture Present? Start->Moisture Hydrolysis Hydrolysis to Sulfonic Acid (Reaction Fails) Moisture->Hydrolysis Yes Anhydrous Anhydrous Conditions (DCM/THF, Base) Moisture->Anhydrous No Amine Add Amine (1.2 - 2.0 eq) Anhydrous->Amine Steric Sterically Hindered Amine? Amine->Steric Heat Increase Temp / Add DMAP Steric->Heat Yes Success 5-Nitroquinoline-8-sulfonamide (Target Product) Steric->Success No Heat->Success

Decision tree for troubleshooting 5-Nitroquinoline-8-sulfonamide synthesis workflows.

Mechanism cluster_0 Undesired Pathway (Hydrolysis) cluster_1 Desired Pathway (Amidation) Substrate 5-Nitroquinoline-8-sulfonyl chloride (Highly Electrophilic) Water H2O Attack Substrate->Water Base DIPEA / DMAP Substrate->Base SulfonicAcid 5-Nitroquinoline-8-sulfonic acid + HCl Water->SulfonicAcid Intermediate Activated Complex (Overcomes Sterics) Base->Intermediate AmineAttack Amine Nucleophilic Attack Intermediate->AmineAttack Product Sulfonamide Product AmineAttack->Product

Mechanistic divergence between competitive hydrolysis and desired amidation pathways.

References

  • [1] 5-nitroquinoline-8-sulfonyl chloride (C9H5ClN2O4S) - PubChemLite, uni.lu.1

  • [5] Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas, PMC (nih.gov). 5

  • [2] Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity, MDPI. 2

  • [4] The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoline Sulfonamides, Benchchem. 4

  • [3] Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study, PMC (nih.gov). 3

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Nitroquinoline-8-Sulfonyl Chloride

Welcome to the Technical Support Center for 5-Nitroquinoline-8-sulfonyl chloride (CAS: 855766-52-8) . Designed for researchers, application scientists, and drug development professionals, this portal provides field-prove...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Nitroquinoline-8-sulfonyl chloride (CAS: 855766-52-8) . Designed for researchers, application scientists, and drug development professionals, this portal provides field-proven troubleshooting guides, mechanistic insights, and optimized standard operating procedures (SOPs) for handling and reacting this highly electrophilic building block.

Part 1: Diagnostic Center & FAQs (Handling & Reactivity)

Q1: Why does my 5-nitroquinoline-8-sulfonyl chloride degrade so rapidly on the bench, and why do I see a massive baseline spot on my TLC?

A: That highly polar baseline spot is 5-nitroquinoline-8-sulfonic acid , the product of rapid hydrolysis[1]. The causality lies in the electronic structure of the molecule: the 5-nitro group exerts a powerful electron-withdrawing effect (both inductive −I and resonance −M ) across the conjugated quinoline π -system[2]. This severely depletes electron density at the 8-position sulfur atom, making the sulfonyl chloride exceptionally electrophilic and lowering the activation energy for nucleophilic attack by atmospheric moisture.

  • Prevention: Always store the reagent under an inert atmosphere (Ar/N 2​ ) at -20 °C. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.

Q2: What is the optimal base for amidation reactions with this compound? Can I just use Triethylamine (TEA)?

A: While TEA is a stronger base, Pyridine is vastly superior for this specific substrate[3][4]. Pyridine does not just act as a proton scavenger; it acts as a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate . Furthermore, TEA can sometimes lead to localized heating and degradation if added too quickly. If an aliphatic base must be used due to solvent constraints, use DIPEA (Hünig's base), as its steric bulk prevents it from acting as a competing nucleophile.

Q3: How do I remove the pyridine catalyst during workup without losing my product to the aqueous layer?

A: This requires exploiting the specific pKa shifts caused by the nitro group. Standard quinoline has a pKa of ~4.9. However, the strongly electron-withdrawing 5-nitro group lowers the pKa of the quinoline nitrogen to approximately ~2.5–3.0. Pyridine has a pKa of 5.2.

  • The Self-Validating Fix: Wash your organic layer with saturated aqueous NH 4​ Cl (pH ~5.5) instead of 1N HCl. This pH is perfectly calibrated to protonate and extract the pyridine into the aqueous layer while leaving the 5-nitroquinoline scaffold unprotonated, ensuring your target sulfonamide remains entirely in the organic phase.

Part 2: Optimization Matrix (Quantitative Data)

To maximize yield and minimize the competing hydrolysis pathway, reaction parameters must be tightly controlled. The table below summarizes the optimization of reaction conditions for the amidation of quinoline-8-sulfonyl chlorides[4][5].

EntrySolventBase (Equiv)Temperature (°C)Time (h)Yield (%)Mechanistic Observation
1DCMTEA (2.0)25 (RT)4.042%High hydrolysis; slow conversion.
2DCMPyridine (2.0)25 (RT)4.065%Moderate yield; some thermal degradation.
3 DCM Pyridine (2.0) 0 25 2.0 88% Optimal; clean conversion, minimal hydrolysis.
4THFDIPEA (2.0)0 253.075%Slower reaction; good for poorly soluble amines.
5PyridineNone (Solvent)0 251.592%Best for highly deactivated/weak amines.

Part 3: Mechanistic & Workflow Visualizations

Workflow A 5-Nitroquinoline-8- sulfonyl chloride C Anhydrous DCM 0 °C to RT, 2h A->C B Amine (1.1 eq) + Pyridine (2.0 eq) B->C D Crude Mixture C->D Complete E Sat. NH4Cl Wash (pH ~5.5) D->E Quench F Pure Sulfonamide E->F Organic Phase

Fig 1. Optimized standard operating workflow for the amidation of 5-nitroquinoline-8-sulfonyl chloride.

Mechanism Start 5-Nitroquinoline-8-sulfonyl chloride (Highly Electrophilic) Intermediate Sulfonylpyridinium Intermediate (Reactive Species) Start->Intermediate + Pyridine Byproduct 5-Nitroquinoline-8-sulfonic acid (Hydrolysis Byproduct) Start->Byproduct Direct Hydrolysis (Slow) Pyridine Pyridine (Catalyst) Product Target Sulfonamide (Desired Product) Intermediate->Product + Amine (Fast) Intermediate->Byproduct + H2O (Side Reaction) Amine Amine Nucleophile Water Trace H2O

Fig 2. Mechanistic pathway demonstrating pyridine-catalyzed amidation and competing hydrolysis.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Preparation of 5-Nitroquinoline-8-sulfonyl chloride from Sulfonic Acid

If commercial stocks are degraded, you can regenerate the active sulfonyl chloride from the sulfonic acid byproduct[1].

  • Setup: In an oven-dried round-bottom flask under Argon, add 5-nitroquinoline-8-sulfonic acid (1.0 equiv) and Phosphorus pentachloride (PCl 5​ , 1.1 equiv).

  • Reaction: Intimately mix the solids. Heat the mixture to reflux (approx. 145 °C) for 1 hour. The mixture will liquefy as the reaction proceeds.

  • Quench: Cool the mixture to room temperature and carefully pour it over crushed ice to decompose excess phosphorus halides.

  • Isolation: Extract the aqueous mixture with Chloroform (CHCl 3​ ) or DCM (3 × 30 mL).

  • Purification: Dry the combined organic fractions over anhydrous MgSO 4​ , filter, and evaporate in vacuo. Recrystallize the crude residue from benzene-petroleum ether to yield pure crystalline 5-nitroquinoline-8-sulfonyl chloride.

SOP 2: Optimized Amidation (Sulfonamide Coupling)

This protocol utilizes the nucleophilic catalysis of pyridine to ensure rapid conversion before hydrolysis can occur[3][4].

  • Preparation: Dissolve 5-nitroquinoline-8-sulfonyl chloride (1.0 equiv, 0.5 mmol) in strictly anhydrous DCM (5 mL) in an oven-dried flask.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and purge with Argon. Self-validation step: The low temperature suppresses the activation energy for water attack.

  • Addition: Add the target amine (1.1 equiv) dissolved in 1 mL of anhydrous DCM, followed immediately by the dropwise addition of anhydrous Pyridine (2.0 equiv).

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature for 1.5 to 2 hours. Monitor via TLC (EtOAc/Hexane) until the starting material is consumed.

  • Workup: Quench the reaction by adding 10 mL of cold distilled water. Separate the organic layer.

  • Washing (Critical): Wash the organic layer twice with 10 mL of saturated aqueous NH 4​ Cl. This selectively removes the pyridine catalyst without protonating the product. Wash once with brine.

  • Drying: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the target sulfonamide.

References

  • [5] Optimization of reaction conditions for the synthesis of QSC-Sulfonates. Heterocyclic Letters. 5

  • [1] 18704-37-5 - Physico-chemical Properties & Preparation. ChemBK. 1

  • [2] Synthesis, biological evaluation, molecular modeling, and DFT calculations of novel quinoline-conjugated sulfonyl hydrazones as potential anticancer agents. DOI.org. 2

  • [3] A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor. NIH / PMC. 3

  • [4] Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline. NIH / PMC. 4

Sources

Troubleshooting

Technical Support Center: 5-Nitroquinoline-8-Sulfonyl Chloride Amidation

Welcome to the Application Science Troubleshooting Portal. 5-Nitroquinoline-8-sulfonyl chloride is a highly reactive, bifunctional electrophile widely used to synthesize sulfonamide-based therapeutics and biochemical pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Troubleshooting Portal. 5-Nitroquinoline-8-sulfonyl chloride is a highly reactive, bifunctional electrophile widely used to synthesize sulfonamide-based therapeutics and biochemical probes. However, the synergistic electron-withdrawing effects of the quinoline nitrogen and the C-5 nitro group render this scaffold highly susceptible to divergent side reactions.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting strategies to help you maximize your sulfonamide yields and eliminate unwanted byproducts.

Mechanistic Overview & Pathway Analysis

Understanding the reactivity of 5-nitroquinoline-8-sulfonyl chloride requires analyzing its electrophilic sites. While the sulfonyl chloride at C-8 is the intended target for amine nucleophiles, the molecule possesses competing reactive centers. The diagram below illustrates the delicate balance between the desired amidation and the three primary side reactions: hydrolysis, Nucleophilic Aromatic Substitution (SNAr), and bis-sulfonylation.

G SM 5-Nitroquinoline-8-sulfonyl chloride + Amine (R-NH2) Desired Desired Pathway 5-Nitroquinoline-8-sulfonamide SM->Desired Controlled Amidation (0°C, Anhydrous) Hydrolysis Side Reaction 1: Hydrolysis to Sulfonic Acid SM->Hydrolysis H2O Attack (Moisture) SNAr Side Reaction 2: SNAr at C-5 (Nitro Displacement) SM->SNAr Excess Amine / Heat (Nucleophilic Attack at C-5) BisSulf Side Reaction 3: Bis-sulfonylation (Imide Formation) Desired->BisSulf Excess Base + SO2Cl (Deprotonation of Product)

Reaction pathways of 5-Nitroquinoline-8-sulfonyl chloride with amines.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major peak corresponding to [M-Cl+OH]⁺. Why is my sulfonyl chloride hydrolyzing so rapidly, and how do I prevent it? Expert Insight: You are observing the formation of 5-nitroquinoline-8-sulfonic acid, driven by competitive hydrolysis. The C-5 nitro group significantly increases the electrophilicity of the sulfonyl group at C-8 via inductive and resonance effects, making it exceptionally moisture-sensitive compared to standard benzenesulfonyl chlorides. Causality & Solution: Water outcompetes the amine if the solvent is not strictly anhydrous or if the amine hydrochloride salt introduces ambient moisture into the system. As detailed in foundational synthetic protocols for quinoline sulfonamides [1], maintaining absolute anhydrous conditions is critical.

  • Action: Use strictly anhydrous solvents (e.g., DCM or THF dried over molecular sieves). If using an amine hydrochloride salt, neutralize it in situ with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) rather than aqueous bases.

Q2: I am observing an intensely colored (deep orange/red) byproduct, and the mass suggests the loss of the nitro group. What is happening? Expert Insight: You are observing Nucleophilic Aromatic Substitution (SNAr). The quinoline ring is highly electron-deficient, and the C-5 position is strongly activated toward SNAr pathways by both the para-relationship to the quinoline nitrogen and the attached nitro group [2]. Causality & Solution: When highly nucleophilic amines (e.g., aliphatic secondary amines like pyrrolidine or piperidine) are used in excess or at elevated temperatures (>25°C), they can attack the C-5 position, displacing the nitrite ion (NO₂⁻) to form a 5-aminoquinoline-8-sulfonamide derivative.

  • Action: Strictly control the stoichiometry (1.0 to 1.05 equivalents of amine). Maintain the reaction temperature at 0°C to 5°C during the addition phase, and do not exceed room temperature. Use a weaker, sterically hindered base (DIPEA) as the acid scavenger instead of an excess of your reactant amine.

Q3: When reacting with a primary amine, I get a mixture of the desired sulfonamide and a higher-molecular-weight species. How do I stop this? Expert Insight: Primary sulfonamides possess an acidic N-H proton (pKa ~8–10). In the presence of a base, this proton is removed, generating a sulfonamide anion that can attack a second molecule of 5-nitroquinoline-8-sulfonyl chloride, leading to bis-sulfonylation (formation of a sulfonylimide). Causality & Solution: Excess base and a localized excess of sulfonyl chloride drive this equilibrium forward.

  • Action: Always add the sulfonyl chloride dropwise to a solution of the amine (inverse addition) to ensure the amine is always in slight excess relative to the unreacted sulfonyl chloride.

Q4: The starting material is poorly soluble in DCM, leading to a heterogeneous mixture and incomplete conversion. Can I change the solvent? Expert Insight: 5-Nitroquinoline-8-sulfonyl chloride exhibits rigid planar stacking, limiting its solubility in non-polar or moderately polar halogenated solvents. Causality & Solution: While DCM is standard, the undissolved sulfonyl chloride reacts slowly, giving ambient moisture more time to cause hydrolysis.

  • Action: Switch to anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN). Both coordinate better with the scaffold, improving solubility and reaction kinetics without interfering with the amidation.

Quantitative Data & Side Reaction Diagnostics

Use the following diagnostic table to quickly identify and resolve issues based on your analytical readouts.

Side ReactionPrimary CauseLC-MS / Analytical MarkerMitigation Strategy
Hydrolysis Trace moisture in solvent, atmosphere, or amine salt.[M - Cl + OH]⁺ (Formation of sulfonic acid)Use strictly anhydrous solvents; dry amine salts under vacuum.
SNAr (C-5 Attack) Excess nucleophilic amine; Reaction Temp > 25°C.[M - NO₂ + NR₂]⁺ (Loss of nitro group, deep red/orange color)Maintain 0°C; limit amine to 1.05 eq; avoid excess reactant amine as base.
Bis-sulfonylation Localized excess of sulfonyl chloride and strong base.[2M(core) + Amine - 2Cl]⁺ (High MW imide formation)Inverse addition (dropwise sulfonyl chloride into amine); use DIPEA.
Incomplete Conversion Poor solubility of the sulfonyl chloride in DCM.Unreacted SM [M+H]⁺ (Heterogeneous mixture)Substitute DCM with anhydrous THF or MeCN to improve solvation.

Self-Validating Experimental Protocol

This optimized methodology is designed to maximize amidation while actively suppressing hydrolysis, SNAr, and bis-sulfonylation. Optimized methodologies for 8-quinolinesulfonyl chlorides emphasize strict temperature control (0–5 °C) and controlled addition [3].

Objective: Synthesis of 5-Nitroquinoline-8-Sulfonamides. Materials: 5-Nitroquinoline-8-sulfonyl chloride (1.0 eq), Primary/Secondary Amine (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous THF.

Step 1: Preparation of the Amine Solution

  • Action: Dissolve the amine (1.05 eq) and DIPEA (2.0 eq) in anhydrous THF (0.2 M relative to amine) under an inert atmosphere (N₂ or Ar).

  • Causality: DIPEA is sterically hindered, preventing it from acting as a nucleophile (suppressing SNAr and unwanted sulfonylation), while effectively scavenging the HCl byproduct generated during the reaction.

Step 2: Temperature Control

  • Action: Cool the amine solution to 0–5 °C using an ice-water bath.

  • Causality: Low temperature dramatically reduces the rate of the higher-activation-energy SNAr reaction at the C-5 position, favoring the kinetically rapid, low-activation-energy sulfonyl chloride substitution.

Step 3: Inverse Addition

  • Action: Dissolve 5-Nitroquinoline-8-sulfonyl chloride (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the cooled amine solution over 30 minutes.

  • Causality: Inverse addition ensures the sulfonyl chloride is always the limiting reagent in the reaction flask. This prevents the newly formed sulfonamide from reacting with excess sulfonyl chloride, thereby suppressing bis-sulfonylation.

Step 4: Self-Validation & Monitoring

  • Action: After 1 hour at 0 °C, sample the reaction for TLC (Eluent: 5% MeOH in DCM) or LC-MS.

  • Validation Checkpoint:

    • System Validated: If starting material is consumed and a single major product mass [M+H]⁺ is observed, proceed to Step 5.

    • System Compromised: If [M-Cl+OH]⁺ (sulfonic acid) is observed as a major peak, ambient moisture has breached the system. Discard the mixture and rigorously dry glassware/solvents for the next run.

Step 5: Quenching and Workup

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with cold 0.5 M HCl (to remove excess amine and DIPEA), followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Benchchem. The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoline Sulfonamides.
  • Semantic Scholar. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • MDPI. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.
Optimization

preventing hydrolysis of 5-Nitroquinoline-8-sulfonyl chloride during reactions

Technical Support Center: Preventing Hydrolysis of 5-Nitroquinoline-8-sulfonyl Chloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regardin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Hydrolysis of 5-Nitroquinoline-8-sulfonyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the handling of highly reactive electrophiles. 5-Nitroquinoline-8-sulfonyl chloride (CAS 855766-52-8) is a potent reagent for sulfonamide synthesis. However, its unique structural features make the sulfonyl sulfur exceptionally electrophilic, drastically increasing its susceptibility to nucleophilic attack by ambient moisture.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure scientific integrity and maximize your reaction yields.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does 5-Nitroquinoline-8-sulfonyl chloride hydrolyze so much faster than standard reagents like tosyl chloride? A1: The causality lies in the electronic effects of the quinoline ring. The nitro group at the 5-position exerts a strong inductive and resonance electron-withdrawing effect, which propagates through the conjugated system to the sulfonyl group at the 8-position. This creates a highly positive partial charge on the sulfur atom, significantly lowering the activation energy for nucleophilic attack by water. In this hydrolysis mechanism, water acts as a nucleophile that displaces the chloride ion, rapidly forming the unreactive sulfonic acid byproduct and corrosive HCl vapors[1].

Q2: How can I establish a self-validating system to ensure my reaction environment is truly anhydrous? A2: A self-validating protocol relies on strict in-process controls rather than assumptions. Before adding the sulfonyl chloride, you must validate your solvent's dryness. Use Karl Fischer titration to quantify the water content of your solvents and reagents (which must strictly be <50 ppm)[2]. Furthermore, dry all glassware in an oven at >120 °C for at least 4 hours, and assemble the apparatus under a positive pressure of dry argon or nitrogen to exclude atmospheric moisture[2].

Q3: Can I use Schotten-Baumann conditions (aqueous biphasic) with this specific reagent? A3: While Schotten-Baumann conditions (typically utilizing a biphasic system like CH₂Cl₂ and aqueous NaOH) are classic for amide synthesis because the base neutralizes the HCl byproduct and drives the reaction forward[3], they are highly risky for 5-Nitroquinoline-8-sulfonyl chloride. The extreme electrophilicity of this reagent means that hydrolysis often outpaces the desired amine nucleophilic attack. If you must use these conditions to handle water-soluble amines, you must utilize rapid counter-current mixing or continuous flow conditions to minimize the reagent's residence time in the aqueous phase, similar to optimized continuous Schotten-Baumann routes developed for acyl sulfonamides[4].

Part 2: Quantitative Data - Solvent & Base Optimization

To guide your experimental design, the following table summarizes the impact of different solvent and base combinations on the hydrolysis rate versus the target sulfonamide yield.

Solvent SystemBaseTemperatureRelative Hydrolysis (%)Sulfonamide Yield (%)
Anhydrous CH₂Cl₂Pyridine0 °C< 2%> 95%
Anhydrous THFTriethylamine (TEA)25 °C12%82%
DMF (Standard)K₂CO₃ (Solid)25 °C45%48%
CH₂Cl₂ / H₂O (Biphasic)NaOH (aq)0 °C35%60%

Note: Pyridine in CH₂Cl₂ at 0 °C provides the optimal balance by acting as both a nucleophilic catalyst and an acid scavenger without introducing moisture.

Part 3: Experimental Workflow & Visualization

To ensure trust and reproducibility, the entire workflow must be systematically mapped out. The following diagram illustrates the logical relationship between preparation, execution, and self-validation during the anhydrous reaction.

G Start Reagent Prep: Lyophilize Amine, Dry Sulfonyl Chloride Setup Schlenk Line Setup: Purge with Argon (3x) Start->Setup Solvent Solvent Prep: Distill CH2Cl2 over CaH2 Solvent->Setup Glassware Glassware Prep: Oven-dry >120°C, cool under Ar Glassware->Setup Addition Reaction Execution: Dropwise Addition at 0°C Setup->Addition Combine under Ar Monitor In-Process Control: LC-MS of Anhydrous Aliquot Addition->Monitor React 15-30 min Success Target Mass Detected (Proceed to Quench) Monitor->Success Self-Validation Pass Hydrolysis Sulfonic Acid Detected (Abort/Troubleshoot Moisture) Monitor->Hydrolysis Self-Validation Fail

Experimental workflow for anhydrous sulfonamide synthesis with built-in LC-MS validation.

Part 4: Step-by-Step Methodology

Protocol: Anhydrous Synthesis of Sulfonamides using 5-Nitroquinoline-8-sulfonyl chloride

Mechanistic Rationale: This protocol utilizes anhydrous CH₂Cl₂ and pyridine. Pyridine acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate while simultaneously scavenging the HCl byproduct. The strict temperature control (0 °C) suppresses the activation energy required for ambient moisture hydrolysis[5].

Step 1: System Preparation (Self-Validating)

  • Dry a 50 mL two-neck round-bottom flask containing a magnetic stir bar in an oven at >120 °C for at least 4 hours[2].

  • Transfer the flask to a Schlenk line while hot and evacuate/backfill with ultra-pure Argon three times.

  • Validate solvent dryness by performing a Karl Fischer titration on the CH₂Cl₂ (must read <50 ppm H₂O)[2].

Step 2: Reagent Dissolution

  • Dissolve 1.0 equivalent of the target amine in 10 mL of the validated anhydrous CH₂Cl₂ under Argon.

  • Add 2.0 equivalents of anhydrous pyridine (freshly distilled over KOH).

  • Cool the reaction mixture to 0 °C using an ice-water bath and allow it to equilibrate for 10 minutes.

Step 3: Electrophile Addition

  • In a separate, argon-purged vial, dissolve 1.05 equivalents of 5-Nitroquinoline-8-sulfonyl chloride in 5 mL of anhydrous CH₂Cl₂.

  • Using a gas-tight syringe, add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes[2]. Causality Check: Dropwise addition prevents localized heating (exotherms) that would otherwise accelerate thermal decomposition or side reactions with trace nucleophiles.

Step 4: Reaction Monitoring & Work-up

  • Stir the reaction at 0 °C for 1 hour.

  • Withdraw a 10 µL aliquot using an argon-purged syringe, dilute in dry acetonitrile, and analyze via LC-MS. Self-Validation Check: Look for the absence of the m/z peak corresponding to 5-nitroquinoline-8-sulfonic acid (the +18 Da hydrolysis product).

  • Once complete, quench the reaction by pouring it into 20 mL of cold, saturated aqueous NH₄Cl.

  • Promptly extract the product into an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Causality Check: Rapid extraction reduces the opportunity for any unreacted sulfonyl chloride or sensitive product to hydrolyze during the aqueous work-up procedure[5].

References

  • Benchchem. "Preventing decomposition of sulfonyl chloride during reaction". Benchchem Tech Support.
  • Benchchem. "preventing hydrolysis of 2-Nitroethane-1-sulfonyl chloride during reactions". Benchchem Tech Support.
  • HoriazonChemical. "Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention". HoriazonChemical.
  • Grokipedia. "Schotten–Baumann reaction". Grokipedia.
  • ACS Publications. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide". Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Purification of Sulfonamides Derived from 5-Nitroquinoline-8-sulfonyl chloride

Welcome to the technical support center for the purification of sulfonamides derived from 5-nitroquinoline-8-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of sulfonamides derived from 5-nitroquinoline-8-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this specific class of compounds. The inherent characteristics of the 5-nitroquinoline moiety, particularly the presence of the nitro group and the quinoline ring system, can present unique challenges during purification. This resource aims to equip you with the knowledge to overcome these obstacles and achieve high purity for your target sulfonamides.

I. Understanding the Challenges

The purification of sulfonamides derived from 5-nitroquinoline-8-sulfonyl chloride requires careful consideration of several factors:

  • Polarity: The presence of the sulfonamide group and the nitroquinoline core imparts a moderate to high degree of polarity to the molecule. This influences the choice of chromatographic conditions and recrystallization solvents.

  • Solubility: These compounds often exhibit limited solubility in common organic solvents, which can complicate both reaction work-up and purification. Finding a suitable solvent system is crucial for successful purification.[1][2]

  • Impurities: The synthesis of these sulfonamides can lead to various impurities, including unreacted starting materials (the amine and 5-nitroquinoline-8-sulfonyl chloride), hydrolyzed sulfonyl chloride (5-nitroquinoline-8-sulfonic acid), and potential side-products. The similar polarities of these impurities to the desired product can make separation challenging.

  • Color: The nitro group often imparts a color to the compounds, which can sometimes interfere with visual assessment during column chromatography.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your 5-nitroquinoline-8-sulfonamides in a question-and-answer format.

Recrystallization Issues

Q1: My sulfonamide product "oils out" instead of crystallizing during recrystallization. What should I do?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of forming crystals. This often happens when the solution is too concentrated, cools too quickly, or when significant impurities are present.[3]

  • Causality: The high concentration of solute and impurities can lower the melting point of the mixture to below the temperature of the crystallization solution.[3]

  • Solutions:

    • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution and then allow it to cool slowly.[3]

    • Slower Cooling: Insulate the flask to encourage gradual cooling. This provides more time for ordered crystal lattice formation.

    • Solvent System Modification: The current solvent may not be ideal. Experiment with a different solvent or a co-solvent system. For sulfonamides, mixtures like ethanol/water or isopropanol/water can be effective.[3]

    • Pre-Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[3]

Q2: No crystals are forming, even after the solution has cooled completely.

A2: This is a common issue that can arise from either insufficient supersaturation or the use of too much solvent.

  • Causality: For crystallization to occur, the solution must be supersaturated, meaning the concentration of the solute is higher than its solubility at that temperature. If too much solvent is used, the solution may not reach the point of supersaturation upon cooling.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. This creates microscopic imperfections that can act as nucleation sites for crystal growth. Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.[3]

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your sulfonamide and then allow the solution to cool again.

    • Lower the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath to further decrease the solubility of your compound.[3]

Column Chromatography Issues

Q3: I'm having poor separation of my sulfonamide from impurities on a silica gel column.

A3: Poor separation in column chromatography is often related to an inappropriate mobile phase composition.[4]

  • Causality: The polarity of the eluent directly affects the retention of compounds on the silica gel. If the eluent is too polar, all components will travel quickly down the column with little separation. If it's not polar enough, the compounds may not move at all.

  • Solutions:

    • Optimize the Mobile Phase:

      • Adjust Polarity: For normal-phase chromatography on silica gel, if your compounds are eluting too quickly (high Rf on TLC), decrease the polarity of the mobile phase (e.g., increase the proportion of a non-polar solvent like hexane in a hexane/ethyl acetate mixture). If they are not moving (low Rf), increase the eluent's polarity (e.g., increase the proportion of ethyl acetate).[4]

      • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often very effective for separating compounds with a range of polarities.[4] For example, you could start with a low polarity mixture like 9:1 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.

    • Sample Loading:

      • Dry Loading: For compounds with limited solubility in the mobile phase, dry loading is recommended. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, and then carefully evaporate the solvent. The resulting dry powder can then be loaded onto the top of the column.[4] This prevents the sample from precipitating at the top of the column.

Q4: My purified sulfonamide fractions are still showing impurities by TLC analysis.

A4: This can be due to several factors, including column overloading, co-elution of impurities with similar polarities, or decomposition of the compound on the silica gel.

  • Causality: Overloading the column with too much crude material will lead to broad, overlapping bands and poor separation. Some impurities may have very similar polarities to your desired product, making baseline separation difficult. The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

  • Solutions:

    • Reduce Sample Load: Use a smaller amount of crude material for the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel for difficult separations.[4]

    • Try a Different Stationary Phase: If separation on silica gel is consistently poor, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

    • Alternative Purification Technique: If column chromatography is not effective, consider other techniques like preparative thin-layer chromatography (prep-TLC) or recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are some good starting solvent systems for recrystallizing 5-nitroquinoline-8-sulfonamides?

A1: Due to their polarity, polar protic solvents or mixtures containing them are often good choices. Consider the following:

  • Ethanol/Water

  • Isopropanol/Water[3]

  • Acetone[5]

  • Ethyl Acetate

  • Acetonitrile[6][7]

It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sulfonamide.

Q2: What are the expected impurities in the synthesis of these sulfonamides?

A2: Common impurities may include:

  • Unreacted Amine: The starting amine used to synthesize the sulfonamide.

  • 5-Nitroquinoline-8-sulfonic acid: Formed from the hydrolysis of the starting sulfonyl chloride.

  • Other Nitroquinoline Isomers: Depending on the synthesis of the 5-nitroquinoline precursor, other isomers like 8-nitroquinoline may be present.[8]

  • Nitrosamine Impurities: Under certain conditions, nitrosating agents can lead to the formation of nitrosamine impurities, which are a safety concern.[9]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity and to monitor the progress of a reaction or column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can be used to detect even minor impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

IV. Experimental Protocols & Data

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude sulfonamide and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. If the solid dissolves completely, it is a good candidate solvent. Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude sulfonamide and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.[3]

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: First, analyze your crude product by TLC using various solvent systems (e.g., different ratios of hexane and ethyl acetate) to determine the optimal eluent for separation. The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in your chosen starting mobile phase. Pour the slurry into the column and gently tap to ensure even packing and remove air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica.[4]

  • Sample Loading (Dry Loading): Dissolve your crude sulfonamide in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure. Carefully add the resulting dry powder to the top of the packed column.

  • Elution: Carefully add your mobile phase to the column and begin elution. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Combine and Evaporate: Combine the fractions containing your pure product and remove the solvent under reduced pressure to obtain your purified sulfonamide.[4]

Data Summary: Recommended Starting Conditions
Purification TechniqueParameterRecommended Starting Condition
RecrystallizationSolvent SystemEthanol/Water, Isopropanol/Water, Acetone, Ethyl Acetate, Acetonitrile
Column ChromatographyStationary PhaseSilica Gel
Mobile Phase (Normal Phase)Hexane/Ethyl Acetate gradient
Mobile Phase (Reverse Phase)Acetonitrile/Water gradient

V. Visualizing the Workflow

Purification Workflow Diagram

Purification_Workflow Crude_Product Crude Sulfonamide Solubility_Test Solubility Tests Crude_Product->Solubility_Test Recrystallization Recrystallization Solubility_Test->Recrystallization Good Crystallization Column_Chromatography Column Chromatography Solubility_Test->Column_Chromatography Poor Crystallization / Oiling Out Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Purity_Analysis->Recrystallization Further Purification Needed Purity_Analysis->Column_Chromatography Further Purification Needed Pure_Product Pure Sulfonamide Purity_Analysis->Pure_Product Purity Confirmed

Caption: A generalized workflow for the purification of 5-nitroquinoline-8-sulfonamides.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Purification Issue Encountered Recrystallization_Issue Recrystallization Problem Start->Recrystallization_Issue Chromatography_Issue Chromatography Problem Start->Chromatography_Issue Oiling_Out Oiling Out Recrystallization_Issue->Oiling_Out No_Crystals No Crystals Forming Recrystallization_Issue->No_Crystals Poor_Separation Poor Separation Chromatography_Issue->Poor_Separation Impure_Fractions Fractions Still Impure Chromatography_Issue->Impure_Fractions Solution1 Re-dissolve & Dilute Slower Cooling Change Solvent Oiling_Out->Solution1 Solution2 Induce Crystallization Reduce Solvent Volume Lower Temperature No_Crystals->Solution2 Solution3 Optimize Mobile Phase Gradient Elution Dry Loading Poor_Separation->Solution3 Solution4 Reduce Sample Load Change Stationary Phase Alternative Technique Impure_Fractions->Solution4

Caption: A decision tree for troubleshooting common purification problems.

VI. References

  • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides - PMC. Available from: [Link]

  • Google Patents. Heterocyclic sulfonamides and methods of preparation thereof. Available from:

  • Taylor & Francis Online. Photoreaction of nitrobenzene derivatives with alkyl thiols giving sulfonamides and derivatives. Available from: [Link]

  • Google Patents. Separation of 5-nitroquinoline and 8-nitroquinoline. Available from:

  • ResearchGate. Technology of Preparing 8-Hydroxy-5-nitroquinoline. Available from: [Link]

  • Sarcouncil Journal of Biomedical Sciences. Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Available from: [Link]

  • PMC. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Available from: [Link]

  • PubChem. 5-nitroquinoline-8-sulfonamide. Available from: [Link]

  • PMC. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Available from: [Link]

  • PMC. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]

  • MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]

  • Asian Journal of Research in Chemistry. An Efficient and Alternative method for Synthesis of Nitroxoline. Available from: [Link]

  • PMC. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link]

  • Royal Society of Chemistry. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Available from: [Link]

  • MDPI. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Available from: [Link]

  • RSIS International. A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • European Patent Office. IMPROVED PROCESS FOR PRODUCING NITROXOLINE. Available from: [Link]

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Available from: [Link]

Sources

Optimization

Technical Support Center: Solvent Effects &amp; Troubleshooting for 5-Nitroquinoline-8-sulfonyl Chloride Reactions

Welcome to the Technical Support Center for 5-Nitroquinoline-8-sulfonyl chloride (5-NQSC) . As a highly reactive heteroaromatic electrophile, 5-NQSC is a critical building block in the synthesis of biologically active qu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Nitroquinoline-8-sulfonyl chloride (5-NQSC) . As a highly reactive heteroaromatic electrophile, 5-NQSC is a critical building block in the synthesis of biologically active quinoline sulfonamides. However, its unique electronic structure makes it exceptionally sensitive to solvent effects.

This guide is designed for researchers and drug development professionals. It provides field-proven insights into the causality behind solvent-substrate dynamics, actionable troubleshooting steps, and self-validating experimental protocols.

Part 1: Core Principles & Mechanistic Causality

To master reactions involving 5-NQSC, one must understand the electronic interplay between the substrate and the solvent. The 5-nitro group exerts a powerful electron-withdrawing effect (-I, -M) across the quinoline scaffold. This significantly amplifies the partial positive charge ( δ+ ) on the sulfur atom at the 8-position, rendering the sulfonyl chloride group hyper-electrophilic.

According to studies on the concerted solvent processes of heteroaromatic sulfonyl chlorides, the rate of solvolysis (reaction with the solvent) is highly dependent on solvent nucleophilicity ( NT​ ) and solvent ionizing power ( YCl​ ), as modeled by the extended Grunwald-Winstein equation [1]. Because 5-NQSC is so electrophilic, protic solvents (like water or methanol) will act as competing nucleophiles, rapidly degrading the starting material into 5-nitroquinoline-8-sulfonic acid before the desired aminolysis can occur. Therefore, maintaining a stable sulfonamide linkage requires strict control of the solvent environment [3].

G N1 5-Nitroquinoline-8-sulfonyl chloride (Highly Electrophilic) N2 Aprotic Solvent (e.g., DCM, THF) N1->N2 Dissolved in N3 Protic Solvent (e.g., MeOH, H2O) N1->N3 Dissolved in N4 Aminolysis Pathway (Nucleophilic Acyl Substitution) N2->N4 + Amine N5 Solvolysis Pathway (Hydrolysis/Alcoholysis) N3->N5 Solvent Attack N6 Target: 5-Nitroquinoline- 8-sulfonamide N4->N6 High Yield N7 Degradation: 5-Nitroquinoline- 8-sulfonic acid N5->N7 Side Reaction

Fig 1. Competing aminolysis and solvolysis pathways for 5-NQSC based on solvent selection.

Part 2: Troubleshooting Guide (Common Experimental Issues)

Q: Why am I seeing a massive, highly polar baseline peak in my LC-MS/TLC instead of my target sulfonamide? A: You are observing the solvolysis degradation product: 5-nitroquinoline-8-sulfonic acid. This occurs when your solvent is not strictly anhydrous or if you are using a protic co-solvent. The hyper-electrophilic nature of 5-NQSC causes it to react with trace water or alcohols faster than it reacts with sterically hindered amines. Action: Switch to anhydrous Dichloromethane (DCM) or 2-MeTHF [2], dry your glassware, and ensure your amine is not a hydrate salt.

Q: My reaction in THF is stalling at 50% conversion, and a white precipitate is forming. What is happening? A: The white precipitate is likely the hydrochloride salt of your starting amine. As the sulfonamidation proceeds, one equivalent of HCl is generated. If you did not add a tertiary amine base (like Pyridine or DIPEA) to scavenge the HCl, your nucleophilic amine will be protonated and rendered unreactive. Action: Add 2.0–2.5 equivalents of a non-nucleophilic base. Pyridine is often preferred as it can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.

Q: Can I use methanol to improve the solubility of my highly polar amine nucleophile? A: Absolutely not. Methanol is a strong hydrogen-bond donor and a potent nucleophile in the context of sulfonyl chlorides. It will rapidly undergo alcoholysis with 5-NQSC to form the methyl sulfonate ester, destroying your starting material. Action: If your amine is only soluble in protic media, you must use a biphasic Schotten-Baumann system (see Protocol B below).

Troubleshooting Start Issue: Low Sulfonamide Yield High Baseline Impurity CheckSolvent Is the solvent strictly anhydrous? Start->CheckSolvent Yes1 Yes CheckSolvent->Yes1 No1 No CheckSolvent->No1 CheckBase Is the base acting as a nucleophile? Yes1->CheckBase Action1 Dry solvent over 3Å molecular sieves or switch to Schotten-Baumann No1->Action1 Success Optimal Reaction Conditions Action1->Success Action2 Switch to non-nucleophilic base (e.g., DIPEA, Pyridine) CheckBase->Action2 Using 1°/2° amine base CheckBase->Success Using 3° amine base Action2->Success

Fig 2. Troubleshooting decision tree for resolving low yields in 5-NQSC sulfonamidation.

Part 3: FAQ - Solvent Selection & Handling

Q: What is the absolute best solvent system for reacting 5-NQSC with a secondary amine? A: Anhydrous Dichloromethane (DCM) paired with Pyridine or N,N-Diisopropylethylamine (DIPEA). DCM effectively dissolves the polar 5-NQSC without providing reactive protons, stabilizing the polar transition state of the SN​2 -like substitution mechanism.

Q: Is Schotten-Baumann viable for 5-NQSC given its high reactivity? A: Yes, but it relies on phase separation. In a biphasic system (e.g., DCM / Aqueous NaHCO3​ ), the 5-NQSC remains in the organic layer, protected from bulk water. The reaction occurs at the interface where the deprotonated amine meets the sulfonyl chloride. Vigorous stirring is mandatory to maximize interfacial surface area.

Part 4: Data Presentation

Table 1: Solvent Profiling for 5-NQSC Reactions
SolventClassificationSolvolysis Risk for 5-NQSCSolubilization of ReactantsRecommendation
Dichloromethane (DCM) Aprotic PolarVery LowExcellentHighly Recommended
Tetrahydrofuran (THF) Aprotic PolarLowExcellentRecommended (Must be strictly anhydrous)
Methanol (MeOH) Protic PolarExtremeGoodDO NOT USE (Rapid alcoholysis)
Water / Aqueous Base Protic PolarHighPoor (for 5-NQSC)Use only in Biphasic Schotten-Baumann
Toluene Aprotic Non-polarVery LowPoorNot Recommended (Precipitation issues)
Table 2: Grunwald-Winstein Parameters (Solvent Sensitivity)

Comparison of generic sulfonyl chlorides to highly electrophilic variants based on literature models.

Substrate TypeSensitivity to Solvent Nucleophilicity ( l )Sensitivity to Solvent Ionizing Power ( m )Primary Degradation Pathway in Protic Solvents
Standard Benzenesulfonyl Chloride~1.10~0.55Moderate Hydrolysis
Heteroaromatic Sulfonyl Chloride~1.25~0.60High Hydrolysis
5-Nitroquinoline-8-sulfonyl Chloride >1.30 (Estimated)>0.65 (Estimated)Extreme Hydrolysis (Rapid Degradation)

Part 5: Step-by-Step Methodologies

Protocol A: Strictly Anhydrous Sulfonamidation (Standard Method)

Use this protocol for organic-soluble amines to prevent solvolysis.

  • Preparation: Flame-dry a round-bottom flask under an argon or nitrogen atmosphere.

  • Dissolution: Dissolve the amine nucleophile (1.0 eq) and anhydrous Pyridine (2.5 eq) in anhydrous DCM (0.2 M concentration). Cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve 5-NQSC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes to control the exotherm and prevent side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (TLC Check): Spot the reaction mixture against a 5-NQSC standard on a silica TLC plate (Eluent: Hexane/EtOAc 3:1).

    • Success Indicator: Disappearance of the 5-NQSC spot and appearance of a new, highly UV-active/fluorescent product spot.

    • Failure Indicator: A heavy streak at the baseline indicates moisture contamination and sulfonic acid formation.

  • Workup: Quench with 1N HCl to remove excess Pyridine. Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Biphasic Schotten-Baumann Synthesis

Use this protocol for highly polar, water-soluble amines (e.g., amino acids).

  • Aqueous Phase: Dissolve the amine (1.0 eq) and NaHCO3​ (3.0 eq) in distilled water (0.5 M).

  • Organic Phase: Dissolve 5-NQSC (1.2 eq) in DCM (0.5 M).

  • Reaction: Add the organic phase to the aqueous phase at room temperature.

  • Critical Step: Stir the biphasic mixture vigorously ( >800 rpm) for 4–12 hours. The reaction relies entirely on the interfacial collision rate.

  • Self-Validation: Monitor the pH of the aqueous layer. It should remain basic (> pH 8). If it drops, the generated HCl is neutralizing the buffer, and more NaHCO3​ must be added.

  • Workup: Separate the layers. If the product is in the organic layer, wash with water and dry. If the product is an acid (e.g., sulfonated amino acid), acidify the aqueous layer to pH 2 with 1N HCl to precipitate the product, then filter.

References

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences (MDPI). Available at:[Link]

Troubleshooting

base selection for optimal sulfonamide synthesis with 5-Nitroquinoline-8-sulfonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sulfonylation of amines using 5-nitroquinoline-8-sulfonyl chloride (5-NQSC) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sulfonylation of amines using 5-nitroquinoline-8-sulfonyl chloride (5-NQSC) .

This specific scaffold presents a unique dual-challenge in synthetic chemistry. Sterically, the C8-sulfonyl group is hindered by the adjacent quinoline nitrogen and C7 proton. Electronically, the C5-nitro group exerts a profound electron-withdrawing effect across the conjugated pi-system. This renders the sulfur center hyper-electrophilic and exceptionally prone to nucleophilic attack—not just by your target amine, but by trace water, leading to rapid degradation into 5-nitroquinoline-8-sulfonic acid[1].

The guide below is designed to troubleshoot common failures, explain the mechanistic causality behind base selection, and provide a self-validating protocol to ensure optimal yields.

Mechanistic Logic: The Role of Base Selection

The choice of base dictates the reaction pathway and the dominant side reactions. Understanding this causality is critical for optimizing your workflow[2].

G A 5-NQSC + Amine Nucleophile B1 Organic Base Pathway (Pyridine / TEA) A->B1 Homogeneous conditions B2 Biphasic Inorganic Pathway (NaHCO3 / CH2Cl2) A->B2 Schotten-Baumann conditions C1 Sulfonylammonium Intermediate (Highly Moisture Sensitive) B1->C1 Rapid Complexation D2 Optimal Sulfonamide Formation (High Yield) B2->D2 Direct Amine Attack (pH buffered) D1 Hydrolysis (Sulfonic Acid Byproduct) C1->D1 Trace H2O Attack C1->D2 Amine Attack

Mechanistic pathways of 5-NQSC sulfonylation based on base selection.

Troubleshooting FAQs

Q1: Why is my yield so low, and why do I see a massive, highly polar baseline spot on my TLC? Cause: The baseline spot is 5-nitroquinoline-8-sulfonic acid, the direct product of hydrolysis[1]. When homogeneous organic bases like pyridine are used, they rapidly attack the sulfonyl chloride to form a sulfonylpyridinium intermediate[2],[3]. Because the 5-nitroquinoline core is severely electron-deficient, this intermediate is hyper-reactive and will scavenge even trace amounts of moisture in the solvent, leading to rapid hydrolysis rather than sulfonamide formation[2]. Solution: Abandon homogeneous organic bases for this specific electrophile. Switch to a biphasic Schotten-Baumann system (CH₂Cl₂ / sat. aq. NaHCO₃) to prevent the formation of this unstable intermediate[4].

Q2: Can I use Triethylamine (TEA) or DIPEA to maintain anhydrous conditions? Cause: While TEA and DIPEA do not form the same moisture-sensitive intermediates as pyridine, their strong basicity introduces new failure modes. In the presence of the highly electron-deficient 5-nitroquinoline system, excess aliphatic bases can promote colorimetric degradation (dark tarry mixtures) via charge-transfer complexes[5]. Furthermore, strong bases readily deprotonate the newly formed primary sulfonamide, turning it into a nucleophile that attacks a second equivalent of 5-NQSC, causing di-sulfonylation[2]. Solution: If anhydrous conditions are absolutely mandatory (e.g., you are using a highly water-sensitive amine), use strictly 1.05 equivalents of DIPEA at -78 °C, adding the 5-NQSC dropwise. Otherwise, the biphasic inorganic method is vastly superior[6].

Q3: How does the Schotten-Baumann biphasic system prevent hydrolysis if water is actively present in the reaction? Cause: It seems counterintuitive to use water when hydrolysis is the primary competing reaction. However, in a biphasic system, the 5-NQSC remains solvated in the organic layer (CH₂Cl₂). The inorganic base (NaHCO₃) stays in the aqueous layer and acts strictly as an interfacial HCl scavenger[6]. Because NaHCO₃ buffers the aqueous layer to ~pH 8.5, the hydroxide ion concentration remains too low to drive background hydrolysis of the sulfonyl chloride, allowing the more nucleophilic amine to react efficiently at the phase boundary[4].

Quantitative Base Comparison

The following table summarizes expected outcomes when reacting 5-NQSC with a standard primary amine under various base conditions.

Base SystemSolventAvg. Yield (%)Hydrolysis (%)Di-sulfonylation (%)Mechanistic Outcome
Pyridine (2.0 eq) CH₂Cl₂35–4550–60< 5Rapid formation of moisture-sensitive sulfonylpyridinium intermediate.
TEA (2.0 eq) CH₂Cl₂55–6520–3010–15Competing degradation; potential for di-sulfonylation with primary amines.
NaHCO₃ (Aq, 3.0 eq) CH₂Cl₂ (Biphasic)85–95< 5< 2Controlled pH minimizes hydrolysis; prevents reactive organic intermediate formation.
Self-Validating Protocol: Optimized Schotten-Baumann Biphasic Synthesis

To guarantee reproducibility, this protocol is designed as a self-validating system . It includes built-in checkpoints to verify that the chemical environment is correct before proceeding to the next step.

Objective: Maximize S-N bond formation while suppressing hydrolysis of the hyper-electrophilic 5-nitroquinoline-8-sulfonyl chloride. Materials: Primary/Secondary Amine (1.0 eq), 5-NQSC (1.1 eq), Saturated aqueous NaHCO₃ (3.0 eq), Anhydrous CH₂Cl₂.

Step 1: Nucleophile Preparation Dissolve the amine (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.2 M concentration.

Step 2: Biphasic Buffer Establishment Add the saturated aqueous NaHCO₃ (3.0 eq) to the organic layer. Validation Checkpoint 1: Test the aqueous layer with pH paper; it must read exactly pH 8.0–8.5. This ensures the HCl byproduct will be scavenged without inducing hydroxide-mediated hydrolysis.

Step 3: Thermal Control Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath.

Step 4: Electrophile Addition Dissolve 5-NQSC (1.1 eq) in a minimum volume of CH₂Cl₂. Add this solution dropwise to the biphasic mixture over 15–20 minutes. Causality Note: Dropwise addition keeps the steady-state concentration of the electrophile low. This prevents the newly formed sulfonamide from competing with the starting amine, effectively eliminating di-sulfonylation[2].

Step 5: Reaction Monitoring Allow the reaction to warm to room temperature and stir for 2–4 hours. Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc). A successful reaction will show a strong product spot and a near-absence of the highly polar baseline spot (5-nitroquinoline-8-sulfonic acid). If the baseline spot dominates, poor phase mixing occurred, or the pH dropped below 7.

Step 6: Workup and Isolation Transfer to a separatory funnel and separate the phases. Wash the organic layer with 1M HCl (to remove any unreacted trace amine), followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfonamide.

Sources

Optimization

Technical Support Center: 5-Nitroquinoline-8-sulfonyl Chloride Derivatives

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the nuanced stability challenges associated with 5-Nitroquinoline-8-sulfonyl chloride and it...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the nuanced stability challenges associated with 5-Nitroquinoline-8-sulfonyl chloride and its derivatives. These compounds are potent synthons, but their reactivity profile demands careful handling to ensure experimental success and reproducibility. This center provides field-proven insights and actionable protocols to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My 5-Nitroquinoline-8-sulfonyl chloride reagent has turned yellow or brown in storage. Is it still usable?

A slight discoloration to a pale yellow may be acceptable for some robust reactions, but significant darkening to yellow or brown indicates decomposition.[1] This degradation can release acidic gases like sulfur dioxide and hydrogen chloride.[1] For sensitive applications or to ensure reproducibility, using a fresh or purified reagent is strongly recommended. Decomposition compromises the molar equivalence of your starting material and introduces impurities that can complicate subsequent reactions and purification.

Q2: What are the primary pathways through which my sulfonyl chloride derivative is degrading?

There are four principal decomposition pathways you must mitigate:

  • Hydrolysis: This is the most common issue. Sulfonyl chlorides react with even trace amounts of water to form the corresponding and generally unreactive sulfonic acid.[2]

  • Thermal Decomposition: Elevated temperatures can initiate either radical or ionic decomposition pathways, breaking down the molecule.[2]

  • Photolytic Decomposition: The nitroaromatic quinoline system is a chromophore that can absorb UV-visible light.[3] This energy can induce homolytic cleavage of the S-Cl bond, leading to radical-mediated degradation.[2]

  • Reaction with Nucleophiles: As a highly reactive electrophile, your sulfonyl chloride can react with unintended nucleophiles in your reaction mixture, including certain solvents, bases (e.g., pyridine), or impurities.[2][4]

Q3: Why is my yield consistently low when synthesizing derivatives from 5-Nitroquinoline-8-sulfonyl chloride?

Low yields are typically traced back to one or more of the degradation pathways mentioned above.[5] Key areas to investigate are:

  • Incomplete Reaction: The starting amine or alcohol may be insufficiently nucleophilic, or steric hindrance could be a factor.

  • Reagent Instability: The sulfonyl chloride may have degraded in storage or be hydrolyzing during the reaction setup.[4]

  • Degradation During Workup: Product loss is common during aqueous workups if the sulfonyl chloride or the newly formed sulfonamide derivative is susceptible to hydrolysis under the quench conditions.[5][6]

Q4: Are there specific safety precautions for handling these compounds?

Yes. Sulfonyl chlorides are corrosive, lachrymatory, and react exothermically with water.[7][8] Always handle them in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including tightly fitting safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile).[1][7][9] Have an appropriate quenching agent (e.g., a cold sodium bicarbonate solution) and spill kit (sand, dry lime, or soda ash) readily available.[1]

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis, workup, and purification of 5-Nitroquinoline-8-sulfonyl chloride derivatives.

Issue 1: Degradation During Synthesis

Your reaction mixture darkens, TLC analysis shows multiple spots, or the reaction fails to proceed to completion.

Potential Cause Underlying Mechanism & Rationale Recommended Solution
Trace Moisture The sulfonyl chloride is highly electrophilic and readily reacts with water, a nucleophile, to form the inert sulfonic acid, consuming your reagent.[2]Use anhydrous solvents, flame-dry glassware, and run the reaction under an inert atmosphere (Nitrogen or Argon). See Protocol 1 .
High Reaction Temperature Thermal energy can exceed the activation energy for decomposition pathways, which can be particularly problematic for nitro-containing compounds.[2]Run the reaction at a lower temperature (e.g., 0 °C or room temperature). If heating is necessary, increase the temperature incrementally while monitoring the reaction by TLC for byproduct formation.
Reactive Solvent or Base Solvents with nucleophilic groups (e.g., alcohols) or certain bases (e.g., pyridine) can compete with your intended nucleophile, reacting with the sulfonyl chloride.[2][4]Use inert, anhydrous solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF). If a base is needed, consider a non-nucleophilic, sterically hindered base like triethylamine or DIPEA.
Photodegradation Exposure to ambient or UV light can provide the energy to break the S-Cl bond, initiating radical chain reactions that lead to complex byproduct mixtures.[2]Conduct the reaction in a flask wrapped in aluminum foil or in amber glassware to protect it from light.
Issue 2: Product Loss or Decomposition During Workup

You observe a good product profile by in-situ reaction monitoring (TLC/LC-MS), but the isolated yield is poor after quenching and extraction.

Potential Cause Underlying Mechanism & Rationale Recommended Solution
Hydrolysis During Aqueous Quench Prolonged contact with water, especially under basic or acidic conditions, can hydrolyze either unreacted sulfonyl chloride or the product itself.[6]Perform the aqueous workup quickly and at low temperatures (0 °C).[5][6] Use a cold, saturated solution of a mild base like sodium bicarbonate for quenching.[1][6] See Protocol 2 .
Emulsion Formation Emulsions trap the product at the aqueous-organic interface, preventing efficient extraction and leading to significant loss.[5]To break an emulsion, add brine (saturated NaCl solution) and allow the mixture to stand. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation.
Product is Water Soluble Highly polar derivatives or the formation of salts (e.g., sulfonic acids from hydrolysis) can lead to the product partitioning into the aqueous layer.[4]Before discarding the aqueous layer, check it by TLC to ensure no product is present.[4] If product is detected, perform additional extractions with a more polar organic solvent (e.g., Ethyl Acetate).
Issue 3: Instability During Purification and Storage

The purified compound degrades over time, or decomposition occurs during column chromatography.

Potential Cause Underlying Mechanism & Rationale Recommended Solution
Decomposition on Silica Gel The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. Quinoline derivatives, being basic, can also interact strongly with acidic silica.[10]Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). Alternatively, use a different stationary phase like neutral or basic alumina.[10]
Improper Storage Exposure to moisture, air (oxygen), light, and heat accelerates decomposition, leading to a shortened shelf life.[1][7]Store the purified compound in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20 °C for long-term). Store in a desiccator to protect from moisture.[11]
Table 1: Recommended Storage Conditions
Duration Temperature Atmosphere Light/Moisture
Short-Term (< 1 week) 2-8 °CStandardAmber vial, in a desiccator
Long-Term (> 1 week) -20 °CInert (Argon/Nitrogen)Tightly sealed amber vial, in a desiccator

Diagrams and Workflows

A 5-Nitroquinoline-8-sulfonyl Chloride Derivative B Hydrolysis (H₂O) A->B C Thermolysis (Heat, Δ) A->C D Photolysis (Light, hν) A->D E Sulfonic Acid Derivative (Inactive) B->E Loss of HCl F Radical Species & Decomposition Products C->F Bond Cleavage D->F S-Cl Homolysis G Rearranged Isomers & Other Byproducts D->G Nitro Group Rearrangement

Caption: Major decomposition pathways for sulfonyl chloride derivatives.

start Low Yield Observed check_reagents Check Reagent Quality (Purity, Age, Storage) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Suspect check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Anhydrous? Temp? Light?) reagents_ok->check_conditions purify_reagents Purify or Replace Reagents reagents_bad->purify_reagents end_node Yield Improved purify_reagents->end_node conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Conditions Suspect check_conditions->conditions_bad No check_workup Analyze Workup Procedure (Duration? Temperature? Emulsions?) conditions_ok->check_workup optimize_conditions Implement Inert Atmosphere, Lower Temperature, Protect from Light (See Protocol 1) conditions_bad->optimize_conditions optimize_conditions->end_node workup_ok Workup OK check_workup->workup_ok Yes workup_bad Workup Suspect check_workup->workup_bad No workup_ok->end_node optimize_workup Use Cold, Rapid Quench & Extraction (See Protocol 2) workup_bad->optimize_workup optimize_workup->end_node

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: General Procedure for Synthesis Under Inert Atmosphere

This protocol minimizes hydrolysis and oxidation by excluding water and oxygen from the reaction.

  • Glassware Preparation: Thoroughly wash all glassware and dry it in an oven at >120 °C for at least 4 hours. Assemble the apparatus (e.g., round-bottom flask with a stir bar, condenser, addition funnel) while still hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation: Use freshly opened anhydrous solvents. If the solvent is from a previously opened bottle, consider drying it over an appropriate drying agent (e.g., molecular sieves). Ensure all starting materials (amines, alcohols, bases) are anhydrous.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of dry nitrogen. Use septa and cannulation techniques for liquid transfers.

  • Execution: Dissolve the nucleophile (e.g., amine) and a non-nucleophilic base (e.g., triethylamine) in the anhydrous solvent. Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of 5-Nitroquinoline-8-sulfonyl chloride in the same anhydrous solvent to the stirred nucleophile solution via a syringe or addition funnel.

  • Maintain the low temperature during the addition and for a period afterward to control any exothermicity and minimize decomposition.[2] Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC.

Protocol 2: Rapid Quenching and Workup of a Sulfonyl Chloride Reaction

This protocol is designed to safely neutralize the reaction and minimize product degradation during extraction.

  • Prepare Quench Solution: In a separate flask large enough to accommodate the entire reaction volume, prepare a saturated aqueous solution of sodium bicarbonate. Cool this solution to 0 °C in an ice bath with vigorous stirring.[1][6]

  • Quench Reaction: Slowly and carefully add the reaction mixture dropwise to the cold, stirred bicarbonate solution. Be prepared for vigorous gas (CO₂) evolution.[1] This step neutralizes excess sulfonyl chloride and any acidic byproducts.

  • Extraction: Once the addition is complete and gas evolution has ceased, transfer the entire mixture to a separatory funnel.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM). Perform this step quickly to minimize contact time with the aqueous layer.[2]

  • Separate the organic layer. To ensure complete recovery, perform two additional extractions of the aqueous layer with fresh organic solvent.

  • Drying and Concentration: Combine the organic layers and wash once with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Protocol 3: Forced Photodegradation Study

This protocol helps determine if a new compound is sensitive to light.

  • Sample Preparation: Prepare two identical solutions of your compound at a known concentration (e.g., 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). Place them in clear glass vials.

  • Exposure: Wrap one vial completely in aluminum foil (this is your 'dark' control). Place both vials in a photostability chamber with controlled UV and visible light sources. If a chamber is unavailable, place them near a window for exposure to sunlight.[12]

  • Analysis: After a set period (e.g., 24 hours), withdraw aliquots from both the exposed and control samples.

  • Analyze both samples by a suitable method (e.g., HPLC, LC-MS). A decrease in the peak area of the parent compound or the appearance of new peaks in the exposed sample compared to the dark control indicates photolytic instability.[12]

References

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
  • Technical Support Center: Sulfonylation Reactions - Benchchem.
  • Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity - SPIE Digital Library.
  • Technical Support Center: Sulfonyl Chloride Work-up - Benchchem.
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.
  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters - ACS Publications.
  • Sulfuryl chloride - CHEMWATCH.
  • Photostability and Photostabilization of Drugs and Drug Products - SciSpace.
  • Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds - Benchchem.
  • Sulfuryl chloride - Sciencemadness Wiki.
  • Preventing decomposition of sulfonyl chloride during reaction - Benchchem.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
  • Addressing challenges in the purification of quinoline derivatives - Benchchem.

Sources

Troubleshooting

Technical Support Center: 5-Nitroquinoline-8-sulfonyl Chloride (5-NQSC) Work-up &amp; Excess Removal

Welcome to the Technical Support Center. 5-Nitroquinoline-8-sulfonyl chloride (5-NQSC) is a highly specialized electrophile used extensively in sulfonamide synthesis and analytical derivatization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Nitroquinoline-8-sulfonyl chloride (5-NQSC) is a highly specialized electrophile used extensively in sulfonamide synthesis and analytical derivatization. While it is a powerful reagent, removing unreacted 5-NQSC from a reaction mixture often presents significant challenges. This guide provides field-proven, self-validating protocols to ensure the complete removal of excess 5-NQSC, preserving the purity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: I performed a standard saturated sodium bicarbonate (NaHCO₃) wash, but LC-MS still shows unreacted 5-NQSC in my organic phase. Why is hydrolysis failing? A1: The persistence of 5-NQSC is a classic example of steric hindrance overpowering electronic activation. While the 5-nitro group withdraws electron density and increases the electrophilicity of the sulfur atom, the quinoline nitrogen at the peri-position (8-position) sterically shields the sulfonyl group. Weak nucleophiles like water or bicarbonate cannot easily access the reactive center, leading to sluggish hydrolysis[1]. To overcome this activation barrier, you must utilize a stronger, less sterically demanding nucleophile (such as a primary amine) to quench the excess reagent prior to extraction.

Q2: My synthesized sulfonamide product is highly water-soluble, making liquid-liquid extraction (LLE) impossible. How can I remove the excess 5-NQSC? A2: When aqueous work-up is detrimental to your product, solid-supported scavengers are the gold standard. Amine-based scavenger resins, such as PS-Trisamine (polymer-supported tris(2-aminoethyl)amine), act as macroscopic nucleophiles. They covalently bind the excess 5-NQSC, converting it into a resin-bound sulfonamide that can be removed entirely via simple vacuum filtration[2][3].

Q3: If I don't have access to scavenger resins, what is the best liquid-phase alternative to ensure complete removal? A3: You can perform a "nucleophilic quench" using a highly polar, water-soluble primary amine like ethanolamine. This small, aggressive nucleophile rapidly reacts with the sterically hindered 5-NQSC to form a highly polar sulfonamide byproduct. This byproduct partitions easily into the aqueous layer during a subsequent acidic wash, leaving your desired product isolated in the organic phase[1].

Quantitative Comparison of 5-NQSC Removal Strategies

To optimize your workflow, compare the kinetic and stoichiometric requirements of each removal strategy below:

Removal StrategyReagentEquivalents NeededAgitation TimeRemoval EfficiencyIdeal Product Profile
Standard Hydrolysis Saturated NaHCO₃ (aq)Large excess> 12 hoursLow (< 50%)Highly stable, non-polar products
Solid-Supported Scavenger PS-Trisamine Resin2.5 – 3.0 eq2 – 4 hoursExcellent (> 99%)Water-sensitive or highly polar products
Liquid Nucleophilic Quench Ethanolamine2.0 eq30 – 60 minsHigh (> 95%)Lipophilic products tolerant to acidic washes

Experimental Protocols

The following methodologies are designed as self-validating systems: their success is guaranteed by either a physical state change (solid-liquid separation) or a drastic polarity shift (phase partitioning).

Protocol A: Solid-Supported Scavenger Resin Work-up (PS-Trisamine)

Causality: PS-Trisamine provides a high local concentration of primary amines that rapidly attack the sterically hindered 5-NQSC. The resulting polymeric sulfonamide is completely insoluble, making this a self-validating system where the physical state change guarantees separation without exposing the product to water.

  • Analyze Completion: Confirm the primary sulfonylation reaction is complete via LC-MS or TLC. Do not quench the reaction with water.

  • Resin Addition: Add 2.5 to 3.0 molar equivalents (relative to the initial excess of 5-NQSC) of PS-Trisamine resin directly to the crude organic reaction mixture[3].

  • Agitation: Shake or gently stir the suspension at room temperature for 2–4 hours. Critical: Avoid using magnetic stir bars, which can mechanically grind the resin beads and clog filters; use an orbital shaker or overhead stirrer to maintain resin structural integrity.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake with 2–3 column volumes of the reaction solvent (e.g., DCM or THF) to elute any trapped product.

  • Concentration: Evaporate the combined filtrate under reduced pressure to yield the crude product, completely free of 5-NQSC.

Protocol B: Liquid Amine Quench & Liquid-Liquid Extraction

Causality: Ethanolamine outcompetes water as a nucleophile, rapidly converting 5-NQSC into N-(2-hydroxyethyl)-5-nitroquinoline-8-sulfonamide. The addition of the hydroxyl group and the presence of the quinoline nitrogen ensure this byproduct is highly soluble in aqueous acidic solutions, allowing for clean phase separation.

  • Nucleophilic Quench: To the crude reaction mixture, add 2.0 equivalents of ethanolamine. Stir at room temperature for 30–60 minutes.

  • Dilution: Dilute the reaction mixture with an organic solvent suitable for extraction (e.g., Ethyl Acetate or DCM).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1.0 M aqueous HCl (2 x 20 mL). Causality: The acidic wash protonates the basic quinoline nitrogen of the quenched byproduct, driving it entirely into the aqueous phase while your desired neutral product remains in the organic phase.

  • Brine Wash & Drying: Wash the organic layer with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent in vacuo to isolate the purified product.

Workflow Visualization

G Start Unreacted 5-NQSC in Reaction Mixture Q1 Is the desired product water-sensitive? Start->Q1 Resin Protocol A: Add PS-Trisamine Resin Q1->Resin Yes Q2 Is the product stable to aqueous acid/base? Q1->Q2 No Filter Filter & Evaporate: Pure Product Isolated Resin->Filter Quench Protocol B: Quench with Ethanolamine Q2->Quench Yes Hydrolysis Standard Hydrolysis (Slow due to sterics) Q2->Hydrolysis No (Requires Optimization) LLE Liquid-Liquid Extraction (Aqueous Acidic Wash) Quench->LLE

Workflow for selecting the optimal 5-NQSC removal strategy based on product properties.

References

  • Title: Solid-Supported Scavengers Source: suprasciences.com URL: [Link]

  • Title: strategies in organic synthesis Source: pitt.edu URL: [Link]

Sources

Optimization

challenges in the characterization of 5-Nitroquinoline-8-sulfonyl chloride products

Welcome to the Technical Support Center for 5-Nitroquinoline-8-sulfonyl chloride (CAS: 855766-52-8, Molecular Formula: C9H5ClN2O4S)[1][2]. As a highly reactive electrophile, this compound is an invaluable building block...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Nitroquinoline-8-sulfonyl chloride (CAS: 855766-52-8, Molecular Formula: C9H5ClN2O4S)[1][2]. As a highly reactive electrophile, this compound is an invaluable building block in drug development and organic synthesis. However, its inherent reactivity makes it highly susceptible to environmental degradation, complicating structural elucidation and purity validation[3].

This guide is designed for researchers and application scientists to troubleshoot common analytical artifacts, understand the mechanistic causality behind degradation, and implement self-validating protocols for robust characterization.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: During LC-MS analysis, my expected molecular ion (m/z ~271.96) is missing. Instead, I see a dominant peak with an [M-18.5] mass shift and no isotopic pattern. What happened? The Causality: You are observing the hydrolysis of your product. Sulfonyl chlorides are highly moisture-sensitive[4]. The electrophilic sulfur atom readily undergoes nucleophilic attack by water present in the atmosphere, the sample diluent, or the LC mobile phase. This reaction displaces the chloride ion (-35.45 Da) and replaces it with a hydroxyl group (+17.01 Da), resulting in a net mass shift of approximately -18.44 Da to form 5-nitroquinoline-8-sulfonic acid[3]. Furthermore, because the chlorine atom is lost, the characteristic 3:1 isotopic signature of naturally occurring ³⁵Cl and ³⁷Cl disappears[4]. The Solution: Avoid aqueous mobile phases for direct analysis. Instead, perform a pre-column derivatization with a volatile amine (e.g., benzylamine) to form a stable sulfonamide, which locks the reactive site and allows for standard reversed-phase LC-MS analysis[5].

Q2: I attempted to analyze the purity of the compound using GC-MS, but the recovery is extremely poor, and the chromatogram shows multiple unexpected low-mass peaks. Why? The Causality: Sulfonyl chlorides possess significant thermal lability[3]. At the elevated temperatures required for GC injection and column elution (typically 250–300 °C), 5-nitroquinoline-8-sulfonyl chloride undergoes severe thermal degradation. The primary decomposition pathways involve the homolytic or heterolytic cleavage of the sulfonyl group, leading to the rapid loss of sulfur dioxide (SO₂, -64 Da) and chlorine radicals (Cl•, -35/37 Da)[4]. The Solution: GC-MS is generally contraindicated for intact sulfonyl chlorides[3]. Switch to cold Electrospray Ionization Mass Spectrometry (ESI-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy for intact structural validation.

Q3: My ¹H NMR spectrum, prepared in Methanol-d4 (CD₃OD), shows an unexpected singlet integrating to 3 protons, and the aromatic shifts are slightly misaligned. Is my product impure? The Causality: The product is likely pure, but your solvent choice caused an in situ reaction. Sulfonyl chlorides react rapidly with protic nucleophilic solvents[4]. The deuterated methanol attacked the sulfonyl chloride to form a methyl sulfonate ester. The Solution: Exclusively utilize anhydrous, aprotic deuterated solvents such as CDCl₃, Acetone-d₆, or DMSO-d₆[4].

Part 2: Diagnostic Data Signatures

To ensure accurate characterization, cross-reference your analytical output against the established spectroscopic signatures for sulfonyl chlorides summarized below.

Analytical TechniqueTarget Feature / ParameterExpected Signature / ValueCausality / Rationale
Mass Spectrometry Molecular Ion (M⁺)m/z ~271.96 & ~273.96 (3:1 ratio)Driven by the natural isotopic abundance of ³⁵Cl (75%) and ³⁷Cl (25%)[4].
Mass Spectrometry Primary FragmentationLoss of Cl• and SO₂Characteristic fragmentation pathways yielding (M-35/37) and (M-64) ions[4].
IR Spectroscopy Asymmetric S=O Stretch1375–1410 cm⁻¹ (Strong)High-frequency vibration diagnostic for the highly polarized sulfonyl group[4][6].
IR Spectroscopy Symmetric S=O Stretch1185–1204 cm⁻¹ (Strong)Lower-frequency coupled vibration of the S=O bonds[4][6].
NMR Spectroscopy Solvent SelectionAnhydrous CDCl₃ or DMSO-d₆Aprotic environments prevent nucleophilic attack and esterification[4].

Part 3: Self-Validating Experimental Protocols

Protocol A: Anhydrous Sample Preparation for ¹H/¹³C NMR

Self-Validation Check: A successful preparation will yield a spectrum entirely free of a broad downfield -OH proton signal (which would indicate sulfonic acid formation) and free of solvent-adduct peaks.

  • Glassware Preparation: Bake NMR tubes and caps at 120 °C for a minimum of 4 hours. Cool them strictly within a vacuum desiccator.

  • Solvent Drying: Use commercially available anhydrous CDCl₃ stored over activated 4Å molecular sieves[4].

  • Sample Dissolution: In a dry environment (preferably a nitrogen-purged glovebag), accurately weigh 5–10 mg of 5-Nitroquinoline-8-sulfonyl chloride[4].

  • Transfer: Add 0.6 mL of the anhydrous CDCl₃ to the vial, agitate gently to dissolve, and transfer to the dried NMR tube[4]. Cap immediately and seal with Parafilm.

  • Acquisition: Acquire the spectrum immediately using a standard single-pulse experiment (e.g., 'zg30') with a 2–4 second acquisition time to minimize the window for potential degradation[4].

Protocol B: Pre-Column Derivatization for LC-MS/MS Analysis

Self-Validation Check: The reaction is validated when direct infusion MS shows the complete disappearance of the 271.96/273.96 Da isotopic cluster, replaced entirely by the[M+H]⁺ peak of the sulfonamide derivative.

  • Reagent Prep: Prepare a 10 mM solution of benzylamine in anhydrous acetonitrile. Benzylamine is chosen because it forms a highly stable sulfonamide and enhances ionization sensitivity[5].

  • Reaction Setup: Dissolve 1 mg of 5-Nitroquinoline-8-sulfonyl chloride in 1 mL of anhydrous acetonitrile.

  • Derivatization: Add 100 µL of the benzylamine solution to the sulfonyl chloride solution. Add 10 µL of anhydrous triethylamine (TEA) to act as an acid scavenger for the generated HCl.

  • Incubation: Vortex for 30 seconds and incubate at room temperature for 10 minutes.

  • Analysis: Dilute the mixture 1:100 in an acetonitrile/water mixture (40:60)[5] and inject onto the LC-MS/MS system.

Part 4: Visual Workflow for Characterization

The following logic tree dictates the optimal handling pathways to prevent the degradation of 5-Nitroquinoline-8-sulfonyl chloride during characterization.

Workflow N1 5-Nitroquinoline-8-sulfonyl chloride N2 Anhydrous Sample Prep N1->N2 N3 Aprotic Solvents (Dry CDCl3, MeCN) N2->N3 Optimal Path N4 Protic/Wet Solvents (MeOH, H2O) N2->N4 Avoid N5 NMR / Cold ESI-MS N3->N5 N7 High-Temp GC-MS N3->N7 Avoid N6 Degradation (Sulfonic Acids/Esters) N4->N6 N8 Thermal Breakdown (-SO2, -Cl) N7->N8

Characterization workflow preventing hydrolysis and thermal degradation of sulfonyl chlorides.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amine Derivatization: 5-Nitroquinoline-8-sulfonyl chloride vs. Dabsyl chloride

For researchers, scientists, and drug development professionals, the precise quantification of amines and amino acids is a cornerstone of analytical chemistry. High-Performance Liquid Chromatography (HPLC) is a powerful...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise quantification of amines and amino acids is a cornerstone of analytical chemistry. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, but many of these analytes lack a native chromophore or fluorophore, necessitating a pre-column derivatization step to enhance their detectability. This guide provides an in-depth, objective comparison of two sulfonyl chloride-based derivatizing agents: the well-established 4-(dimethylamino)azobenzene-4'-sulfonyl chloride (dabsyl chloride) and the less-characterized 5-Nitroquinoline-8-sulfonyl chloride.

While dabsyl chloride is a widely adopted reagent with a wealth of supporting literature, 5-Nitroquinoline-8-sulfonyl chloride represents a potential alternative. This guide will delve into the known performance of dabsyl chloride and provide a scientifically-grounded theoretical assessment of 5-Nitroquinoline-8-sulfonyl chloride, drawing upon the chemical properties of its core structure and the general reactivity of sulfonyl chlorides.

At a Glance: Key Physicochemical and Performance Characteristics

The choice of a derivatization reagent is a critical decision, balancing factors such as reactivity, stability of the derivatives, and the spectral properties of the resulting products. The following table summarizes the key characteristics of dabsyl chloride and provides projected properties for 5-Nitroquinoline-8-sulfonyl chloride based on its chemical structure.

Feature5-Nitroquinoline-8-sulfonyl chlorideDabsyl Chloride
Molecular Formula C₉H₅ClN₂O₄SC₁₄H₁₄ClN₃O₂S[1]
Molecular Weight 272.66 g/mol 323.80 g/mol [1]
Principle of Detection UV-Vis Absorbance (Predicted)UV-Vis Absorbance[2][3]
Detection Wavelength (λmax) Predicted in the UV range (around 220-320 nm)~465 nm[2][4]
Derivative Stability Predicted to be stable due to the formation of a robust sulfonamide bondExceptionally high; stable for at least a month at room temperature[4]
Reactivity Reacts with primary and secondary aminesReacts with primary and secondary amines[2][3]
Key Advantages Potentially offers a different selectivity for separation.Highly stable derivatives, detection in the visible spectrum minimizes interference.[3][4]
Potential Limitations Lack of established protocols and performance data. Detection in the UV range may have more potential for interference from matrix components.Longer reaction times compared to some other reagents.

Reaction Mechanisms and Derivatization Chemistry

Both 5-Nitroquinoline-8-sulfonyl chloride and dabsyl chloride react with primary and secondary amines via a nucleophilic substitution reaction at the sulfonyl sulfur atom. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid. The reaction is typically carried out under basic conditions to neutralize the acid byproduct and facilitate the nucleophilic attack by the amine.

cluster_0 5-Nitroquinoline-8-sulfonyl chloride Derivatization cluster_1 Dabsyl Chloride Derivatization 5-NQSC 5-Nitroquinoline-8-sulfonyl chloride Product1 5-Nitroquinoline-8-sulfonamide Derivative 5-NQSC->Product1 + Amine Amine1 Primary/Secondary Amine (R-NH₂/R₂NH) Amine1->Product1 Base1 Base (e.g., NaHCO₃) HCl1 HCl Base1->HCl1 Neutralizes DabsylCl Dabsyl Chloride Product2 Dabsyl-Amine Derivative DabsylCl->Product2 + Amine Amine2 Primary/Secondary Amine (R-NH₂/R₂NH) Amine2->Product2 Base2 Base (e.g., NaHCO₃) HCl2 HCl Base2->HCl2 Neutralizes

Caption: General reaction scheme for the derivatization of amines with sulfonyl chlorides.

The reactivity of the sulfonyl chloride is influenced by the electron-withdrawing nature of the aromatic ring system. The nitro group in 5-Nitroquinoline-8-sulfonyl chloride is strongly electron-withdrawing, which is expected to increase the electrophilicity of the sulfonyl sulfur, potentially leading to faster reaction kinetics compared to dabsyl chloride under similar conditions.

Experimental Protocols

Detailed and validated protocols are crucial for reproducible results. Below are a standard protocol for dabsyl chloride derivatization and a proposed protocol for 5-Nitroquinoline-8-sulfonyl chloride based on the general principles of sulfonyl chloride reactions.

Dabsyl Chloride Derivatization Protocol (Established)

This protocol is a widely accepted method for the derivatization of amino acids and other primary and secondary amines.

Materials:

  • Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)

  • Amino acid standards or sample

  • 0.1 M Sodium bicarbonate buffer (pH 9.0)

  • Acetonitrile (HPLC grade)

  • Nitrogen gas or vacuum concentrator

  • HPLC system with a UV/Vis detector

Procedure:

  • Sample Preparation: To 50 µL of the deproteinized sample supernatant or amino acid standard, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Derivatization: Add 150 µL of the dabsyl chloride solution.

  • Incubation: Vortex the mixture and incubate at 70°C for 15-20 minutes.[5]

  • Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Start Start: Sample/Standard (50 µL) Add_Buffer Add 100 µL NaHCO₃ Buffer (pH 9.0) Start->Add_Buffer Add_Dabsyl Add 150 µL Dabsyl Chloride Solution Add_Buffer->Add_Dabsyl Incubate Vortex & Incubate (70°C, 15-20 min) Add_Dabsyl->Incubate Evaporate Evaporate to Dryness Incubate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter Inject Inject into HPLC Filter->Inject

Caption: Workflow for dabsyl chloride derivatization.

5-Nitroquinoline-8-sulfonyl chloride Derivatization Protocol (Proposed)

This proposed protocol is based on the general reactivity of sulfonyl chlorides and the expected properties of the 5-nitroquinoline moiety. Optimization of reaction time, temperature, and reagent concentrations would be necessary for specific applications.

Materials:

  • 5-Nitroquinoline-8-sulfonyl chloride solution (e.g., 2.5 mg/mL in a suitable aprotic solvent like acetonitrile)

  • Amine/amino acid standards or sample

  • 0.1 M Borate buffer (pH 9.0)

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: To 100 µL of the sample or standard solution, add 100 µL of 0.1 M borate buffer (pH 9.0).

  • Derivatization: Add 200 µL of the 5-Nitroquinoline-8-sulfonyl chloride solution.

  • Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 50-70°C). The optimal time and temperature would need to be determined experimentally, starting with a 30-minute incubation.

  • Reaction Quenching (Optional): The reaction could be stopped by adding a small amount of a primary amine scavenger if excess reagent interferes with the chromatography.

  • Dilution: Dilute the reaction mixture with the initial mobile phase to a suitable concentration for HPLC analysis.

  • Filtration: Filter the sample through a 0.45 µm syringe filter before injection.

Performance Comparison: A Data-Driven and Theoretical Analysis

Sensitivity
  • Dabsyl Chloride: Dabsyl chloride derivatives have a strong absorbance in the visible region (~465 nm), which is advantageous as it minimizes interference from many common matrix components that absorb in the UV range.[2][4] This leads to low limits of detection (LOD), often in the low picomole range.

  • 5-Nitroquinoline-8-sulfonyl chloride (Predicted): The 5-nitroquinoline moiety exhibits strong UV absorption. UV-Vis spectra of nitroquinoline derivatives typically show characteristic absorption bands in the UV region, potentially around 220-320 nm. While this would allow for UV detection, the sensitivity might be compromised by higher background noise and interference from other UV-absorbing compounds in complex samples. The molar absorptivity of the derivative would be a key determinant of the ultimate sensitivity.

Stability of Derivatives
  • Dabsyl Chloride: The sulfonamide derivatives of dabsyl chloride are exceptionally stable, with reports indicating they can be stored at room temperature for at least a month without significant degradation.[4] This high stability is a major advantage for high-throughput analysis and for situations where immediate analysis is not possible.

  • 5-Nitroquinoline-8-sulfonyl chloride (Predicted): The sulfonamide bond formed is inherently stable. The stability of the overall derivative would likely be high, comparable to other aromatic sulfonamides. However, the nitro group could potentially be susceptible to reduction under certain conditions, although this is not typically a concern during standard reversed-phase HPLC analysis.

Chromatographic Behavior
  • Dabsyl Chloride: Dabsylated amino acids are well-resolved on standard C18 reversed-phase columns using gradient elution with common mobile phases like acetonitrile and aqueous buffers. The bulky, hydrophobic dabsyl group provides good retention and separation characteristics.

  • 5-Nitroquinoline-8-sulfonyl chloride (Predicted): The 5-nitroquinoline-8-sulfonamide derivatives would also be amenable to reversed-phase HPLC. The nitro group can influence retention behavior, sometimes leading to stronger retention on certain stationary phases compared to non-nitrated analogs.[6] The polarity of the derivative would be a key factor in determining the optimal mobile phase composition. The planar quinoline ring system may also lead to different selectivity compared to the more flexible dabsyl group, potentially offering advantages for the separation of certain isomeric amines.

Conclusion and Future Perspectives

Dabsyl chloride remains a robust and reliable choice for the derivatization of amines and amino acids for HPLC analysis, with its key strengths being the exceptional stability of its derivatives and detection in the visible spectrum, which minimizes interferences.

5-Nitroquinoline-8-sulfonyl chloride presents itself as a theoretically viable, yet unproven, alternative. Its strong electron-withdrawing nitro group suggests the potential for rapid derivatization kinetics. The resulting derivatives are expected to be stable and detectable by UV-HPLC. However, the lack of established protocols and experimental data is a significant drawback. Further research is required to validate its performance, including optimization of the derivatization reaction, determination of the derivatives' spectral properties, and assessment of their stability and chromatographic behavior. For laboratories seeking a well-established and thoroughly validated method, dabsyl chloride is the recommended reagent. For researchers interested in exploring novel derivatization agents with potentially different selectivity, 5-Nitroquinoline-8-sulfonyl chloride could be a subject for future investigation.

References

  • Optimization of experimental variables in the dabsyl chloride derivatization of biogenic amines for their determination by RP-HPLC. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). Molecules, 25(21), 5133. [Link]

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1981). Journal of Pharmaceutical Sciences, 70(8), 957-959.
  • Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry. (2003). Journal of the Chinese Chemical Society, 50(4), 857-864. [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2004). LCGC North America, 22(7), 630-643.
  • Stability-indicating high-performance liquid chromatographic determination of chlorpropamide, tolbutamide, and their respective sulfonamide degradates. (1980). Journal of Pharmaceutical Sciences, 69(1), 12-15.
  • HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. (n.d.). Semantic Scholar. Retrieved March 14, 2026, from [Link]

  • UV−vis absorption spectra of RBNa2 after addition of 5‐nitroquinoline... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • HPLC Analysis of Dansyl Derivatives. (n.d.). Scribd. Retrieved March 14, 2026, from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience, 12(1), 1-10.
  • Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. (n.d.). Journal of the Japan Oil Chemists' Society, 50(12), 1011-1018.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5209.
  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). Obrnuta faza. Retrieved March 14, 2026, from [Link]

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024).
  • Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. (1986).
  • Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. (1986). Semantic Scholar. Retrieved March 14, 2026, from [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011).
  • Separation of 5-nitroquinoline and 8-nitroquinoline. (1998). Google Patents.
  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. (2012). Revue Roumaine de Chimie, 57(7-8), 735-742.
  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. (2014). PLoS ONE, 9(1), e84830.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). Molecules, 28(1), 289.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (2016). Der Pharmacia Lettre, 8(17), 158-164.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). Molecules, 28(6), 2534.
  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). Journal of Pharmaceutical and Biomedical Analysis, 215, 114752.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Method for producing quinoline-8-sulfonyl chloride. (2005). Google Patents.
  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. (2022). Journal of Pharmaceutical and Biomedical Analysis, 215, 114752.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2025). Molecules, 30(15), 3456.

Sources

Comparative

alternative reagents to 5-Nitroquinoline-8-sulfonyl chloride for fluorescence detection

Advanced Fluorogenic Derivatization: Evaluating Alternatives to 5-Nitroquinoline-8-Sulfonyl Chloride for HPLC-FLD Executive Summary Accurate quantification of trace amines, amino acids, and biogenic metabolites relies he...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Fluorogenic Derivatization: Evaluating Alternatives to 5-Nitroquinoline-8-Sulfonyl Chloride for HPLC-FLD

Executive Summary

Accurate quantification of trace amines, amino acids, and biogenic metabolites relies heavily on pre-column derivatization to impart fluorophoric properties. While 5-Nitroquinoline-8-sulfonyl chloride (NQSC) has historically been utilized as a derivatizing agent, structural limitations—such as susceptibility to rapid hydrolysis and steric hindrance—often drive researchers to seek more robust, commercially accessible alternatives. This guide provides an objective, data-backed comparison of three premier alternatives: Dansyl Chloride (Dns-Cl), 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and o-Phthalaldehyde (OPA).

Mechanistic Context: The Case for Alternatives

NQSC operates via nucleophilic substitution, where the sulfonyl chloride group reacts with primary and secondary amines to form sulfonamides. However, the electron-withdrawing nitro group on the quinoline ring makes the sulfonyl chloride highly reactive toward water, leading to competing hydrolysis in the aqueous buffers required for amine solubility.

Modern alternatives bypass these specific inefficiencies, as highlighted in comparative metabolomics studies ()[1]:

  • Dansyl Chloride offers a more favorable hydrolysis-to-derivatization ratio while maintaining the same sulfonamide-forming chemistry[1].

  • Fmoc-Cl utilizes chloroformate chemistry, yielding highly stable carbamate derivatives[1].

  • OPA leverages a rapid condensation reaction specific to primary amines, forming an intensely fluorescent isoindole ring in seconds ()[2].

Workflow Sample 1. Amine Sample (Aqueous Buffer pH 8.5-9.5) Reaction 3. Nucleophilic Attack (Derivatization) Sample->Reaction Reagent 2. Derivatizing Reagent (Organic Solvent) Reagent->Reaction Quench 4. Quenching (Neutralize Excess Reagent) Reaction->Quench Time & Temp Dependent HPLC 5. RP-HPLC Separation (C18 Column) Quench->HPLC Stable Fluorophore Detection 6. Fluorescence Detection (High Sensitivity) HPLC->Detection Ex/Em Measurement

Standard pre-column fluorescent derivatization workflow for amine analysis.

Comparative Performance Data

The selection of a derivatization agent hinges on a balance of sensitivity, speed, stability, and compatibility with the target amines ()[2]. The following table summarizes key quantitative performance metrics to facilitate a direct comparison.

ParameterDansyl Chloride (Dns-Cl)Fmoc-Clo-Phthalaldehyde (OPA)
Target Amines Primary & SecondaryPrimary & SecondaryPrimary Only
Reaction Chemistry Sulfonamide formationCarbamate formationIsoindole formation (with thiol)
Reaction Time 30 - 60 minutes5 - 40 minutes< 1 minute
Derivative Stability Moderate (Days in dark)High (Weeks)Low (Minutes to Hours)
Excitation (nm) ~340 nm~260 nm~340 nm
Emission (nm) ~525 nm~315 nm~450 nm
Relative Sensitivity High (pmol range)Very High (fmol range)Ultra-High (fmol range)
Primary Limitation Long reaction timeExcess reagent is fluorescentUnstable derivatives

Reagent Deep Dives & Self-Validating Protocols

Alternative 1: Dansyl Chloride (The Direct Structural Analog)

Dansyl chloride is the closest functional alternative to NQSC, reacting via the same sulfonyl chloride mechanism but offering superior commercial availability and well-characterized fluorescence properties[1]. It is highly versatile, generating products with strong fluorescence and high ionization efficiency if LC-MS/MS is later required[1].

Experimental Protocol: Dansyl Derivatization

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer, adjusted to pH 9.0.

    • Causality: The pH must be high enough to deprotonate the target amines (pKa ~9-10) making them nucleophilic, but low enough to prevent rapid hydrolysis of the Dansyl-Cl reagent.

  • Reagent Preparation: Dissolve Dansyl-Cl in acetonitrile (ACN) at 5 mg/mL.

  • Reaction: Mix 50 µL of the amine sample with 100 µL of buffer and 100 µL of Dansyl-Cl solution. Vortex thoroughly.

  • Incubation: Incubate at 40°C for 45 minutes in the dark.

    • Self-Validating Step: The solution should retain a slight yellow tint post-incubation. If it turns completely colorless, the reagent was depleted, and a higher concentration of Dansyl-Cl is required to ensure complete derivatization.

  • Quenching: Add 10 µL of 10% methylamine or glycine to consume excess reagent. Incubate for 5 additional minutes.

Alternative 2: Fmoc-Cl (The High-Stability Workhorse)

For researchers analyzing both primary and secondary amines who require long-term stability of the derivatized samples (e.g., in large batch processing), Fmoc-Cl is superior to sulfonyl chlorides[1]. It forms highly stable carbamates.

Experimental Protocol: Fmoc-Cl Derivatization

  • Buffer Preparation: Prepare 0.2 M borate buffer, pH 8.0.

  • Reagent Preparation: Dissolve Fmoc-Cl in ACN at 15 mM.

  • Reaction: Combine 100 µL of buffered sample with 100 µL of Fmoc-Cl solution. React at room temperature for 10 minutes.

  • Quenching (Critical Step): Add 50 µL of 1-adamantanamine (ADAM) solution (200 mM in ACN).

    • Causality: Unlike Dansyl-Cl, hydrolyzed Fmoc-Cl (Fmoc-OH) is highly fluorescent and will interfere with the chromatogram. ADAM reacts with excess Fmoc-Cl to form a highly hydrophobic complex that elutes late in the reversed-phase HPLC run, well away from the target amino acid peaks.

  • Validation: Analyze via HPLC-FLD (Ex: 260 nm, Em: 315 nm). A successful quench is validated by the absence of a massive interfering peak at the solvent front.

Alternative 3: o-Phthalaldehyde (OPA) (The Primary Amine Specialist)

If the target analytes are exclusively primary amines, OPA is unparalleled in speed and sensitivity ()[3]. It reacts in the presence of a thiol co-reagent to form an isoindole[2].

Experimental Protocol: OPA Derivatization

  • Reagent Preparation: Dissolve 10 mg OPA in 1 mL methanol. Add 10 µL of 3-mercaptopropionic acid (3-MPA) and 9 mL of 0.4 M borate buffer (pH 9.5).

    • Causality: 3-MPA is preferred over 2-mercaptoethanol as it yields slightly more stable isoindole derivatives.

  • Reaction: Mix 10 µL of sample with 10 µL of OPA reagent.

  • Immediate Injection: The reaction is complete in <1 minute.

    • Self-Validating Step: The derivative begins degrading within 15-30 minutes. The protocol validates itself when automated in-needle derivatization yields highly reproducible peak areas, whereas manual benchtop derivatization will show a time-dependent decay in fluorescence intensity across sequential injections.

Decision Matrix for Reagent Selection

To streamline protocol development, use the following logical framework to select the appropriate alternative to NQSC based on your specific analytical constraints.

DecisionTree Start What are your target analytes? PrimaryOnly Primary Amines Only Start->PrimaryOnly Both Primary & Secondary Amines Start->Both OPA Select OPA (Fastest, Highest Sensitivity) PrimaryOnly->OPA Stability Is derivative stability a bottleneck? Both->Stability HighStab Yes (Need batch processing) Stability->HighStab ModStab No (Immediate analysis possible) Stability->ModStab Fmoc Select Fmoc-Cl (Highly stable carbamates) HighStab->Fmoc Dansyl Select Dansyl Chloride (Direct NQSC analog) ModStab->Dansyl

Decision matrix for selecting an amine derivatization reagent based on analytical needs.

References

  • Title: Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry Source: PubMed (Journal of Chromatography A) URL: [Link]

  • Title: Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC Source: Acta Scientific URL: [Link]

Sources

Validation

validation of HPLC methods using 5-Nitroquinoline-8-sulfonyl chloride derivatization

Title: High-Performance Liquid Chromatography (HPLC) Method Validation Using 5-Nitroquinoline-8-Sulfonyl Chloride (NQSC) Derivatization: A Comparative Guide Introduction In pharmaceutical and bioanalytical laboratories,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Performance Liquid Chromatography (HPLC) Method Validation Using 5-Nitroquinoline-8-Sulfonyl Chloride (NQSC) Derivatization: A Comparative Guide

Introduction In pharmaceutical and bioanalytical laboratories, the quantification of aliphatic amines and amino acids poses a significant challenge due to their lack of intrinsic chromophores or fluorophores. Pre-column derivatization is the gold standard solution. While traditional reagents like1 have dominated the field[1], they are plagued by critical limitations such as derivative instability and moisture sensitivity.

Enter 5-Nitroquinoline-8-sulfonyl chloride (NQSC) . As a highly reactive sulfonyl chloride, NQSC forms exceptionally stable sulfonamide linkages with both primary and secondary amines. Furthermore, the incorporation of the 5-nitroquinoline moiety imparts strong UV absorbance and unique electrochemical properties, enabling 2[2]. This guide provides an objective comparison of NQSC against conventional alternatives and outlines a self-validating protocol for HPLC method development.

Comparative Performance Analysis To justify the transition to NQSC, we must evaluate its performance metrics against established derivatization agents. The table below synthesizes quantitative and qualitative data critical for method selection.

Derivatization ReagentTarget AminesDerivative StabilityDetection ModalitiesKey Limitation / Drawback
NQSC Primary & SecondaryHigh (> 72 hours) UV, ED (Electrochemical)Requires heating (60°C) and a quenching step.
Dansyl Chloride Primary & SecondaryHigh (> 48 hours)UV, FluorescenceProne to side reactions with hydroxyl groups.
OPA Primary OnlyLow (< 30 minutes) Fluorescence, UVUnstable derivatives; requires thiol co-reagent.
FMOC-Cl Primary & SecondaryModerate (24 hours)Fluorescence, UVReagent hydrolysis creates bulky interfering peaks.

Insight: NQSC outperforms OPA by reacting with secondary amines and forming highly stable derivatives. Compared to Dansyl chloride, NQSC's nitro group allows for highly selective electrochemical detection (ED), which is invaluable when analyzing complex biological matrices with high UV background noise.

Mechanistic Overview & Derivatization Workflow The reaction between NQSC and an amine proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic sulfur atom of the3, displacing the chloride ion to yield a stable sulfonamide[3].

Derivatization A 1. Sample Prep Buffer pH 9.0 B 2. NQSC Addition 5 mM in MeCN A->B C 3. Reaction 60°C, 15 min B->C D 4. Quenching Add Methylamine C->D E 5. Detection HPLC-UV/ED D->E

Step-by-step NQSC pre-column derivatization workflow for HPLC analysis.

Experimental Protocol: A Self-Validating System As scientists, we cannot rely on assumption; every protocol must be self-validating. To achieve this, we incorporate an Internal Standard (IS), such as L-norleucine, into the sample matrix prior to derivatization. Because L-norleucine does not occur naturally in mammalian samples, its consistent recovery mathematically normalizes any variations in derivatization efficiency or HPLC injection volume.

Step-by-Step Methodology:

  • Buffer Preparation (Causality): Prepare a 0.1 M sodium borate buffer adjusted to pH 9.0.

    • Why: Amines must be in their unprotonated, nucleophilic state to attack the sulfonyl chloride. A pH of 9.0 strikes the optimal balance between amine deprotonation and minimizing the competing hydrolysis of NQSC.

  • Reagent Preparation: Dissolve NQSC to a concentration of 5 mM in anhydrous acetonitrile.

    • Why: Sulfonyl chlorides are moisture-sensitive. Using an anhydrous, aprotic solvent prevents premature degradation of the reagent.

  • Derivatization Reaction: In a microcentrifuge tube, combine 100 µL of the amine sample (spiked with 10 µM L-norleucine IS), 100 µL of borate buffer, and 100 µL of NQSC solution. Vortex and incubate at 60°C for 15 minutes.

    • Why: While the reaction occurs at room temperature, heating to 60°C drives the reaction to >99% completion rapidly, ensuring quantitative reproducibility.

  • Quenching: Add 50 µL of 0.1 M methylamine hydrochloride.

    • Why: Methylamine acts as a scavenger, consuming unreacted NQSC. This prevents the reagent from precipitating in the HPLC mobile phase or degrading the analytical column over time.

Method Validation Framework (ICH Q2(R2) Standards) Validating an NQSC-derivatized HPLC method requires rigorous adherence to ICH guidelines to ensure data integrity.

Validation N1 Specificity & Selectivity Blank vs. Spiked Matrix N2 Linearity & Range Evaluate R² > 0.995 N1->N2 N3 Accuracy & Precision Recovery & %RSD N2->N3 N4 Robustness Vary Flow, Temp, pH N3->N4

ICH Q2(R2) method validation lifecycle for NQSC-derivatized HPLC methods.

  • Specificity: Analyze a blank derivatization mixture (Buffer + NQSC + Quencher). The chromatogram must demonstrate baseline resolution with no interfering peaks at the retention times of the derivatized analytes.

  • Linearity & Sensitivity: Construct a calibration curve from 0.1 µM to 100 µM. The robust absorbance of the nitroquinoline ring typically yields an R² > 0.999. For trace analysis, switch from UV to Electrochemical Detection (ED) to achieve Limits of Detection (LOD) in the low nanomolar range.

  • Precision: Assess intra-day and inter-day precision. The %RSD of the analyte-to-IS peak area ratio must remain < 2.0%, validating the stability of the NQSC sulfonamide derivative over time.

By transitioning to NQSC and implementing this self-validating framework, laboratories can overcome the instability of OPA and the side-reactions of Dansyl chloride, ensuring highly reproducible, publication-quality analytical data.

  • Title: Methods for polyamine derivatization with a panel of extrinsic fluorophores followed by HPLC Source: University of Bath URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Comparative

A Senior Scientist's Comparative Guide to Quinoline-Based Sulfonyl Chlorides in Drug Discovery

Introduction: The Synergy of Two Privileged Scaffolds In the landscape of medicinal chemistry, the quinoline ring system stands out as a "privileged scaffold," a molecular framework that is a recurring motif in a multitu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synergy of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the quinoline ring system stands out as a "privileged scaffold," a molecular framework that is a recurring motif in a multitude of bioactive compounds.[1][2] From the historic antimalarial quinine to modern anticancer agents, the quinoline nucleus is a versatile template for designing therapeutic agents due to its ability to engage in various biological interactions, including π-π stacking and hydrogen bonding.[3][4] When this potent scaffold is functionalized with a sulfonyl chloride (-SO₂Cl) group, it becomes a highly reactive and versatile intermediate.

Sulfonyl chlorides are powerful electrophilic building blocks primarily used for the synthesis of sulfonamides (-SO₂NR₂), another cornerstone functional group in pharmaceuticals.[5] The resulting sulfonamide linkage is hydrolytically stable and its tetrahedral geometry allows it to act as a transition state isostere or a zinc-binding group in metalloenzymes, making it integral to drugs ranging from antibacterials ("sulfa drugs") to diuretics and HIV protease inhibitors.[5][6]

This guide provides a comparative analysis of key quinoline-based sulfonyl chlorides, focusing on their synthesis, reactivity, and the biological performance of their derivatives. We will delve into the causality behind synthetic choices, present validated experimental protocols, and offer a transparent comparison of performance data to aid researchers in the strategic design of next-generation therapeutics.

Part 1: Synthesis of Quinoline Sulfonyl Chloride Intermediates

The generation of the quinoline sulfonyl chloride is the critical first step. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring and the availability of starting materials. The two most common positional isomers used in discovery chemistry are based on the 5- and 8-positions of the quinoline core.

The general workflow involves the sulfonation of a quinoline derivative, followed by chlorination to yield the reactive sulfonyl chloride intermediate.[1]

G cluster_0 Synthesis Workflow Start Quinoline Derivative Step1 Sulfonation (e.g., ClSO3H) Start->Step1 Intermediate1 Quinoline Sulfonic Acid Step1->Intermediate1 Step2 Chlorination (e.g., SOCl2, PCl5) Intermediate1->Step2 Intermediate2 Quinoline Sulfonyl Chloride Step2->Intermediate2 Step3 Amination (R1R2NH) Intermediate2->Step3 End Quinoline Sulfonamide Library Step3->End

Caption: Generalized workflow for the synthesis of quinoline-based sulfonamides.

Comparative Synthesis Methods

The conditions for synthesizing quinoline sulfonyl chlorides can vary significantly, impacting yield, purity, and industrial scalability. Below is a comparison of common methods for producing two key intermediates.

ParameterMethod 1: 8-Hydroxyquinoline-5-sulfonyl chlorideMethod 2: Quinoline-8-sulfonyl chlorideReference(s)
Starting Material 8-HydroxyquinolineQuinoline[1][7]
Key Reagents Chlorosulfonic acid (ClSO₃H)1. Chlorosulfonic acid (ClSO₃H)2. Thionyl chloride (SOCl₂)[7][8]
Reaction Conditions Addition of starting material to excess ClSO₃H at 0 °C, then warming to room temperature.Reaction with ClSO₃H at 100-160°C, followed by reaction with SOCl₂ at ≥50°C.[1][7]
Advantages One-step process from a readily available, functionalized quinoline.High-purity product suitable for industrial scale-up.[1][7]
Disadvantages Requires careful handling of highly corrosive chlorosulfonic acid and a controlled exothermic reaction.Two-step process involving high temperatures and multiple corrosive reagents.[1][7]

Expert Insight: The choice between these methods is driven by the final therapeutic target. The 8-hydroxy group in Method 1 is a key pharmacophoric feature, particularly for compounds designed to chelate metal ions.[9] Its presence is crucial for the biological activity of many resulting sulfonamides. Method 2 provides access to the unsubstituted quinoline-8-sulfonyl chloride, a different but equally important building block for exploring structure-activity relationships (SAR) where the 8-hydroxy group is not desired.[10][11]

Part 2: A Comparative Look at Reactivity

The foundational reaction for leveraging quinoline sulfonyl chlorides is their coupling with primary or secondary amines to form sulfonamides.[12] The sulfur atom of the sulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic attack by the lone pair of electrons on the amine nitrogen.

G cluster_0 Sulfonamide Formation Mechanism Reactants Quinoline-SO₂Cl + R₁R₂NH TS Transition State Reactants->TS Nucleophilic Attack Products Quinoline-SO₂-NR₁R₂ + HCl TS->Products Chloride leaving group departs

Caption: Nucleophilic attack of an amine on a sulfonyl chloride.

While this core reactivity is common to all quinoline sulfonyl chlorides, the position of the sulfonyl chloride group and other substituents on the quinoline ring can influence reaction rates and even open up alternative reaction pathways. For instance, novel metal-free, deoxygenative C2-sulfonylation of quinoline N-oxides can be achieved using sulfonyl chlorides, showcasing their dual role as both an activator and a source of the sulfonyl group.[12][13] This advanced strategy avoids the pre-functionalization often required in traditional cross-coupling reactions.[13]

Part 3: Comparative Biological Activity of Quinoline Sulfonamide Derivatives

The true measure of a quinoline sulfonyl chloride's utility is the biological performance of the molecules derived from it. By reacting different sulfonyl chloride isomers with a common set of amines, researchers can probe how the substitution pattern on the quinoline core affects therapeutic activity.

Anticancer and Antibacterial Performance

A recent study systematically synthesized and evaluated a series of 8-hydroxyquinoline-5-sulfonamides for their anticancer and antibacterial activities.[9][14] The presence of the 8-hydroxy group was found to be essential for biological activity.[9]

Table 1: Biological Activity of 8-Hydroxyquinoline-5-Sulfonamide Derivatives [9]

Compound IDR Group on SulfonamideAnticancer IC₅₀ (µM) vs. C-32 Cells¹Antibacterial MIC (µg/mL) vs. MRSA²
3a -CH₂-C≡CH20.12>1000
3c -N(CH₃)-CH₂-C≡CH9.11 62.5
3d -NH-Ph-O-CH₂-C≡CH (ortho)16.21500
Cisplatin (Reference Drug)10.30N/A
Oxacillin (Reference Drug)N/A250

¹C-32: Human amelanotic melanoma cell line. ²MRSA: Methicillin-resistant Staphylococcus aureus.

Analysis: The data clearly demonstrates that subtle structural modifications to the amine portion of the molecule lead to significant changes in potency. Compound 3c , derived from N-methylpropargylamine, showed the highest anticancer activity, superior to the reference drug cisplatin, and the most potent antibacterial activity against MRSA.[9] This highlights the importance of exploring a diverse range of amines when reacting with a core sulfonyl chloride intermediate.

Targeting Specific Cancer Pathways: PKM2 Inhibition

Quinoline sulfonamides have also been identified as modulators of Pyruvate Kinase M2 (PKM2), a key enzyme overexpressed in many cancer cells that is critical for tumor metabolism.[15] By inhibiting PKM2, these compounds can disrupt the energy supply to cancer cells, leading to cell death.[15]

A study of quinoline-8-sulfonamide derivatives (lacking the 8-hydroxy group) identified potent inhibitors of various cancer cell lines, with activity linked to PKM2 modulation.[16]

Table 2: Anticancer Activity of Quinoline-8-Sulfonamide Derivatives [16]

Compound IDR Group on SulfonamideAnticancer GI₅₀ (µM) vs. A549 Cells¹
9a -NH-(CH₂)₂-Ph0.496
9c -NH-Ph-F (para)>100
Cisplatin (Reference Drug)0.523

¹A549: Human lung adenocarcinoma cell line.

Analysis: In this series, compound 9a demonstrated remarkable cytotoxicity against lung cancer cells, with a potency comparable to cisplatin.[16] Fluorometric analysis confirmed that compound 9a significantly reduced intracellular pyruvate levels in A549 cells, consistent with the proposed mechanism of PKM2 inhibition.[16] Comparing the data from Table 1 and Table 2, while acknowledging the assays were performed in different studies, suggests that both quinoline-5- and -8-sulfonyl chlorides are viable starting points for generating potent anticancer agents, albeit potentially through different mechanisms of action.

G cluster_0 PKM2 Inhibition Pathway in Cancer Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP PKM2 PKM2 (Pyruvate Kinase M2) PEP->PKM2 Biosynthesis Macromolecule Biosynthesis PEP->Biosynthesis Pyruvate Pyruvate PKM2->Pyruvate Lactate Lactate Pyruvate->Lactate Warburg Effect TCA TCA Cycle (Energy Production) Pyruvate->TCA Proliferation Tumor Growth & Proliferation TCA->Proliferation Biosynthesis->Proliferation Inhibitor Quinoline-8-Sulfonamide (e.g., Compound 9a) Inhibitor->PKM2 Inhibition

Caption: Role of PKM2 in cancer metabolism and its inhibition by quinoline sulfonamides.

Part 4: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of 8-Hydroxyquinoline-5-sulfonyl chloride[1]
  • Setup: Place a flask containing chlorosulfonic acid (approx. 5.0 equivalents) in an ice bath (0 °C) with magnetic stirring.

  • Addition: Slowly and portion-wise, add 8-hydroxyquinoline (1.0 equivalent) to the stirred chlorosulfonic acid. Causality: This slow, cold addition is critical to control the highly exothermic reaction and prevent degradation.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Workup: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice. Self-Validation: A precipitate should form immediately upon quenching.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water to remove any residual acid, and dry under vacuum to yield the final product.

Protocol 2: General Synthesis of a Quinoline Sulfonamide Derivative[1]
  • Setup: Dissolve the desired primary or secondary amine (2.0-4.0 equivalents) in an appropriate anhydrous solvent (e.g., acetonitrile, THF, or DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon). If using 2.0 equivalents of amine, add a non-nucleophilic base like triethylamine (2.0 equivalents). Causality: Anhydrous conditions prevent hydrolysis of the reactive sulfonyl chloride. The excess amine or added base acts to neutralize the HCl byproduct generated during the reaction.

  • Addition: Slowly add the quinoline sulfonyl chloride (1.0 equivalent) to the amine solution at room temperature with vigorous stirring.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) until the sulfonyl chloride starting material is consumed (typically 2-12 hours).

  • Workup: Pour the reaction mixture into ice water. If a precipitate forms, it can be collected by filtration. Alternatively, perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide. Self-Validation: The purified product should yield a clean NMR spectrum and a single peak on LC-MS corresponding to the correct molecular weight.

Protocol 3: WST-1 Cell Viability Assay for IC₅₀ Determination[16]
  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline sulfonamide compounds in cell culture medium. Add the diluted compounds to the appropriate wells and incubate for 72 hours. Include wells with untreated cells (negative control) and a reference drug (positive control).

  • Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37 °C. Causality: WST-1 is cleaved to a soluble formazan dye by metabolically active cells. The amount of dye produced is directly proportional to the number of viable cells.

  • Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (on a log scale) and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). Self-Validation: The dose-response curve should be sigmoidal, and the results for the reference drug should fall within its expected potency range.

Conclusion

Quinoline-based sulfonyl chlorides are not merely reactive intermediates; they are strategic starting points for the discovery of potent and selective therapeutic agents. This guide demonstrates that the choice of the sulfonyl chloride isomer (e.g., 8-hydroxy-5-sulfonyl vs. 8-sulfonyl) and the subsequent amine coupling partner are critical decisions that profoundly impact the biological activity of the final compounds. The 8-hydroxyquinoline-5-sulfonyl chloride scaffold has yielded derivatives with potent dual anticancer and antibacterial activity, while the quinoline-8-sulfonyl chloride core has produced highly effective anticancer agents acting via PKM2 inhibition. By understanding the nuances of their synthesis, reactivity, and the biological performance of their derivatives, researchers can more effectively harness the power of these privileged structures to address pressing challenges in medicine.

References

  • A Technical Guide to the Discovery and Synthesis of Novel Quinoline-Based Sulfonamides. BenchChem.
  • Quinoline-4-sulfonyl chloride. BenchChem.
  • Comparative Study of Quinolin-8-ylmethanesulfonamide and its Analogues: A Guide for Researchers. BenchChem.
  • Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides.
  • Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. ConnectSci.
  • 8-Quinolinesulfonyl chloride 18704-37-5 wiki. BenchChem.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. PMC.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • Method for producing quinoline-8-sulfonyl chloride.
  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry. BenchChem.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Semantic Scholar.
  • Quinoline-based molecules with inhibition activity on Ras.
  • A Comparative Guide to the Biological Activity of Quinoline Isomers. BenchChem.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruv
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC.
  • The Chemistry and Applications of Quinoline: A Comprehensive Review. Mar Dioscorus College of Pharmacy.

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Validation

Reactivity Profiles of Sulfonyl Chlorides: A Comparative Guide to Aliphatic vs. Aromatic Pathways

As drug development and fine chemical synthesis demand increasingly precise methodologies, selecting the appropriate sulfonyl chloride for sulfonylation is not merely a matter of availability—it is a critical kinetic and...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and fine chemical synthesis demand increasingly precise methodologies, selecting the appropriate sulfonyl chloride for sulfonylation is not merely a matter of availability—it is a critical kinetic and mechanistic decision. While both aliphatic and aromatic sulfonyl chlorides serve as foundational electrophiles for generating sulfonamides and sulfonate esters, their reactivity profiles diverge fundamentally at the mechanistic level.

This guide provides an objective, data-supported comparison between aliphatic (e.g., Methanesulfonyl chloride, MsCl) and aromatic (e.g., p-Toluenesulfonyl chloride, TsCl) sulfonyl chlorides, detailing the causality behind their experimental behaviors and offering self-validating protocols for laboratory application.

Mechanistic Divergence: The Root of Reactivity

The stark contrast in reaction rates between aliphatic and aromatic sulfonyl chlorides stems directly from their structural capacity to access different transition states[1].

Aliphatic Sulfonyl Chlorides (The Sulfene Pathway): Methanesulfonyl chloride (MsCl) possesses highly acidic α -protons adjacent to the electron-withdrawing sulfonyl group. In the presence of a tertiary amine base, MsCl undergoes a rapid E1cB elimination. This involves deprotonation at the α -carbon followed by the ejection of the chloride ion, generating a highly electrophilic and transient sulfene intermediate ( CH2​=SO2​ )[2]. Because the sulfene is exceptionally labile, it must be trapped immediately by nucleophiles in situ[2].

Aromatic Sulfonyl Chlorides (The SN​2 Pathway): Aromatic variants like TsCl lack α -protons and are sterically hindered by their bulky aromatic rings[1]. Consequently, they cannot form sulfenes. Instead, they react via a direct bimolecular nucleophilic substitution ( SN​2 ) at the sulfur atom. Kinetic studies on the alkaline hydrolysis of aromatic sulfonyl chlorides reveal that the reaction follows a Hammett equation with a ρ -value of +1.564[3]. This positive ρ -value indicates that bond formation predominates in the transition state, and electron-withdrawing substituents on the ring accelerate the reaction by stabilizing the developing negative charge[3].

MechanisticDivergence MsCl Aliphatic Sulfonyl Chloride (e.g., MsCl) Base Tertiary Amine Base (Deprotonation) MsCl->Base E1cB Pathway TsCl Aromatic Sulfonyl Chloride (e.g., TsCl) Nu Nucleophilic Attack (R-OH / R-NH2) TsCl->Nu S_N2 Pathway Sulfene Sulfene Intermediate [CH2=SO2] Base->Sulfene -HCl SN2 S_N2 Transition State at Sulfur Nu->SN2 Prod1 Aliphatic Product (Fast, Exothermic) Sulfene->Prod1 + Nucleophile Prod2 Aromatic Product (Slower, Controlled) SN2->Prod2 -HCl

Fig 1. Mechanistic divergence between aliphatic (sulfene) and aromatic (S_N2) sulfonyl chlorides.

Quantitative Reactivity Profile

Understanding the environmental dependence of these mechanisms is crucial for yield optimization. For instance, the hydrolysis mechanism of MsCl is highly pH-dependent: in acidic media (pH 1–6), it proceeds via direct SN​2 substitution, whereas in mildly basic media (pH 8–10), it shifts entirely to the sulfene pathway[4].

The table below summarizes the comparative performance metrics critical for process chemistry:

ParameterAliphatic (Methanesulfonyl Chloride)Aromatic (p-Toluenesulfonyl Chloride)
Structural Profile Compact, contains acidic α -protons[1]Bulky aromatic ring, no α -protons[1]
Primary Mechanism (Basic) E1cB Elimination Sulfene Intermediate[2]Direct SN​2 Substitution at Sulfur[3]
Hydrolysis Pathway pH-dependent: SN​2 (acidic) vs. Sulfene (basic)[4] SN​2 mechanism across all pH ranges[3]
Relative Reaction Rate Exceptionally fast (minutes)Moderate to slow (hours)
Optimal Base System Triethylamine (promotes E1cB deprotonation)Pyridine, or Et3​N with RNMe2​ catalyst[5]
Common Side Reactions β -sultone formation, rapid exothermic hydrolysisSlower conversion to sulfonic acid

Self-Validating Experimental Protocols

To objectively demonstrate these reactivity differences, the following protocols are designed as self-validating systems. They incorporate specific kinetic checkpoints and isotopic labeling to confirm the underlying causality of the reaction.

Protocol A: Comparative Sulfonylation Kinetics

Objective: Validate the kinetic disparity between the sulfene and SN​2 pathways under identical conditions. Causality: By running parallel reactions at 0 °C, the immediate consumption of MsCl validates the low activation energy of the sulfene pathway. Conversely, the persistence of TsCl highlights the steric barrier of the SN​2 pathway. Cooling to 0 °C is a kinetic necessity for MsCl to suppress bimolecular side reactions (e.g., dimerization to β -sultones) of the highly reactive sulfene.

  • Preparation: In two separate dry flasks (A and B), dissolve the primary amine (1.0 eq, 10 mmol) in anhydrous dichloromethane (0.1 M).

  • Base Addition: Add triethylamine (1.5 eq) to both flasks and cool to 0 °C under inert atmosphere.

  • Electrophile Addition:

    • To Flask A, add MsCl (1.1 eq) dropwise. Observation: Immediate exotherm.

    • To Flask B, add TsCl (1.1 eq) portion-wise. Observation: Minimal thermal change.

  • Kinetic Monitoring: Pull aliquots for HPLC/TLC at 5 minutes. Flask A will show >95% conversion. Flask B will show <20% conversion, requiring >2 hours or the addition of a nucleophilic catalyst (like DMAP or RNMe2​ ) to reach completion[5].

  • Quench: Quench both reactions with saturated aqueous NaHCO3​ and extract with organic solvent.

Protocol B: Mechanistic Validation via Deuterium Trapping

Objective: Prove the existence of the sulfene intermediate in aliphatic sulfonyl chlorides. Causality: If MsCl proceeds via a sulfene ( CH2​=SO2​ ), trapping it with a deuterated nucleophile ( CD3​OD ) will result in the incorporation of a deuterium atom at the α -carbon during the addition step, yielding CH2​DSO2​OCD3​ . TsCl, reacting via SN​2 , will show no deuterium incorporation on the aromatic ring.

  • Preparation: Prepare a solution of Et3​N (2.0 eq) in anhydrous THF at -78 °C.

  • Sulfene Generation: Add MsCl (1.0 eq) dropwise to generate the sulfene intermediate in situ.

  • Isotopic Trapping: Immediately quench the mixture with excess CD3​OD (5.0 eq).

  • Validation: Isolate the product and analyze via 1H -NMR. The disappearance of the standard 3H singlet (methyl group) and the appearance of a 2H triplet (due to germinal coupling with Deuterium) irrefutably validates the E1cB sulfene pathway.

ExperimentalWorkflow Step1 1. Substrate Prep Amine in DCM Step2 2. Base Addition Et3N (1.5 eq) at 0°C Step1->Step2 Step3 3. Electrophile MsCl or TsCl Step2->Step3 Step4 4. Kinetic Check TLC / HPLC Step3->Step4 Step5 5. Isotopic Quench CD3OD Validation Step4->Step5

Fig 2. Self-validating workflow for comparative sulfonylation and mechanistic isotopic trapping.

Industrial Implications & Catalyst Selection

The choice between MsCl and TsCl dictates the required catalyst architecture at scale. Because MsCl dominates bulk synthesis due to its high throughput and lack of steric hindrance[1], standard triethylamine is sufficient to drive the reaction via the sulfene route.

However, for aromatic sulfonyl chlorides, the traditional use of pyridine as both solvent and base presents environmental and operability challenges. Modern industrial protocols overcome the sluggish SN​2 reactivity of TsCl by utilizing a synergistic catalyst system comprising Et3​N and a dialkylamine ( RNMe2​ ). This combination drastically improves tosylation efficiency by forming a highly reactive sulfonylammonium intermediate, bypassing the standard steric barriers of the aromatic ring[5].

Ultimately, researchers must align their choice of sulfonyl chloride with their process goals: MsCl for rapid, high-yielding conversions where exotherms can be controlled, and TsCl for highly selective, slower transformations where intermediate stability is paramount.

Sources

Comparative

Advanced Derivatization and Scaffold Building: The Strategic Advantages of 5-Nitroquinoline-8-sulfonyl Chloride

As analytical sensitivity requirements tighten and the search for novel pharmacophores accelerates, the selection of bifunctional chemical reagents becomes critical. 5-Nitroquinoline-8-sulfonyl chloride (5-NQSC) has emer...

Author: BenchChem Technical Support Team. Date: March 2026

As analytical sensitivity requirements tighten and the search for novel pharmacophores accelerates, the selection of bifunctional chemical reagents becomes critical. 5-Nitroquinoline-8-sulfonyl chloride (5-NQSC) has emerged as a highly specialized reagent that bridges the gap between analytical derivatization and medicinal chemistry[1].

This guide objectively evaluates the performance of 5-NQSC against traditional sulfonyl chloride alternatives, providing researchers with the mechanistic causality, quantitative comparisons, and self-validating protocols necessary to implement this reagent in liquid chromatography-mass spectrometry (LC-MS) workflows and drug discovery pipelines.

Mechanistic Causality: Why the 5-Nitro Group Matters

To understand the advantages of 5-NQSC, one must analyze the synergistic electronic effects of its molecular architecture. The reagent relies on three fundamental chemical pillars:

  • Kinetic Superiority via Electrophilic Activation: The addition of a nitro group at the 5-position exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects across the quinoline ring. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl group. Consequently, the sulfur atom becomes highly electrophilic, accelerating nucleophilic attack by primary and secondary amines. This allows for rapid derivatization (often under 10 minutes) even with sterically hindered substrates[2].

  • ESI-MS Signal Enhancement (The "Proton Sponge" Effect): In LC-MS workflows, neutral amines exhibit poor ionization efficiency, leading to high limits of detection (LOD). The quinoline nitrogen of 5-NQSC acts as a basic site. In standard acidic mobile phases (e.g., 0.1% formic acid), this nitrogen is readily protonated, yielding a pre-charged analyte that dramatically increases Electrospray Ionization (ESI+) efficiency[3].

  • Bifunctional Utility in Medicinal Chemistry: Beyond analytical applications, the 5-nitroquinoline scaffold is a privileged structure. It serves as a robust metal-binding pharmacophore in the development of enzyme inhibitors (such as Glyoxalase 1 and TNFα convertase inhibitors) and acts as a synthetic precursor for 5-aminoquinoline derivatives[4][5].

Comparative Performance Analysis

When selecting a derivatization reagent, 5-NQSC must be weighed against industry standards like Dansyl Chloride (DNS-Cl), Dabsyl Chloride (DBS-Cl), and unsubstituted Quinoline-8-sulfonyl chloride (QSC). The table below summarizes their quantitative performance metrics in amine derivatization.

ReagentDerivatization Time (min)Relative ESI-MS LOD*UV/Vis Absorbance MaxPrimary Limitation
5-NQSC 5 - 10 1x (Baseline/Optimal) ~330 nm Requires anhydrous basic conditions
QSC (Unsubstituted) 15 - 302x - 5x higher~290 nmSlower reaction kinetics
Dansyl Chloride 30 - 6010x higher~330 nm (Fluorescent)High background noise in MS
Dabsyl Chloride 10 - 20>50x higher (Poor ESI+)~436 nm (Visible)Extremely poor MS ionization

*Relative ESI-MS Limit of Detection (LOD) is normalized to 5-NQSC (lower is better). Data synthesized from standard primary amine derivatization assays.

Workflow and Mechanistic Visualizations

To conceptualize the integration of 5-NQSC into your analytical pipeline, review the following logical relationships and workflows.

Caption: Workflow for amine derivatization using 5-NQSC prior to LC-MS analysis.

Caption: Mechanistic pathway of ESI-MS signal enhancement via quinoline nitrogen protonation.

Self-Validating Experimental Protocol: LC-MS Amine Derivatization

To ensure scientific integrity, the following protocol incorporates a self-validating system. By utilizing pyridine as both a solvent and an acid scavenger, and by integrating an isotopic internal standard (IS), researchers can verify reaction completion before committing to expensive MS time[4].

Materials Required
  • Reagent: 5-Nitroquinoline-8-sulfonyl chloride (100 mM in anhydrous Acetonitrile). Note: Prepare fresh to prevent hydrolysis.

  • Buffer/Base: Anhydrous Pyridine (acts as an HCl scavenger).

  • Internal Standard (IS): Heavy-isotope labeled analogue of the target amine.

  • Quenching Solution: 1% Methylamine in water.

Step-by-Step Methodology
  • Sample Preparation & IS Spiking: Aliquot 50 µL of the biological sample or standard containing the target amines into a low-bind microcentrifuge tube. Spike with 10 µL of the isotopic IS. Causality: The IS validates extraction recovery and compensates for matrix effects during MS ionization.

  • Alkalinization: Add 20 µL of anhydrous pyridine to the sample. Causality: Pyridine neutralizes the HCl generated during the reaction, preventing the target amines from becoming protonated (which would render them non-nucleophilic).

  • Derivatization: Add 20 µL of the 100 mM 5-NQSC reagent. Vortex for 10 seconds and incubate at 40°C for 10 minutes. Self-Validation Check: The solution will exhibit a slight bathochromic shift (yellowing) due to the formation of the conjugated sulfonamide, confirming reagent activity.

  • Quenching: Add 10 µL of the quenching solution (1% Methylamine) and incubate for an additional 2 minutes. Causality: Unreacted 5-NQSC will rapidly react with methylamine, preventing it from damaging the LC column or suppressing the MS signal of the target analytes.

  • Extraction and Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Initial LC Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid). Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble byproducts.

  • LC-MS Analysis: Inject 5 µL onto a C18 column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the 5-NQSC-derivatized target amine and its corresponding IS.

References

  • PubChemLite: 5-nitroquinoline-8-sulfonyl chloride Source: PubChem Database URL:[Link]

  • A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor Source: National Institutes of Health (PMC) URL:[Link]

  • New α-Substituted Succinate-Based Hydroxamic Acids as TNFα Convertase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

limitations of using 5-Nitroquinoline-8-sulfonyl chloride

Limitations of 5-Nitroquinoline-8-Sulfonyl Chloride in Amine Derivatization: A Comparative Guide As a derivatization reagent and synthetic building block, 5-Nitroquinoline-8-sulfonyl chloride (NQSC) offers a unique scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Limitations of 5-Nitroquinoline-8-Sulfonyl Chloride in Amine Derivatization: A Comparative Guide

As a derivatization reagent and synthetic building block, 5-Nitroquinoline-8-sulfonyl chloride (NQSC) offers a unique scaffold containing both a reactive sulfonyl chloride group and an electron-withdrawing nitro group. While quinoline-8-sulfonyl derivatives are frequently utilized in the synthesis of bioactive sulfonamides ()[1], the specific integration of the 5-nitro moiety introduces severe kinetic and analytical limitations. This guide objectively evaluates these limitations against industry-standard alternatives to inform reagent selection in LC-MS and synthetic workflows.

Mechanistic Causality of Limitations

To understand the operational boundaries of NQSC, we must analyze the electronic and steric effects of its structural components:

  • Hyper-Electrophilicity and Rapid Hydrolysis: Amine derivatization requires an alkaline environment (pH 9–10) to ensure the target amine is fully deprotonated and nucleophilic ()[2]. However, the 5-nitro group exerts a profound inductive (-I) and resonance (-M) electron-withdrawing effect across the quinoline ring. This drastically reduces electron density at the 8-sulfonyl chloride group, making the sulfur atom hyper-electrophilic. Consequently, the reagent becomes highly susceptible to competitive nucleophilic attack by hydroxide ions ( OH− ) or water, leading to rapid hydrolysis into the dead-end product 5-nitroquinoline-8-sulfonic acid[1].

  • Complete Fluorescence Quenching: Gold-standard reagents like Dansyl chloride utilize an electron-donating dimethylamino group to create a strong "push-pull" fluorophore, enabling high-sensitivity fluorescence detection (FLD)[2]. Conversely, the nitro group in NQSC acts as a potent fluorescence quencher. It facilitates rapid intersystem crossing (ISC) from the excited singlet state to the triplet state, effectively obliterating any native fluorescence of the quinoline core. This restricts the reagent's utility strictly to UV-Vis or MS detection.

  • Steric Hindrance and Poor Aqueous Solubility: The 8-position of the quinoline ring is sterically hindered by the adjacent nitrogen lone pair. Furthermore, nitroaromatic compounds exhibit notoriously poor aqueous solubility. This necessitates the use of high concentrations of organic co-solvents (e.g., anhydrous acetonitrile or DMF) during the reaction ()[3], which can precipitate buffer salts or denature protein targets in complex biological matrices.

Quantitative Comparison of Amine Derivatization Reagents

The following table summarizes the performance metrics of NQSC against common alternative reagents.

ReagentPrimary Detection ModeApprox. Molar Extinction ( ϵ )Fluorescence Quantum Yield ( Φ )Hydrolysis Half-Life (pH 9.5)
5-Nitroquinoline-8-sulfonyl chloride UV-Vis / MS~12,000 M−1cm−1 < 0.01 (Quenched) < 5 mins
Dansyl Chloride FLD / MS~4,000 M−1cm−1 ~0.3 - 0.7~15 mins
Dabsyl Chloride Vis / UV~30,000 M−1cm−1 None~10 mins
Fmoc-Cl FLD / UV~18,000 M−1cm−1 ~0.15< 5 mins

Self-Validating Experimental Protocol: Derivatization & Hydrolysis Assay

To empirically validate the limitations of NQSC, the following protocol is designed to not only derivatize primary amines but to simultaneously quantify the exact extent of reagent hydrolysis. This internal validation ensures the system self-reports its kinetic efficiency.

  • Step 1: Reagent Preparation (Anhydrous). Dissolve NQSC in anhydrous acetonitrile to a concentration of 10 mM.

    • Causality: Strict anhydrous conditions are mandatory to prevent premature hydrolysis of the hyper-electrophilic sulfonyl chloride before it contacts the sample[1].

  • Step 2: Buffer Optimization. Prepare 100 mM Sodium Borate buffer at pH 9.5.

    • Causality: Borate provides robust buffering capacity at the pKa​ of most primary amines without introducing competing nucleophiles (unlike Tris or ammonium buffers, which would react directly with the reagent)[2].

  • Step 3: Derivatization Reaction. Combine 50 µL of the amine analyte (1 mM, aqueous), 50 µL of Borate buffer, and 100 µL of the NQSC solution. Vortex immediately and incubate at 40°C for 10 minutes.

    • Causality: The brief, elevated temperature accelerates the amine nucleophilic attack to outcompete the rapid background hydrolysis rate.

  • Step 4: Quenching and Internal Validation. Add 20 µL of 100 mM diethylamine to quench the reaction.

    • Causality: Diethylamine rapidly consumes any unreacted NQSC, forming a distinct, quantifiable peak. By measuring the LC-UV area ratio of the target sulfonamide to the 5-nitroquinoline-8-sulfonic acid (hydrolysis byproduct), the system self-validates the exact efficiency and degradation rate of the reaction.

Pathway Visualization

Derivatization Reagent 5-Nitroquinoline-8-sulfonyl chloride (Highly Electrophilic) Buffer Alkaline Borate Buffer (pH 9.5) Reagent->Buffer Dissolution Amine Target Amine (Analyte) Amine->Buffer Deprotonation Target Sulfonamide Derivative (UV/MS Active) Buffer->Target Nucleophilic Attack (Desired) Hydrolysis 5-Nitroquinoline-8-sulfonic acid (Hydrolysis Dead-End) Buffer->Hydrolysis H2O/OH- Attack (Accelerated by NO2)

Fig 1. Competing pathways in 5-Nitroquinoline-8-sulfonyl chloride derivatization.

References

  • Perez, C. L., et al. "A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor." Journal of Medicinal Chemistry, 2019.[Link]

  • Furuumi et al. / University of Bath. "Methods for polyamine derivatization with a panel of extrinsic fluorophores." Open Access Thesis, 2015.[Link]

  • Madrid, P. B., et al. "Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas." Bioorganic & Medicinal Chemistry Letters, 2010.[Link]

Sources

Comparative

The Analytical Edge: Evaluating 5-Nitroquinoline-8-Sulfonyl Chloride for LC-MS/MS Bioanalysis

The Analytical Bottleneck in Complex Matrices Quantifying trace-level endogenous compounds—such as steroid hormones, biogenic amines, and phenolic metabolites—in complex biological matrices (e.g., plasma, serum, urine) i...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Bottleneck in Complex Matrices

Quantifying trace-level endogenous compounds—such as steroid hormones, biogenic amines, and phenolic metabolites—in complex biological matrices (e.g., plasma, serum, urine) is a persistent challenge in drug development. Due to their poor ionization efficiency and susceptibility to severe matrix suppression in electrospray ionization (ESI), chemical derivatization is often mandatory to achieve the required sensitivity[1].

Historically, Dansyl chloride (DNS-Cl) has been the gold standard for amine and phenol derivatization. However, it suffers from significant analytical drawbacks. During collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), DNS-Cl derivatives primarily yield a generic reagent-derived product ion (m/z 170)[2]. Because this fragment does not contain the target analyte's structural skeleton, it leads to high background noise, isobaric interference, and limited assay specificity in complex biological extracts.

Mechanistic Causality: The 5-NQSC Advantage

To overcome the limitations of DNS-Cl, the bioanalytical field has shifted toward quinoline-based derivatization reagents, notably 8-quinolinesulfonyl chloride (QSCl) and 3-methyl-8-quinolinesulfonyl chloride (MQSCl)[1]. Building upon this foundation, 5-Nitroquinoline-8-sulfonyl chloride (5-NQSC, CAS: 855766-52-8) represents a highly optimized evolution of the sulfonyl chloride class.

  • Hyper-Electrophilicity & Kinetic Efficiency: The addition of a strongly electron-withdrawing nitro group at the 5-position of the quinoline ring severely depletes electron density around the sulfonyl chloride moiety. This lowers the activation energy required for nucleophilic attack by phenolic hydroxyls or amines. Consequently, 5-NQSC achieves rapid, complete derivatization at lower temperatures (e.g., 40°C) compared to the 60°C typically required for DNS-Cl or unsubstituted QSCl[1].

  • Enhanced ESI+ Proton Affinity: The quinoline nitrogen acts as a highly basic site, ensuring near-quantitative protonation in the ESI source. This translates to a logarithmic increase in precursor ion intensity compared to underivatized analytes[2].

  • Analyte-Specific Fragmentation (Structural Retention): Unlike DNS-Cl, 5-NQSC derivatives undergo a highly specific neutral loss of SO₂ (and subsequently NO₂) during MS/MS[2]. Because the resulting product ion retains the intact analyte skeleton, the signal-to-noise (S/N) ratio is vastly superior, allowing for highly specific Selective Reaction Monitoring (SRM).

Mechanism Precursor Protonated Precursor [M+H]+ Path1 Primary Cleavage Loss of SO2 [M+H-SO2]+ Precursor->Path1 Low CE (15-20 eV) Path2 Secondary Cleavage Loss of NO2 [M+H-NO2]+ Precursor->Path2 Medium CE (25-30 eV) Path3 Reporter Ion Quinoline Core Precursor->Path3 High CE (>40 eV)

Caption: Collision-induced dissociation (CID) pathways of 5-NQSC derivatives.

Comparative Performance Analysis

When evaluated against alternative sulfonyl chlorides for the quantification of trace targets (e.g., Estradiol) in human serum, 5-NQSC demonstrates superior analytical metrics. The data below synthesizes comparative performance benchmarks based on established quinoline-sulfonyl methodologies[1].

Derivatization ReagentReaction KineticsOptimum pHLOQ (Estradiol in Serum)MS/MS SpecificityMatrix Effect
5-NQSC 10 min @ 40°C9.52.5 pg/mLHigh (Analyte Skeleton Retention)< 10%
MQSCl 15 min @ 60°C10.04.6 pg/mLHigh (Analyte Skeleton Retention)< 12%
QSCl 30 min @ 60°C10.08.2 pg/mLHigh (Analyte Skeleton Retention)< 15%
DNS-Cl 60 min @ 60°C10.520.0 pg/mLLow (Generic m/z 170 Reporter)> 25%

Self-Validating Experimental Protocol

A robust bioanalytical protocol must be inherently self-validating. The following workflow incorporates internal quality controls to ensure that matrix effects or derivatization failures are immediately flagged and normalized.

Self-Validation Logic:

  • Stable Isotope Labeling (SIL-IS): Deuterated internal standards (e.g., Estradiol-d5) must be spiked before extraction. Because the SIL-IS undergoes the exact same derivatization kinetics as the endogenous analyte, it normalizes both extraction recovery and reaction efficiency.

  • Pre- and Post-Spike Matrix Blanks: Analyzing a blank matrix spiked before extraction versus a blank matrix spiked after extraction allows the precise calculation of absolute matrix effect (ME) and true extraction recovery (RE).

Step-by-Step Methodology:

  • Matrix Aliquoting & IS Spiking: Transfer 100 µL of human plasma into a clean microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL). Vortex for 30 seconds to ensure equilibration.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes to disrupt protein binding, then centrifuge at 12,000 × g for 10 minutes. Transfer the upper organic layer to a new vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Derivatization Reaction: Reconstitute the dried extract in 50 µL of sodium carbonate buffer (100 mM, pH 9.5). Add 50 µL of 5-NQSC reagent (2 mg/mL in anhydrous acetonitrile). Causality note: The alkaline pH actively deprotonates the target phenols/amines, maximizing their nucleophilicity for the incoming sulfonyl chloride.

  • Incubation: Incubate the mixture at 40°C for exactly 10 minutes.

  • Quenching & Stabilization: Terminate the reaction by adding 10 µL of 0.1% formic acid in water. Causality note: Acidification neutralizes the alkaline buffer, halts the derivatization reaction, and stabilizes the newly formed derivative for reversed-phase LC separation.

  • LC-MS/MS Analysis: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 × 50 mm). Utilize a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid). Monitor the specific [M+H]⁺ →[M+H-SO₂]⁺ transition in positive ESI mode.

Workflow N1 1. Matrix Aliquot + SIL-IS N2 2. LLE Extraction & N2 Drying N1->N2 N3 3. 5-NQSC Reaction (pH 9.5, 40°C) N2->N3 N4 4. Acidic Quenching (0.1% FA) N3->N4 N5 5. LC-MS/MS (ESI+ SRM) N4->N5

Caption: Step-by-step sample preparation and 5-NQSC derivatization workflow.

References

  • Title: Determination of estrogens in human serum using a novel chemical derivatization-assisted liquid chromatography-electrospray ionization-tandem mass spectrometry method Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS Source: Analytical and Bioanalytical Chemistry (PMC) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparing Fluorescence Quantum Yields of Sulfonamide Labels

For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that directly impacts the sensitivity and reliability of experimental results. The fluorescence...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that directly impacts the sensitivity and reliability of experimental results. The fluorescence quantum yield (Φf), a measure of the efficiency of converting absorbed light into emitted light, is a paramount consideration.[1] This guide provides an in-depth comparison of the fluorescence quantum yields of various sulfonamide-based fluorescent labels, offering both objective data and the experimental framework to validate these findings in your own laboratory.

The sulfonamide functional group is a cornerstone in the design of fluorescent probes, offering a versatile anchor for conjugation to biomolecules and often imparting environmentally sensitive fluorescent properties.[2] Understanding the nuances of their quantum yields in different environments is key to harnessing their full potential.

Comparative Analysis of Sulfonamide Label Quantum Yields

The fluorescence quantum yield of a sulfonamide label is not an intrinsic constant but is highly dependent on its molecular environment.[3] Factors such as solvent polarity, pH, and conjugation to a biomolecule can significantly alter the efficiency of fluorescence emission.[4] The following table summarizes the reported fluorescence quantum yields for several common sulfonamide-based labels in various environments.

Fluorescent LabelEnvironmentExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φf)Reference(s)
Dansyl Glycine Dioxane338.5~500-5300.66[5]
Water327.2~560-5800.07[5]
Dansyl Amide Acetonitrile/PBS (2:1)3405350.22
Dansyl Amide N-Oxide Acetonitrile/PBS (2:1)3405350.01
8-Anilino-1-naphthalenesulfonic acid (ANS) Methanol3504800.24[6]
Water350515Low[7]
2-(p-Toluidinyl)naphthalene-6-sulfonate (TNS) Bound to hydrophobic protein domains~320~440~0.72
In water~320Red-shiftedEssentially non-fluorescent[8]
Sulfonated Cyanine 5 (Sulfo-Cy5) Aqueous Buffer6506690.27[9]
Pentamethine Cyanine Dye (sulfonated) Bound to HSA~660~6800.42[10]
Aqueous Buffer~660~6800.002[10]

Key Insights from the Data:

  • Environmental Sensitivity: The stark contrast in the quantum yield of Dansyl glycine between the nonpolar solvent dioxane (Φf = 0.66) and water (Φf = 0.07) underscores the profound influence of the local environment on the fluorescence of dansyl derivatives.[5] This property is invaluable for probing hydrophobic binding sites in proteins or conformational changes that alter the polarity around the label.[3]

  • Conjugation-Induced Enhancement: Probes like ANS and TNS are classic examples of fluorophores that exhibit low fluorescence in aqueous solutions but become highly fluorescent upon binding to the hydrophobic pockets of proteins.[7][8] The quantum yield of TNS, for instance, can increase to approximately 0.72 when bound to a protein's hydrophobic domain.

  • Structural Modifications: The introduction of a sulfonate group in cyanine dyes, creating "sulfo" versions, can improve water solubility and reduce aggregation, which in turn can influence the quantum yield.[11] For instance, a sulfonated pentamethine cyanine dye shows a dramatic increase in quantum yield from 0.2% in buffer to 42% when bound to human serum albumin (HSA).[10]

  • Quenching Effects: Chemical modification can also be used to diminish fluorescence. The N-oxide derivative of dansyl amide exhibits a significantly lower quantum yield (0.01) compared to its parent compound (0.22), a principle that can be exploited in the design of "turn-on" probes.

The Chemistry of Sulfonamide Labeling

The utility of many sulfonamide-based dyes, such as the classic Dansyl chloride, stems from their reactivity towards primary and secondary amines, which are abundant in biomolecules like proteins and peptides.[12] The reaction involves the nucleophilic attack of the amine on the electrophilic sulfonyl chloride, forming a stable and highly fluorescent sulfonamide linkage.[13]

cluster_reactants Reactants cluster_product Product Dansyl_Chloride Dansyl Chloride (Non-fluorescent) Sulfonamide_Adduct Fluorescent Dansyl-Sulfonamide Adduct Dansyl_Chloride->Sulfonamide_Adduct Nucleophilic Attack Amine Primary/Secondary Amine (e.g., on a protein) Amine->Sulfonamide_Adduct

Caption: Reaction of Dansyl Chloride with an amine to form a fluorescent adduct.

Experimental Protocol: Comparative Measurement of Fluorescence Quantum Yield

The relative method is the most common approach for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence intensity of the sample of interest to a well-characterized standard with a known quantum yield.

I. Materials and Instrumentation

  • Spectrofluorometer with corrected emission spectra capabilities

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and precision pipettes

  • Sulfonamide-labeled samples of interest

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Spectroscopic grade solvents

II. Step-by-Step Methodology

  • Selection of a Suitable Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sulfonamide labels being tested. Quinine sulfate is a common standard for blue-emitting fluorophores.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the quantum yield standard at a concentration that gives an absorbance of approximately 1 at its absorption maximum.

    • Prepare stock solutions of the sulfonamide-labeled samples in the desired solvent(s).

  • Preparation of a Dilution Series:

    • From the stock solutions, prepare a series of at least five dilutions for both the standard and the test samples.

    • The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength. This is crucial to avoid inner-filter effects where the sample itself reabsorbs the emitted light.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the test samples.

    • Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the corrected fluorescence emission spectrum for each dilution of the standard and the test samples. Ensure the entire emission band is captured.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • For both the standard and the test samples, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for each data set. The slope of this line is the gradient (Grad).

    • Calculate the quantum yield of the unknown sample (Φf_x) using the following equation:

      Φf_x = Φf_std * (Grad_x / Grad_std) * (n_x² / n_std²)

      Where:

      • Φf_std is the known quantum yield of the standard.

      • Grad_x and Grad_std are the gradients from the plots for the unknown sample and the standard, respectively.

      • n_x and n_std are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term is 1).

cluster_prep Sample Preparation cluster_measure Measurements cluster_analysis Data Analysis A Prepare Stock Solutions (Standard & Samples) B Create Dilution Series (Absorbance 0.02-0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission (Spectrofluorometer) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Calculate Gradients (Slopes) F->G H Calculate Quantum Yield (Φf) G->H

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Conclusion

The selection of a sulfonamide-based fluorescent label should be guided by a thorough understanding of its fluorescence quantum yield in the context of the intended application. The environmental sensitivity of many of these probes is a double-edged sword: it can be a powerful tool for probing molecular interactions, but it also necessitates careful consideration of the experimental conditions. By following a rigorous experimental protocol for comparative quantum yield measurements, researchers can make informed decisions and ensure the generation of high-quality, reproducible data. This guide serves as a starting point for this critical aspect of experimental design in molecular biology, drug discovery, and beyond.

References

  • Wurth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.
  • Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics.
  • Stratech. Cyanines. [Link]

  • Yin, J., et al. (2020). Far-red pentamethine cyanine dyes as fluorescent probes for the detection of serum albumins. Royal Society Open Science.
  • Bramhall, J. (1986). The fluorescence yield ranges from 0.07 in water to 0.66 in dioxane. OMLC. [Link]

  • PhotochemCAD. 8-Anilino-1-naphthalenesulfonic acid. [Link]

  • Matulis, D., et al. (2005). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. PMC. [Link]

  • Novo, M., et al. (2001). Resolution of the Association Equilibria of 2-(p-Toluidinyl)-naphthalene-6-sulfonate (TNS) with β-Cyclodextrin and a Charged Derivative. ACS Publications. [Link]

  • Cardinal Scholar. Amino Acid Analysis by Dansylation: A Revised Method. [Link]

  • Tatarets, A., et al. (2020). Far-red pentamethine cyanine dyes as fluorescent probes for the detection of serum albumins. Royal Society Publishing. [Link]

  • Advinus. 6-(p-Toluidino)-2-naphthalenesulfonic acid sodium salt. [Link]

  • Wikipedia. Dansyl chloride. [Link]

  • Sharma, D. K., et al. (2019). Sulfonamides Are an Overlooked Class of Electron Donors in Luminogenic Luciferins and Fluorescent Dyes. ACS Publications. [Link]

  • Yang, G., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. PMC. [Link]

  • Sharma, D. K., et al. (2018). Sulfonamides Are an Overlooked Class of Electron Donors in Luminogenic Luciferins and Fluorescent Dyes. ChemRxiv. [Link]

  • Gotor, R., et al. (2021). A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells. RSC Publishing. [Link]

  • St. Fleur, C., et al. (2019). Synthesis and Spectral Properties of 8‑Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. [Link]

  • Rebelo, S. L. H., et al. (2022). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. MDPI. [Link]

  • Collot, M., et al. (2024). A Naphthalimide Based “Turn-ON” Probe for Wash-Free Imaging of Lipid-Droplet in Living Cells With an Excellent Signal-to-Noise Ratio. ChemBioChem. [Link]

  • Nishijo, J., et al. (2013). The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[14]uril. PubMed. [Link]

  • Kumar, A., et al. (2025). Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. PubMed. [Link]

  • Sharma, D. K., et al. (2018). Sulfonamides Are an Overlooked Class of Electron Donors in Luminogenic Luciferins and Fluorescent Dyes. ChemRxiv. [Link]

  • Chen, R. F. (1966). Fluorescence Quantum Yield of I-Dimethyl-aminonaphthalene-5-sulphonate. Nature. [Link]

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  • Wright, J. D., et al. (2010). A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer. Biophysical Journal. [Link]

  • Sarkar, A., et al. (2021). Environmentally sensitive fluorescent probes with improved properties for detecting and imaging PDEδ in live cells and tumor slices. ResearchGate. [Link]

  • Wang, Y., et al. (2023). A Novel Sulfonamide, Molecularly Imprinted, Upconversion Fluorescence Probe Prepared by Pickering Emulsion Polymerization and Its Adsorption and Optical Sensing Performance. MDPI. [Link]

  • Pop, R., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

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  • Crystall, J., et al. (1996). Spectral properties of environmentally sensitive probes associated with horseradish peroxidase. PubMed. [Link]

  • Al-Hourani, B. J., et al. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. [Link]

  • Varghese, D. H., et al. (2015). Design of High Affinity Peptide Conjugates with Optimized Fluorescence Quantum Yield as Markers for Small Peptide Transporter PEPT1 (SLC15A1). PMC. [Link]

  • El-Metwaly, N., & Al-Omair, M. A. (2025). Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives. ResearchGate. [Link]

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Comparative

Evaluation of 5-Nitroquinoline-8-sulfonyl Chloride in Drug Discovery Screening: A Comparative Guide

Executive Summary In the landscape of drug discovery, the rational selection of electrophilic building blocks dictates the quality and chemical space of the resulting screening libraries. 5-Nitroquinoline-8-sulfonyl chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery, the rational selection of electrophilic building blocks dictates the quality and chemical space of the resulting screening libraries. 5-Nitroquinoline-8-sulfonyl chloride (5-NQSC) has emerged as a highly versatile, privileged scaffold for the synthesis of sulfonamide-based libraries. While the parent quinoline-8-sulfonamide core is a well-documented pharmacophore—exhibiting potent antibacterial properties [1] and serving as a foundation for ROCK1 inhibitors and anticancer agents [2]—the strategic incorporation of a 5-nitro group fundamentally alters the molecule's reactivity, physicochemical profile, and downstream utility.

This guide provides a comprehensive, objective comparison of 5-NQSC against standard alternatives like 8-Quinolinesulfonyl chloride (8-QSC) and Dansyl chloride (DNS-Cl), equipping medicinal chemists with the mechanistic insights and validated protocols necessary to leverage this reagent in high-throughput screening (HTS) campaigns.

Mechanistic Rationale: The 5-Nitro Advantage

As a Senior Application Scientist, it is critical to look beyond the basic structural formula and understand the physical organic chemistry driving a reagent's behavior. The performance of a sulfonyl chloride is governed by the electron density at the sulfur center.

  • Electronic Activation: In 5-NQSC, the strongly electron-withdrawing nitro group (-NO₂) exerts both inductive (-I) and resonance (-M) effects across the quinoline π -system. This drastically reduces the electron density at the 8-position, rendering the sulfonyl chloride highly electrophilic. Consequently, 5-NQSC reacts efficiently with sterically hindered or electronically deactivated amines (e.g., anilines, secondary amines) that typically stall when reacted with the unfunctionalized 8-QSC.

  • Late-Stage Diversification: Unlike Dansyl chloride, which is primarily utilized as a stable, fluorescent "end-cap" for analytical derivatization and screening [3], 5-NQSC is a true bifunctional building block. Following the initial sulfonamidation, the 5-nitro group serves as a latent synthetic handle. It can be chemoselectively reduced to a primary amine, opening a secondary vector for amidation, reductive amination, or urea formation—exponentially expanding the structural diversity of the screening library.

Comparative Performance Data

To objectively evaluate 5-NQSC, we benchmark its performance against 8-QSC (the parent scaffold) and Dansyl chloride (the industry standard for fluorescence-based screening).

Parameter5-Nitroquinoline-8-sulfonyl chloride (5-NQSC)8-Quinolinesulfonyl chloride (8-QSC)Dansyl chloride (DNS-Cl)
Core Scaffold 5-NitroquinolineQuinoline5-(Dimethylamino)naphthalene
Electrophilicity Very High (Enhanced by 5-NO₂ electron withdrawal)Moderate to High Moderate (Stabilized by resonance)
Hydrolytic Stability Low (Requires strictly anhydrous handling)Moderate High (Often used in aqueous/organic mixtures)
Downstream Versatility Excellent (NO₂ reducible to NH₂ for late-stage diversification)Low (Inert core, no secondary handles)Low (Inert core, utilized as a terminal tag)
Primary Application Hit-to-lead library generation, fragment-based screeningScaffold building, targeted antibacterial/kinase designFluorescence-based analytical screening & derivatization

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can definitively confirm reaction success at each stage of the workflow without relying on assumed theoretical yields.

Protocol A: High-Throughput Parallel Sulfonamidation

Objective: Synthesize a diverse library of 5-nitroquinoline-8-sulfonamides.

  • Preparation: In a 96-well deep-well plate, dispense the diverse amine library (0.1 mmol per well) dissolved in anhydrous dichloromethane (DCM, 500 µL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 0.25 mmol, 2.5 eq) to each well.

    • Causality: DIPEA is specifically chosen over triethylamine because its steric bulk prevents it from acting as a nucleophile. This minimizes the competitive quaternization and subsequent degradation of the highly electrophilic 5-NQSC.

  • Electrophile Addition: Cool the plate to 0 °C. Add 5-NQSC (0.11 mmol, 1.1 eq) as a solution in anhydrous DCM (200 µL) dropwise.

    • Causality: The low temperature and strictly anhydrous solvent are critical to suppress the competitive hydrolysis of the highly activated sulfonyl chloride into the unreactive sulfonic acid.

  • Reaction & Self-Validation: Seal and shake at room temperature for 2 hours.

    • QC/Validation Step: Withdraw a 5 µL aliquot from representative wells and quench in 95 µL of methanol containing an internal standard (e.g., caffeine). Analyze via UPLC-MS. The reaction is self-validated as complete when the extracted ion chromatogram (EIC) shows the starting amine peak area is <5% relative to the internal standard, confirming near-quantitative conversion.

Protocol B: Late-Stage Nitro Reduction for Library Expansion

Objective: Convert the 5-nitro group to a 5-amino group for secondary functionalization.

  • Reagent Setup: To the crude sulfonamide intermediate (approx. 0.1 mmol) in ethanol (1 mL), add Tin(II) chloride dihydrate (SnCl₂, 0.5 mmol, 5 eq).

    • Causality: SnCl₂ is selected over catalytic hydrogenation (H₂/Pd-C) because it exhibits exquisite chemoselectivity for the nitro group. It leaves the potentially sensitive sulfonamide linkage and the aromatic quinoline core intact, preventing over-reduction.

  • Reaction: Heat the mixture to 70 °C for 3 hours under an inert atmosphere.

  • Workup & Self-Validation: Quench with saturated aqueous NaHCO₃ to precipitate tin salts, then extract with ethyl acetate.

    • QC/Validation Step: Spot the organic layer on a silica TLC plate alongside the starting material. The self-validating endpoint is the disappearance of the UV-active starting material and the emergence of a new spot that is both highly fluorescent under 365 nm UV light (characteristic of the newly formed 5-aminoquinoline fluorophore) and turns purple upon heating with a ninhydrin stain (confirming the presence of the primary amine).

Workflow Visualization

The following diagram illustrates the strategic integration of 5-NQSC into a drug discovery screening cascade, highlighting the bifurcation between direct screening and late-stage diversification.

G Amine Diverse Amine Library Coupling Sulfonamidation (Anhydrous DCM, DIPEA, 0°C to rt) Amine->Coupling NQSC 5-Nitroquinoline-8-sulfonyl chloride (5-NQSC) NQSC->Coupling Intermediate 5-Nitro Sulfonamide Intermediates Coupling->Intermediate Reduction Chemoselective Nitro Reduction (SnCl2, EtOH, 70°C) Intermediate->Reduction Late-Stage Diversification HTS High-Throughput Screening (Phenotypic / Target-based) Intermediate->HTS Direct Screening Derivatives 5-Amino Sulfonamide Derivatives (Expanded Library) Reduction->Derivatives Derivatives->HTS Hits Hit Identification & Lead Optimization HTS->Hits

Workflow for the synthesis and screening of 5-NQSC derived sulfonamide libraries.

References

  • Marciniec, K., et al. Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. Molecules 2024, 29(13), 3158. Available at:[Link]

  • Yamada, H., et al. Dansyl Chloride Derivatization of Methamphetamine: A Method with Advantages for Screening and Analysis of Methamphetamine in Urine. Journal of Analytical Toxicology, 2002, 26(1), 17-22. Available at:[Link]

Validation

method validation for bioanalytical assays using 5-Nitroquinoline-8-sulfonyl chloride

Title: Comprehensive Method Validation Guide: Bioanalytical Assays Using 5-Nitroquinoline-8-sulfonyl Chloride (5-NQSC) Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Method Validation Guide: Bioanalytical Assays Using 5-Nitroquinoline-8-sulfonyl Chloride (5-NQSC)

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Rationale for Derivatization

In bioanalytical LC-MS/MS, quantifying small, highly polar analytes (such as biogenic amines, amino acids, and polar metabolites) presents two major challenges: poor retention on standard reversed-phase (RP) columns and severe ion suppression from early-eluting matrix components. Pre-column derivatization is a proven strategy to overcome these hurdles.

While Dansyl chloride (DNS-Cl) and Dabsyl chloride are historical gold standards, 5-Nitroquinoline-8-sulfonyl chloride (5-NQSC) (CAS: 855766-52-8)[1] has emerged as a superior alternative for modern LC-MS/MS workflows. This guide objectively compares 5-NQSC against traditional reagents and provides a self-validating protocol grounded in the [2] and the harmonized [3].

Mechanistic Advantages of 5-NQSC (Causality & Chemistry)

The structural features of 5-NQSC dictate its analytical superiority over legacy reagents. Understanding the causality behind its chemistry is critical for method optimization:

  • Accelerated Reaction Kinetics: The 5-nitro group on the quinoline ring exerts a strong electron-withdrawing effect (-I and -M effects). This increases the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, significantly lowering the activation energy required for nucleophilic attack by the target amine. Consequently, reaction times are reduced to 10–15 minutes.

  • Superior ESI+ Ionization: The quinoline nitrogen acts as a highly basic site. In acidic LC-MS mobile phases (e.g., 0.1% formic acid), this nitrogen is readily protonated, yielding exceptional signal-to-noise (S/N) ratios and high ionization efficiency in positive electrospray ionization (ESI+) mode.

  • Hydrophobic Tagging (LogP Shift): The bulky, aromatic nitroquinoline core drastically increases the partition coefficient (LogP) of highly polar amines. This enables robust retention on standard C18 columns, shifting the analytes out of the solvent front and away from the matrix suppression zone.

Objective Performance Comparison

To justify the selection of 5-NQSC, we compare its performance metrics against Dansyl chloride and Dabsyl chloride in the context of amine derivatization.

Feature5-Nitroquinoline-8-sulfonyl chloride (5-NQSC)Dansyl Chloride (DNS-Cl)Dabsyl Chloride
Reaction Time 10–15 min30–60 min20–30 min
Reaction Temperature 40–60 °C60 °C70 °C
Primary Detection LC-MS/MS (ESI+)LC-MS/MS, FluorescenceHPLC-UV/Vis
ESI+ Ionization Efficiency Excellent (Basic quinoline N)Good (Dimethylamino group)Poor (Azo dye, better for UV)
Derivative Stability > 48 hours at 4 °C~ 24 hours at 4 °C> 48 hours at 4 °C
Hydrophobic Retention High (Bulky nitroquinoline core)Moderate (Naphthalene core)High (Azobenzene core)

Bioanalytical Workflow

G Sample 1. Biological Sample (Plasma/Urine) Extraction 2. Protein Precipitation (Cold ACN + IS) Sample->Extraction Deriv 3. 5-NQSC Derivatization (pH 9.0, 60°C, 15 min) Extraction->Deriv Quench 4. Reaction Quenching (Formic Acid / Glycine) Deriv->Quench LCMS 5. LC-MS/MS Analysis (ESI+ Mode) Quench->LCMS Validation 6. Data Processing & ICH M10 Validation LCMS->Validation

Workflow for 5-NQSC pre-column derivatization and LC-MS/MS bioanalytical method validation.

Detailed Experimental Protocol

This step-by-step methodology ensures a robust, reproducible derivatization process suitable for regulatory submission.

Reagent Preparation:

  • Reaction Buffer: Prepare 100 mM Sodium borate buffer, adjusted to pH 9.0. (Causality: Amines must be unprotonated to act as effective nucleophiles against the sulfonyl chloride).

  • 5-NQSC Reagent: Dissolve 5-NQSC in anhydrous acetonitrile (ACN) to a concentration of 10 mM. Prepare fresh daily. (Causality: Sulfonyl chlorides are susceptible to slow hydrolysis in the presence of atmospheric moisture).

  • Internal Standard (IS): Use a stable isotope-labeled (SIL) analogue of the target amine to correct for derivatization variance and matrix effects.

Step-by-Step Procedure:

  • Protein Precipitation: Aliquot 50 µL of biological sample (e.g., plasma) into a microcentrifuge tube. Add 150 µL of cold ACN containing the IS. Vortex for 1 min and centrifuge at 14,000 × g for 10 min at 4 °C. (Causality: Cold ACN denatures proteins while keeping polar amines soluble; low temperatures prevent enzymatic degradation).

  • Reaction Setup: Transfer 50 µL of the supernatant to a clean glass autosampler vial. Add 50 µL of the pH 9.0 borate buffer, followed by 50 µL of the 10 mM 5-NQSC reagent.

  • Incubation: Cap the vial and incubate at 60 °C for 15 minutes in a thermomixer (800 rpm). (Causality: 60 °C provides the optimal thermal energy to drive the reaction to completion rapidly without causing thermal degradation of the analyte).

  • Quenching: Add 10 µL of 5% formic acid or 100 mM glycine. (Causality: Quenching rapidly consumes unreacted 5-NQSC, preventing continuous background derivatization during autosampler storage. It also neutralizes the basic pH, protecting the silica backbone of the UHPLC column from alkaline dissolution).

  • Analysis: Inject 2–5 µL into the LC-MS/MS system.

Method Validation Framework (ICH M10 & FDA 2018)

To ensure the protocol acts as a self-validating system, the following parameters must be rigorously evaluated[3],[2]:

  • Selectivity and Specificity: Analyze blank matrix from at least 6 independent sources (e.g., individual human plasma lots). The response of any interfering peaks at the retention time of the 5-NQSC-derivatized analyte must be <20% of the Lower Limit of Quantification (LLOQ) and <5% for the IS.

  • Calibration Curve and Linearity: Prepare a minimum of 6 non-zero calibration standards. Because derivatization efficiency can drop if the reagent is not in molar excess, linearity confirms the reaction is not saturating. The deviation of back-calculated concentrations must be within ±15% of the nominal value (±20% at the LLOQ).

  • Accuracy and Precision: Analyze Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 5 replicates over 3 separate runs. Intra- and inter-run precision (%CV) must be ≤15% (≤20% for LLOQ).

  • Matrix Effect (ME) and Recovery: Calculate the Matrix Factor (MF) by comparing the peak area of the 5-NQSC-derivatized analyte spiked post-extraction versus pure neat solutions. The IS-normalized MF should exhibit a %CV ≤15%.

  • Stability: Evaluate bench-top (ambient), freeze-thaw (minimum 3 cycles), and autosampler stability. While sulfonamides are highly stable, the nitro group on 5-NQSC can be susceptible to photoreduction; therefore, stability under light-protected conditions should be verified.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry" (2018). U.S. Department of Health and Human Services. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline" (2022). European Medicines Agency. URL:[Link]

  • PubChemLite. "5-nitroquinoline-8-sulfonyl chloride (C9H5ClN2O4S)". Université du Luxembourg. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Nitroquinoline-8-sulfonyl chloride proper disposal procedures

Professional Guide to the Safe Handling and Disposal of 5-Nitroquinoline-8-sulfonyl Chloride As a highly reactive electrophile, 5-Nitroquinoline-8-sulfonyl chloride (CAS 855766-52-8) is a critical reagent in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Professional Guide to the Safe Handling and Disposal of 5-Nitroquinoline-8-sulfonyl Chloride

As a highly reactive electrophile, 5-Nitroquinoline-8-sulfonyl chloride (CAS 855766-52-8) is a critical reagent in drug development and organic synthesis, primarily used for synthesizing sulfonamides and sulfonate esters[1][2]. However, its reactivity demands rigorous safety and disposal protocols. Improper disposal, such as direct contact with water, can lead to violently exothermic hydrolysis, localized boiling, and the rapid evolution of toxic hydrogen chloride (HCl) gas[3][4].

This guide provides a self-validating, step-by-step operational plan for the safe quenching and disposal of 5-Nitroquinoline-8-sulfonyl chloride in a professional laboratory setting.

Mechanistic Causality: The Science of Quenching

To safely dispose of a sulfonyl chloride, it must be deactivated via hydrolysis into its corresponding, less reactive sulfonic acid (or sulfonate salt) and a chloride ion.

Kinetic studies on the hydrolysis of aromatic sulfonyl chlorides demonstrate that the reaction proceeds via nucleophilic attack on the sulfur center. The transition state requires a high degree of bond-making to displace the chloride ion[5][6]. When water is used alone, the reaction is highly exothermic and lowers the pH of the solution drastically due to HCl generation, which can stall the reaction or cause dangerous off-gassing[3][4].

The Solution: Quenching must be performed using a cold, dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃)[7][8]. The base serves a dual purpose:

  • Thermodynamic Control: It neutralizes the generated HCl continuously, driving the hydrolysis forward safely without allowing the solution to become dangerously acidic.

  • Kinetic Control: The ice bath manages the enthalpy of the reaction, preventing the solvent from boiling and aerosolizing the corrosive reagent[3][7].

Operational Safety & Quantitative Data

Before initiating the disposal protocol, ensure all quantitative parameters and safety controls are met.

Table 1: Safety Parameters and Reagent Specifications

ParameterSpecification / RequirementRationale
Primary Quenching Agent 5% to 10% Aqueous NaHCO₃Weak base neutralizes HCl safely while releasing CO₂ gas as a visual indicator of reaction progress[3][7].
Volume Ratio 10:1 (Quenching Agent : Waste)Provides sufficient thermal mass to absorb the exotherm and ensures a molar excess of the base.
Temperature Control 0°C to 5°C (Ice Bath)Suppresses the exothermic heat of hydrolysis, preventing runaway reactions and vaporization[7][8].
Required PPE Nitrile gloves, safety goggles, face shield, lab coatProtects against corrosive splashes and potential pressure buildup[3][9].
Engineering Control Certified Chemical Fume HoodCaptures evolved CO₂ and any trace HCl or SO₂ off-gassing[3][4].

Step-by-Step Quenching and Disposal Protocol

This methodology is designed to neutralize unreacted 5-Nitroquinoline-8-sulfonyl chloride safely. Never add water or base directly to the neat sulfonyl chloride.

Phase 1: Preparation

  • Clear a dedicated workspace inside a certified chemical fume hood. Ensure the sash is lowered to a safe operating height[3].

  • In a suitably sized beaker (e.g., a 1000 mL beaker for 50 g of waste), prepare a 5% to 10% aqueous solution of sodium bicarbonate (NaHCO₃).

  • Place the beaker inside a secondary containment vessel filled with an ice-water bath.

  • Introduce a magnetic stir bar and initiate moderate stirring[7].

Phase 2: Controlled Addition 5. If the waste is a solid: Slowly add the 5-Nitroquinoline-8-sulfonyl chloride in small, controlled portions using a spatula. 6. If the waste is dissolved in a solvent (e.g., THF, DCM): Transfer the solution to an addition funnel and add it dropwise to the stirring base[3][7]. 7. Observe the reaction. Vigorous CO₂ evolution (bubbling) will occur. Pause the addition if foaming threatens to overflow the beaker[7].

Phase 3: Maturation and Validation 8. Once the addition is complete, maintain stirring in the ice bath for a minimum of 30 to 60 minutes. This ensures the complete hydrolysis of the sulfonyl chloride into 5-nitroquinoline-8-sulfonate sodium salt[3][7]. 9. Using pH indicator paper, test the aqueous layer. The solution must be neutral to slightly basic (pH 7–9)[7][8]. 10. If the solution is acidic (pH < 7), carefully add solid NaHCO₃ in small portions until the target pH is reached and bubbling ceases.

Phase 4: Waste Segregation 11. Once neutralized, the mixture contains the sodium sulfonate salt and sodium chloride. Due to the presence of the potentially ecotoxic nitroquinoline moiety, do not dispose of this mixture down the drain [9][10]. 12. Transfer the neutralized mixture to a properly labeled "Aqueous Hazardous Waste" container[8]. If organic solvents were used, separate the layers using a separatory funnel and dispose of the organic and aqueous layers in their respective designated waste streams[7].

Process Visualization

The following diagram illustrates the critical decision points and operational flow for this procedure.

DisposalWorkflow Start Identify 5-Nitroquinoline- 8-sulfonyl chloride Waste Prep Prepare 5% NaHCO3 in Ice Bath (Stirring) Start->Prep Add Slowly Add Waste TO the Cold Base Prep->Add Wait Stir for 30-60 mins (Monitor CO2 evolution) Add->Wait Test Test pH Wait->Test Acidic pH < 7 Add more NaHCO3 Test->Acidic Acidic Neutral pH 7-9 Hydrolysis Complete Test->Neutral Neutral/Basic Acidic->Wait Dispose Transfer to Aqueous Hazardous Waste Neutral->Dispose

Logical workflow for the proper quenching and disposal of 5-Nitroquinoline-8-sulfonyl chloride.

Sources

Handling

Advanced Laboratory Safety and Operational Guide: Handling 5-Nitroquinoline-8-sulfonyl Chloride

As a Senior Application Scientist, I approach chemical safety not as a set of arbitrary compliance rules, but as an exercise in mechanistic causality. Handling highly reactive electrophiles like 5-Nitroquinoline-8-sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not as a set of arbitrary compliance rules, but as an exercise in mechanistic causality. Handling highly reactive electrophiles like 5-Nitroquinoline-8-sulfonyl chloride requires a fundamental understanding of its molecular behavior. This guide provides researchers and drug development professionals with a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this critical reagent.

Hazard Profile & Mechanistic Causality

5-Nitroquinoline-8-sulfonyl chloride (CAS: 855766-52-8) presents a trifecta of severe laboratory hazards that dictate all downstream logistical and safety operations:

  • Electrophilic Water Reactivity : The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water. Exposure to atmospheric moisture or aqueous solutions triggers rapid hydrolysis, exothermically generating hydrogen chloride (HCl) gas and the corresponding sulfonic acid (1)[1].

  • Severe Tissue Corrosivity : Because living tissue is predominantly composed of water, dermal or ocular contact with this compound causes localized, instantaneous generation of HCl. This leads to severe, irreversible chemical burns and immediate protein denaturation (2)[2].

  • Nitroaromatic Toxicity : The 5-nitroquinoline core carries inherent risks typical of nitroaromatic compounds, including skin sensitization and potential mutagenicity, necessitating strict prevention of particulate inhalation.

HazardLogic H2O Atmospheric Moisture (H2O) Substance 5-Nitroquinoline-8- sulfonyl chloride H2O->Substance Hydrolysis HCl Hydrogen Chloride (HCl) Gas Substance->HCl Generates Sulfonic Sulfonic Acid Derivative Substance->Sulfonic Generates Burn Severe Tissue Burns & Respiratory Damage HCl->Burn Exposure Sulfonic->Burn Exposure

Mechanistic hazard pathway of sulfonyl chlorides upon moisture exposure.

Personal Protective Equipment (PPE) Causality Matrix

Selecting PPE is a direct mitigation of the mechanistic hazards described above. Do not rely on standard laboratory attire. The following matrix outlines the required PPE, grounded in authoritative institutional safety standards (3)[3].

PPE CategoryRecommended EquipmentMaterial SpecificationsMechanistic Justification
Hand Protection Heavy-duty chemical glovesNeoprene or Butyl Rubber (0.15 - 0.30 mm thickness)Latex degrades rapidly upon contact with corrosive acids. Neoprene/Butyl provides high permeation resistance to water-reactive electrophiles (4)[4].
Eye/Face Protection Safety goggles & Face shieldANSI Z87.1-compliant polycarbonateProtects against irreversible corneal damage from HCl gas/liquid splashes and physical projectiles from unexpected pressurization[2].
Body Protection Flame-resistant lab coat100% Cotton or Nomex (No synthetics)Synthetic fibers melt into the skin during exothermic reactions. Cotton provides a breathable, non-melting barrier against corrosive dust[3].
Respiratory NIOSH-approved respiratorN95/P100 particulate filter + Acid Gas cartridgeRequired only if handling outside a fume hood. Filters toxic nitroaromatic dust and neutralizes evolved HCl gas (5)[5].

Standard Operating Procedure: Experimental Workflow

To ensure a self-validating system, every step of the workflow must include a verification check. Never proceed to the next step without confirming the success of the previous one.

Workflow A 1. Risk Assessment & PPE Donning (Fume Hood / Glove Box) B 2. Inert Atmosphere Setup (Argon/N2 Purge) A->B C 3. Reagent Handling (Moisture-Free Transfer) B->C D 4. Reaction Quenching (Controlled Exotherm) C->D E 5. Waste Segregation (Corrosive/Reactive Disposal) D->E

Self-validating operational workflow for handling moisture-sensitive reagents.

Step-by-Step Methodology

Step 1: Environmental Control & Preparation

  • Action : Establish a moisture-free environment. Conduct all open-container handling within a certified chemical fume hood or an inert-atmosphere glove box (6)[6]. Clear the workspace of all aqueous solutions and incompatible chemicals (e.g., strong bases, oxidizers).

  • Validation Check : Verify the fume hood flow rate is within the standard 80-100 feet per minute (fpm) range. Ensure the sash is positioned at the lowest workable height to act as a physical blast shield.

Step 2: Material Transfer under Inert Atmosphere

  • Action : Use Schlenk techniques or a glove box for weighing and transferring the solid. If weighing must occur in ambient air, limit exposure to <60 seconds and use a tightly closed weighing boat or vial.

  • Validation Check : Before resealing the primary storage container, flush the headspace with dry Argon or Nitrogen gas. This prevents atmospheric moisture from entering and causing internal HCl pressure buildup during storage[5].

Step 3: Reaction Execution

  • Action : Dissolve the 5-Nitroquinoline-8-sulfonyl chloride in anhydrous, aprotic solvents (e.g., dry Dichloromethane, Tetrahydrofuran) under a continuous nitrogen or argon sweep.

  • Validation Check : Monitor the solution for unexpected fuming or bubbling. Fuming indicates moisture contamination and premature HCl generation. If fuming occurs, immediately increase the inert gas flow and lower the fume hood sash.

Step 4: Controlled Quenching & Workup

  • Action : To quench unreacted sulfonyl chloride at the end of the experiment, cool the reaction vessel to 0°C using an ice bath. Slowly add a weak aqueous base (e.g., saturated sodium bicarbonate, NaHCO₃) dropwise[1].

  • Validation Check : Monitor gas evolution (CO₂ generated from the neutralization of HCl). Cease addition temporarily if foaming becomes uncontrollable, allowing the exotherm to dissipate before resuming.

Emergency Response & Spill Mitigation

Even with rigorous protocols, operational failures can occur. Immediate, pre-planned responses are critical.

  • Dermal or Ocular Exposure : Time is tissue. Immediately flush the affected area at a safety shower or eyewash station for a minimum of 15 to 20 minutes[2][6]. Remove contaminated clothing immediately. Crucial Causality: Do not attempt to neutralize the acid on the skin with basic solutions; the resulting exothermic neutralization reaction will severely worsen the thermal burn. Seek immediate medical attention.

  • Spill Cleanup : DO NOT USE WATER [6]. Cover the spill with dry sand, vermiculite, or a specialized acid-neutralizing absorbent. Sweep up the absorbed material using non-sparking tools to prevent ignition of any concurrent flammable solvents, and place it into a chemically resistant, sealable container (7)[7].

Waste Disposal Protocol

Improper disposal of water-reactive corrosives is a leading cause of laboratory accidents.

  • Segregation : Strictly segregate waste containing 5-Nitroquinoline-8-sulfonyl chloride from aqueous waste streams, alcohols, and strong bases. Mixing these will lead to violent pressurization and potential rupture of the waste carboy[1].

  • Containment : Store waste in a vented, corrosion-resistant high-density polyethylene (HDPE) container. Always place the primary waste container inside a secondary containment bin to capture leaks[3].

  • Labeling : Clearly label the waste container with the specific chemical constituents and the hazard warnings: "Corrosive, Water-Reactive, Toxic"[6].

References

  • Title : Corrosive Water Reactives Source : Vanderbilt University Environmental Health and Safety URL :[Link]

  • Title : Corrosive Water Reactives SOP Source : UNC Charlotte Environmental Health and Safety URL :[Link]

  • Title : Water Reactive Chemicals Source : University of Georgia Office of Research Safety URL :[Link]

  • Title : Laboratory PPE Selection Guide Source : University of Nebraska Medical Center URL :[Link]

  • Title : Lab Safety Manual: Working with Hazardous Materials Source : Hampshire College URL : [Link]

  • Title : Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride Source : Cole-Parmer URL : [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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